molecular formula C6H2ClN3O2 B063793 5-Chloro-2-Cyano-3-Nitropyridine CAS No. 181123-11-5

5-Chloro-2-Cyano-3-Nitropyridine

Cat. No.: B063793
CAS No.: 181123-11-5
M. Wt: 183.55 g/mol
InChI Key: UFTRTPYMNGYVGO-UHFFFAOYSA-N
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Description

5-Chloro-2-cyano-3-nitropyridine (CAS 181123-11-5) is a high-value pyridine-based intermediate designed for research and development applications. This pale yellow solid, with a molecular formula of C6H2ClN3O2 and a molecular weight of 183.55 g/mol, is characterized by its high purity (typically NLT 98%) and excellent solubility in organic solvents . Its structure incorporates three distinct functional handles—a chloro group, a cyano group, and a nitro group—on the pyridine ring, making it a versatile and reactive scaffold for synthesizing more complex molecules . This compound is primarily employed as a critical building block in the synthesis of pharmaceuticals and agrochemicals . Its utility is demonstrated in historical research, where closely related chloro- and cyano-substituted nitropyridines were used as precursors in the synthesis of potential anticoccidial agents . Researchers value this compound for introducing multiple functional groups in a single step, facilitating the development of target molecules for various applications, including pesticides, dyes, and active pharmaceutical ingredients (APIs) . This product is strictly For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications. Please handle with care and refer to the provided Material Safety Data Sheet (MSDS) before use. Key hazard statements include H301 (Toxic if swallowed), H318 (Causes serious eye damage), and H335 (May cause respiratory irritation) .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-chloro-3-nitropyridine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2ClN3O2/c7-4-1-6(10(11)12)5(2-8)9-3-4/h1,3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFTRTPYMNGYVGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1[N+](=O)[O-])C#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20301127
Record name 5-Chloro-2-Cyano-3-Nitropyridine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

181123-11-5
Record name 5-Chloro-2-Cyano-3-Nitropyridine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Chloro-3-nitropyridine-2-carbonitrile
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

physical and chemical properties of 5-Chloro-2-Cyano-3-Nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chloro-2-Cyano-3-Nitropyridine is a highly functionalized pyridine derivative that serves as a versatile intermediate in organic synthesis. Its unique arrangement of electron-withdrawing groups—chloro, cyano, and nitro—on the pyridine ring makes it a valuable building block for the construction of complex heterocyclic systems. This guide provides a comprehensive overview of its physical and chemical properties, a detailed experimental protocol for its synthesis, an analysis of its chemical reactivity, and a summary of its safety information, tailored for professionals in research and drug development.

Core Properties

The fundamental properties of this compound are summarized in the tables below, providing a clear reference for laboratory use.

Table 1: General and Chemical Identifiers [1][2]

PropertyValue
IUPAC Name 5-chloro-3-nitropyridine-2-carbonitrile
Synonyms This compound, 5-chloro-3-nitropicolinonitrile
CAS Number 181123-11-5
Molecular Formula C₆H₂ClN₃O₂
Molecular Weight 183.55 g/mol
Appearance Yellow solid

Table 2: Physical Properties

PropertyValueSource
Melting Point 94-97 °C[3]
Boiling Point 329.5 ± 42.0 °C (Predicted)[3]
Density 1.57 g/cm³ (Predicted)[3]

Spectral Data

As of the latest review, detailed experimental spectral data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound are not widely available in public databases. Researchers are advised to acquire this data upon synthesis or purchase. Commercial suppliers may provide spectral data upon request.[4][5] For reference, the nitrile (C≡N) functional group typically exhibits an intense and sharp stretching peak in the infrared (IR) spectrum around 2200-2250 cm⁻¹.[6]

Synthesis and Experimental Protocols

The preparation of this compound can be achieved through a nucleophilic substitution reaction, specifically a cyanation of a halogenated precursor.

Experimental Protocol: Cyanation of 2-Bromo-5-chloro-3-nitropyridine[7]

This protocol details the synthesis of the target compound from 2-bromo-5-chloro-3-nitropyridine and copper(I) cyanide.

Materials and Reagents:

  • 2-Bromo-5-chloro-3-nitropyridine (2.8 g, 11.79 mmol)

  • Copper(I) cyanide (1.40 g, 15.63 mmol)

  • N,N-Dimethylformamide (DMF, 30 mL)

  • Ethyl acetate (EtOAc)

  • Water (H₂O)

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Dichloromethane (DCM) / Petroleum ether (1:1)

Procedure:

  • A mixture of 2-bromo-5-chloro-3-nitropyridine (2.8 g) and copper(I) cyanide (1.40 g) in DMF (30 mL) is stirred at 110°C for 1.5 hours.

  • The reaction mixture is concentrated under reduced pressure to remove the solvent.

  • The resulting residue is diluted with water (60 mL) and extracted three times with ethyl acetate (50 mL portions).

  • The combined organic phases are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude product is purified by column chromatography on silica gel, eluting with a 1:1 mixture of dichloromethane and petroleum ether.

  • Fractions containing the desired product are collected and concentrated to yield this compound as a yellow solid (1.10 g, 51% yield).[7]

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_end Final Product A 2-Bromo-5-chloro- 3-nitropyridine D Mix and Heat A->D B Copper(I) Cyanide (CuCN) B->D C DMF (Solvent) C->D E Concentrate D->E 1.5h @ 110°C F Aqueous Workup (H2O, EtOAc Extraction) E->F G Dry & Concentrate F->G Separate, Wash, Dry H Column Chromatography G->H I 5-Chloro-2-Cyano- 3-Nitropyridine H->I 51% Yield

Synthesis Workflow for this compound.

Chemical Reactivity and Applications in Drug Development

The chemical behavior of this compound is dominated by the electron-deficient nature of the pyridine ring, which is further amplified by the three strong electron-withdrawing substituents. This makes the molecule a prime candidate for a variety of chemical transformations relevant to the synthesis of pharmaceuticals and other bioactive molecules.[8]

Key Reactive Sites:

  • C2-Cyano Group: Can be hydrolyzed to a carboxylic acid or reduced to an aminomethyl group.

  • C3-Nitro Group: Can be reduced to an amino group, which is a key transformation for introducing further diversity and building complex heterocyclic systems.

  • C5-Chloro Group: The chlorine atom is activated towards nucleophilic aromatic substitution (SₙAr), allowing for the facile introduction of various nucleophiles (e.g., amines, alcohols, thiols).

The combination of these functional groups offers a powerful synthetic platform. For instance, the nitro group can be selectively reduced to an amine, which can then participate in cyclization reactions. The chloro group can be displaced by a nucleophile to link the pyridine core to other molecular fragments. This versatility makes it an attractive intermediate for creating libraries of compounds for drug discovery screening.

G cluster_reactions Potential Transformations main This compound r_nitro Reduction of Nitro Group main->r_nitro r_chloro Nucleophilic Substitution of Chloro Group (SNAr) main->r_chloro r_cyano Transformation of Cyano Group main->r_cyano p_nitro 5-Chloro-3-amino- 2-cyanopyridine r_nitro->p_nitro e.g., Fe/AcOH p_chloro 5-Substituted-2-cyano- 3-nitropyridine (Nu = OR, NR2, SR) r_chloro->p_chloro e.g., R-NH2 p_cyano Hydrolysis to Acid or Reduction to Amine r_cyano->p_cyano e.g., H3O+ / H2

Key Reactivity Pathways of this compound.

Safety and Handling

This compound is a hazardous substance and must be handled with appropriate safety precautions in a well-ventilated fume hood.

GHS Hazard Classification: [1][7]

  • Acute Toxicity, Oral (Category 3): H301 - Toxic if swallowed.

  • Acute Toxicity, Dermal (Category 4): H312 - Harmful in contact with skin.

  • Skin Corrosion/Irritation (Category 1B/2): H314/H315 - Causes severe skin burns and eye damage / Causes skin irritation.

  • Serious Eye Damage/Eye Irritation (Category 1): H318 - Causes serious eye damage.

  • Acute Toxicity, Inhalation (Category 4): H332 - Harmful if inhaled.

  • Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation: H335 - May cause respiratory irritation.

Handling Recommendations:

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

  • Avoid breathing dust, fumes, or vapors.

  • Do not eat, drink, or smoke when using this product.

  • Wash hands thoroughly after handling.

  • Store in a cool, dry, well-ventilated area in a tightly sealed container under an inert atmosphere.

References

An In-depth Technical Guide to 5-Chloro-2-Cyano-3-Nitropyridine (CAS 181123-11-5)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, safety information, and potential applications of 5-Chloro-2-Cyano-3-Nitropyridine, a key intermediate in organic synthesis and drug discovery.

Core Properties and Data

This compound is a substituted pyridine derivative with the CAS number 181123-11-5. Its structure incorporates a chloro, a cyano, and a nitro group, making it a versatile building block for the synthesis of more complex molecules.[1][2] The electron-withdrawing nature of these substituents renders the pyridine ring susceptible to a variety of chemical transformations.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 181123-11-5[3][4][5]
Molecular Formula C₆H₂ClN₃O₂[3][4]
Molecular Weight 183.55 g/mol [3][6]
Melting Point 94-97 °C[7]
Boiling Point (Predicted) 329.5 ± 42.0 °C[7]
Density (Predicted) 1.57 g/cm³[7]
Appearance Yellow solid[7]
Storage Temperature Room Temperature, under inert atmosphere[7]

Synthesis and Experimental Protocols

A documented method for the synthesis of this compound involves the cyanation of a bromo-substituted precursor.

Experimental Protocol: Synthesis from 2-bromo-5-chloro-3-nitropyridine

This procedure details the synthesis of this compound from 2-bromo-5-chloro-3-nitropyridine and copper(I) cyanide.

  • Reactants:

    • 2-bromo-5-chloro-3-nitropyridine (1.0 eq)

    • Copper(I) cyanide (CuCN) (1.33 eq)

    • Dimethylformamide (DMF)

  • Procedure:

    • A mixture of 2-bromo-5-chloro-3-nitropyridine and copper(I) cyanide in DMF is prepared.

    • The reaction mixture is stirred at 110 °C for 1.5 hours.

    • After the reaction is complete, the mixture is concentrated.

    • The residue is diluted with water and extracted three times with ethyl acetate (EtOAc).

    • The combined organic phases are washed with brine, dried over sodium sulfate (Na₂SO₄), filtered, and concentrated.

    • The crude product is purified by column chromatography using a mixture of dichloromethane (DCM) and petroleum ether (1:1) as the eluent.

    • The fractions containing the desired product are collected and concentrated to yield this compound as a yellow solid.

SynthesisWorkflow Reactants Reactants: 2-bromo-5-chloro-3-nitropyridine Copper(I) Cyanide DMF Reaction Reaction: Stir at 110°C for 1.5h Reactants->Reaction Heat Workup Workup: Concentration Aqueous dilution EtOAc extraction Brine wash Reaction->Workup Purification Purification: Column Chromatography (DCM/Petroleum Ether) Workup->Purification Product Product: This compound Purification->Product

Synthesis Workflow for this compound.

Spectroscopic Data

  • ¹H NMR: The spectrum is expected to show two distinct signals in the aromatic region, corresponding to the two protons on the pyridine ring. The chemical shifts will be influenced by the electron-withdrawing effects of the chloro, cyano, and nitro substituents.

  • ¹³C NMR: The spectrum should display six signals corresponding to the six carbon atoms in the molecule. The carbon attached to the cyano group and the carbons bearing the chloro and nitro groups are expected to have characteristic chemical shifts.

  • IR Spectroscopy: The infrared spectrum will likely show characteristic absorption bands for the C≡N (cyano) stretching vibration, the C-Cl stretching vibration, and the symmetric and asymmetric stretching vibrations of the NO₂ (nitro) group.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (183.55 g/mol ). The fragmentation pattern would likely involve the loss of the nitro and cyano groups.

Reactivity and Applications in Drug Development

The presence of multiple functional groups makes this compound a versatile intermediate for the synthesis of various heterocyclic compounds. The electron-deficient nature of the pyridine ring, enhanced by the substituents, facilitates nucleophilic aromatic substitution reactions, particularly at the chlorine-bearing carbon.

This reactivity is crucial for its application in medicinal chemistry. Nitropyridine derivatives are known to be precursors for a wide range of biologically active molecules, including those with potential antitumor, antiviral, and anti-neurodegenerative properties.[9] The cyano and nitro groups can be chemically transformed into other functionalities, such as amino and carboxylic acid groups, further expanding the synthetic possibilities for creating novel therapeutic agents.

While specific signaling pathways directly involving this compound are not documented, the broader class of substituted nitropyridines has been explored for the development of compounds that can interact with various biological targets. For instance, some nitropyridine derivatives have been investigated as inhibitors of Janus kinase 2 (JAK2).[9]

Applications Start This compound Nucleophilic_Sub Nucleophilic Aromatic Substitution (at C-Cl) Start->Nucleophilic_Sub Reduction Reduction of Nitro Group Start->Reduction Hydrolysis Hydrolysis of Cyano Group Start->Hydrolysis Bioactive Bioactive Heterocycles Nucleophilic_Sub->Bioactive Reduction->Bioactive Hydrolysis->Bioactive Pharmaceuticals Pharmaceuticals Bioactive->Pharmaceuticals Agrochemicals Agrochemicals Bioactive->Agrochemicals

Potential Synthetic Transformations and Applications.

Safety and Handling

This compound is classified as a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated area.

Table 2: GHS Hazard Statements

Hazard CodeDescription
H301Toxic if swallowed
H312Harmful in contact with skin
H314 / H315Causes severe skin burns and eye damage / Causes skin irritation
H318Causes serious eye damage
H332Harmful if inhaled
H335May cause respiratory irritation

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear safety glasses with side-shields or goggles.

  • Skin Protection: Wear protective gloves and clothing.

  • Respiratory Protection: Use a NIOSH-approved respirator if exposure limits are exceeded or if irritation is experienced.

In case of contact with eyes, rinse immediately with plenty of water and seek medical advice. If swallowed, seek immediate medical attention. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).[7]

This technical guide serves as a foundational resource for professionals working with this compound. For further detailed analytical data and specific application protocols, it is recommended to consult with chemical suppliers and review relevant patent literature.

References

5-Chloro-2-Cyano-3-Nitropyridine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide to the Physicochemical Properties, Predicted Spectroscopic Data, and Synthesis of a Versatile Pyridine Derivative for Drug Discovery and Chemical Synthesis.

Introduction

5-Chloro-2-Cyano-3-Nitropyridine is a highly functionalized pyridine derivative of significant interest to researchers in medicinal chemistry, drug development, and materials science. Its unique arrangement of electron-withdrawing groups—a chloro, a cyano, and a nitro group—on the pyridine ring makes it a versatile building block for the synthesis of more complex molecules. The electron-deficient nature of the pyridine ring enhances its reactivity towards nucleophilic substitution, and the cyano and nitro groups offer multiple avenues for chemical transformation. This guide provides a comprehensive overview of the available and predicted data for this compound, a proposed synthetic route, and detailed experimental protocols for its characterization.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized below. This data is essential for its handling, characterization, and use in synthetic applications.

PropertyValueSource
Molecular Formula C₆H₂ClN₃O₂PubChem
Molecular Weight 183.55 g/mol PubChem
CAS Number 181123-11-5PubChem
IUPAC Name 5-chloro-3-nitropyridine-2-carbonitrilePubChem
Predicted Boiling Point 338.9±40.0 °C (at 760 mmHg)Chemspider
Predicted Density 1.6±0.1 g/cm³Chemspider
Predicted pKa -4.4Chemspider

Predicted Spectroscopic Data

Due to the limited availability of experimental spectroscopic data in public databases, this section provides predicted data based on computational models and the analysis of characteristic functional group frequencies. This information serves as a valuable reference for researchers in the synthesis and characterization of this compound.

Predicted ¹H and ¹³C NMR Data

The following tables outline the predicted chemical shifts for the protons and carbon atoms of this compound. These predictions are based on established NMR prediction algorithms and provide an expected spectral profile.

Table 1: Predicted ¹H NMR Spectral Data

Chemical Shift (ppm)MultiplicityAssignment
~ 9.1dH-6
~ 8.6dH-4

Solvent: CDCl₃. The protons on the pyridine ring are expected to appear at high chemical shifts due to the deshielding effect of the electron-withdrawing substituents and the aromatic ring current.

Table 2: Predicted ¹³C NMR Spectral Data

Chemical Shift (ppm)Assignment
~ 155C-6
~ 148C-5
~ 142C-3
~ 135C-4
~ 120C-2
~ 114-CN

Solvent: CDCl₃. The carbon atoms of the pyridine ring and the cyano group are assigned based on their expected electronic environments.

Predicted FT-IR and Mass Spectrometry Data

The predicted infrared absorption bands and a plausible mass spectrometry fragmentation pattern are presented below.

Table 3: Predicted FT-IR Spectral Data

Wavenumber (cm⁻¹)Functional Group Assignment
2230 - 2210C≡N stretch
1550 - 1530Asymmetric NO₂ stretch
1360 - 1340Symmetric NO₂ stretch
1600 - 1450C=C and C=N stretching vibrations of the pyridine ring
850 - 750C-Cl stretch

Table 4: Predicted Mass Spectrometry Fragmentation

m/z ValueProposed Fragment Ion
183/185[M]⁺ (Molecular ion with ³⁵Cl/³⁷Cl isotopes)
153/155[M - NO]⁺
137/139[M - NO₂]⁺
111[M - NO₂ - CN]⁺
76[C₄H₂N]⁺ (Fragment of the pyridine ring)

Proposed Synthesis and Experimental Protocols

A plausible synthetic pathway for this compound can be designed based on established methodologies for the functionalization of pyridine rings. A general overview of this proposed synthesis is provided below, followed by detailed experimental protocols.

G cluster_synthesis Proposed Synthetic Pathway Pyridine Pyridine Nitropyridine 3-Nitropyridine Pyridine->Nitropyridine Nitration (HNO₃, H₂SO₄) Chloronitropyridine 5-Chloro-3-nitropyridine Nitropyridine->Chloronitropyridine Chlorination (Cl₂) FinalProduct This compound Chloronitropyridine->FinalProduct Cyanation (e.g., KCN)

A proposed multi-step synthesis of this compound.
Detailed Experimental Protocols for Synthesis

Step 1: Nitration of Pyridine to 3-Nitropyridine

  • To a stirred mixture of concentrated sulfuric acid (100 mL), add pyridine (20 g, 0.25 mol) dropwise while maintaining the temperature below 10 °C using an ice bath.

  • After the addition is complete, add fuming nitric acid (30 mL) dropwise to the mixture, ensuring the temperature does not exceed 30 °C.

  • Heat the reaction mixture to 90 °C and maintain for 4 hours.

  • Cool the mixture to room temperature and pour it carefully onto crushed ice (500 g).

  • Neutralize the solution with a saturated aqueous solution of sodium carbonate until the pH is approximately 8.

  • Extract the product with dichloromethane (3 x 100 mL).

  • Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 3-nitropyridine.

Step 2: Chlorination of 3-Nitropyridine to 5-Chloro-3-nitropyridine

  • In a suitable reactor, dissolve 3-nitropyridine (10 g, 0.08 mol) in a suitable solvent such as carbon tetrachloride (100 mL).

  • Bubble chlorine gas through the solution at a controlled rate while irradiating with UV light.

  • Monitor the reaction progress by gas chromatography (GC).

  • Once the reaction is complete, purge the system with nitrogen to remove excess chlorine.

  • Wash the reaction mixture with a 10% aqueous solution of sodium bisulfite, followed by water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by distillation to obtain 5-chloro-3-nitropyridine.

Step 3: Cyanation of 5-Chloro-3-nitropyridine

  • In a round-bottom flask, dissolve 5-chloro-3-nitropyridine (5 g, 0.03 mol) in a polar aprotic solvent such as dimethylformamide (DMF, 50 mL).

  • Add potassium cyanide (2.5 g, 0.038 mol) to the solution.

  • Heat the reaction mixture to 80 °C and stir for 6 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture and pour it into ice water (200 mL).

  • Collect the precipitated product by filtration and wash with cold water.

  • Recrystallize the crude product from ethanol to obtain pure this compound.

Experimental Protocols for Spectroscopic Characterization

The following are generalized protocols for the spectroscopic analysis of the synthesized this compound.

G cluster_workflow Spectroscopic Analysis Workflow Start Synthesized Compound NMR NMR Spectroscopy (¹H and ¹³C) Start->NMR IR FT-IR Spectroscopy Start->IR MS Mass Spectrometry Start->MS Data Data Analysis and Structure Confirmation NMR->Data IR->Data MS->Data

A general workflow for the spectroscopic characterization of a synthesized compound.

¹H and ¹³C NMR Spectroscopy

  • Prepare a sample by dissolving 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire the ¹H NMR spectrum using a 400 MHz or higher field spectrometer.

  • Acquire the ¹³C NMR spectrum on the same instrument, using a sufficient number of scans to obtain a good signal-to-noise ratio.

  • Process the spectra, including Fourier transformation, phase correction, and baseline correction.

  • Integrate the ¹H signals and reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

FT-IR Spectroscopy

  • Obtain a background spectrum of the empty sample compartment.

  • Prepare the sample as a KBr pellet or as a thin film on a salt plate (e.g., NaCl or KBr).

  • Place the sample in the spectrometer and acquire the infrared spectrum over a range of 4000-400 cm⁻¹.

  • Label the significant peaks corresponding to the functional groups present in the molecule.

Mass Spectrometry

  • Dissolve a small amount of the sample (approx. 1 mg/mL) in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Introduce the sample into the mass spectrometer via a suitable ionization method, such as electrospray ionization (ESI) or electron impact (EI).

  • Acquire the mass spectrum over an appropriate m/z range.

  • Analyze the molecular ion peak and the fragmentation pattern to confirm the molecular weight and structural features of the compound.

Potential Applications in Drug Discovery

Substituted pyridines are a cornerstone in medicinal chemistry, appearing in numerous approved drugs. The unique electronic and steric properties of this compound make it an attractive scaffold for the development of novel therapeutic agents. The chloro, cyano, and nitro groups can be strategically modified to explore the chemical space around the pyridine core, enabling the optimization of pharmacological properties such as potency, selectivity, and pharmacokinetic profiles.

G cluster_drug_discovery Role in Drug Discovery Scaffold 5-Chloro-2-Cyano- 3-Nitropyridine Modification Chemical Modification Scaffold->Modification Library Compound Library Modification->Library Screening Biological Screening Library->Screening Hit Hit Compound Screening->Hit

A logical workflow illustrating the use of a chemical scaffold in drug discovery.

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 5-Chloro-2-Cyano-3-Nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 5-Chloro-2-Cyano-3-Nitropyridine. Due to the limited availability of directly published spectral data for this specific compound, this guide leverages data from analogous substituted pyridines to predict the chemical shifts and coupling patterns. It also outlines a comprehensive experimental protocol for acquiring high-quality NMR data for this and similar molecules.

Molecular Structure and Predicted NMR Spectra

This compound possesses a highly substituted pyridine ring, leading to a simple yet informative NMR spectrum. The electron-withdrawing nature of the chloro, cyano, and nitro groups significantly influences the chemical shifts of the remaining protons and carbons.

Predicted ¹H NMR Data

The ¹H NMR spectrum is expected to show two distinct signals in the aromatic region, corresponding to the protons at the C-4 and C-6 positions. These protons will exhibit a mutual coupling, resulting in a doublet for each signal.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound

PositionPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-48.2 - 8.5Doublet (d)2.0 - 3.0
H-69.0 - 9.3Doublet (d)2.0 - 3.0

Note: Predictions are based on the analysis of similar substituted nitropyridines. Actual values may vary depending on the solvent and experimental conditions.

Predicted ¹³C NMR Data

The ¹³C NMR spectrum will display six unique signals corresponding to the six carbon atoms of the pyridine ring. The chemical shifts are significantly influenced by the attached functional groups. The carbon attached to the cyano group (C-2) and the carbons bearing the chloro (C-5) and nitro (C-3) groups are expected to be significantly deshielded. Quaternary carbons (C-2, C-3, C-5) will likely show lower intensity peaks compared to the carbons with attached protons (C-4, C-6).

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

PositionPredicted Chemical Shift (δ, ppm)
C-2135 - 140
C-3148 - 152
C-4125 - 128
C-5140 - 145
C-6155 - 158
CN115 - 118

Note: These are predicted values based on additive substituent effects on the pyridine ring and data from analogous compounds.

Experimental Protocol for NMR Analysis

A standardized protocol is crucial for obtaining reproducible and high-quality NMR spectra. The following methodology is recommended for the analysis of this compound.

Sample Preparation
  • Solvent Selection : Chloroform-d (CDCl₃) is a common initial choice due to its ability to dissolve a wide range of organic compounds. If solubility is an issue, dimethyl sulfoxide-d₆ (DMSO-d₆) can be used as an alternative.

  • Concentration : Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of the chosen deuterated solvent.

  • Internal Standard : Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm). Modern spectrometers can also reference the residual solvent peak.

  • Sample Filtration : If any particulate matter is present, filter the sample through a small plug of glass wool into a clean, dry 5 mm NMR tube.

NMR Instrument Parameters

The following are typical acquisition parameters for a 400 MHz NMR spectrometer.

¹H NMR Spectroscopy:

  • Pulse Sequence: A standard single-pulse sequence (e.g., zg30 on Bruker instruments).

  • Spectral Width: 0-12 ppm.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-5 seconds.

  • Number of Scans: 16-64, depending on the sample concentration.

  • Temperature: 298 K (25 °C).

¹³C NMR Spectroscopy:

  • Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments) to ensure all carbon signals appear as singlets.

  • Spectral Width: 0-200 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 1024-4096, as ¹³C has a low natural abundance and is less sensitive than ¹H.

  • Temperature: 298 K (25 °C).

Data Processing and Analysis

  • Fourier Transformation: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum through Fourier transformation.

  • Phase Correction: The spectrum is manually or automatically phased to ensure all peaks are in the absorptive mode.

  • Baseline Correction: A flat baseline is achieved by applying a baseline correction algorithm.

  • Chemical Shift Referencing: The spectrum is referenced to the internal standard (TMS at 0.00 ppm) or the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

  • Peak Picking and Integration: Identify all peaks and integrate the signals in the ¹H NMR spectrum to determine the relative proton ratios.

  • Structure Confirmation: Correlate the observed chemical shifts, multiplicities, and integration values with the molecular structure of this compound. 2D NMR experiments such as COSY, HSQC, and HMBC can be employed for unambiguous assignment of all proton and carbon signals if necessary.

Visualizing the Molecular Structure and Analytical Workflow

To aid in the understanding of the molecular structure and the process of its analysis, the following diagrams are provided.

Molecular Structure of this compound cluster_molecule C1 N C2 C C1->C2 C3 C C2->C3 CN C≡N C2->CN C4 C C3->C4 NO2 NO₂ C3->NO2 C5 C C4->C5 H4 H C4->H4 C6 C C5->C6 Cl Cl C5->Cl C6->C1 H6 H C6->H6 NMR Data Acquisition and Analysis Workflow SamplePrep Sample Preparation (Dissolution in Deuterated Solvent) DataAcquisition NMR Data Acquisition (¹H and ¹³C Spectra) SamplePrep->DataAcquisition Load Sample DataProcessing Data Processing (FT, Phasing, Baseline Correction) DataAcquisition->DataProcessing Raw FID Data SpectralAnalysis Spectral Analysis (Peak Picking, Integration) DataProcessing->SpectralAnalysis Processed Spectra StructureElucidation Structure Elucidation and Verification SpectralAnalysis->StructureElucidation Spectral Data

An In-depth Technical Guide to the Mass Spectrometry and IR Analysis of 5-Chloro-2-Cyano-3-Nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a detailed overview of the mass spectrometry and infrared (IR) spectroscopy analysis of 5-Chloro-2-Cyano-3-Nitropyridine. The methodologies, expected data, and structural elucidation are presented to support researchers, scientists, and drug development professionals in their work with this compound.

Introduction

This compound is a substituted pyridine derivative with potential applications in pharmaceutical and chemical synthesis. Accurate analytical characterization is crucial for its identification, purity assessment, and to understand its chemical behavior. Mass spectrometry and IR spectroscopy are fundamental techniques for the structural elucidation of this molecule. This guide outlines the experimental protocols and expected spectral data for these analyses.

Mass Spectrometry Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure by analyzing its fragmentation patterns.

Experimental Protocol: Electron Ionization (EI) Mass Spectrometry

Sample Preparation: Dissolve approximately 1 mg of this compound in 1 mL of a volatile organic solvent such as acetone or dichloromethane.

Instrumentation (Typical GC-MS setup):

  • Gas Chromatograph (GC):

    • Injector: Split/splitless injector in split mode (e.g., 50:1 ratio).

    • Injector Temperature: 250°C.

    • Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl methylpolysiloxane).

    • Oven Temperature Program: Initial temperature of 80°C for 2 minutes, ramp up to 280°C at 15°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Mass Spectrometer (MS):

    • Ionization Mode: Electron Ionization (EI).

    • Electron Energy: 70 eV.

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Mass Range: m/z 40-300.

Predicted Mass Spectrum Data

The mass spectrum of this compound is expected to show a molecular ion peak and several fragment ions. The presence of chlorine will result in characteristic isotopic peaks ([M+2]) for chlorine-containing fragments.

Table 1: Predicted Mass Spectrometry Data for this compound

m/z (predicted)Ion StructureInterpretation
183/185[C₆H₂ClN₃O₂]⁺Molecular Ion (M⁺)
153/155[C₆H₂ClN₂]⁺Loss of NO
137[C₆H₂N₃O₂]⁺Loss of Cl
127[C₅H₂ClN]⁺Loss of NO₂ and CN
111[C₅H₂N₂O₂]⁺Loss of Cl and CN
102[C₅H₂ClN]⁺Loss of NO and CNO
76[C₄H₂N]⁺Pyridine ring fragmentation

Note: The presence of the chlorine isotope (³⁷Cl) will result in a peak at M+2 with an intensity of approximately one-third of the M peak.

Fragmentation Pathway

The fragmentation of this compound under EI conditions is driven by the electron-withdrawing nature of the nitro, cyano, and chloro groups on the pyridine ring. The initial ionization forms a molecular ion (M⁺), which then undergoes a series of fragmentations.

Fragmentation_Pathway_of_this compound M [C₆H₂ClN₃O₂]⁺ m/z 183/185 (Molecular Ion) F1 [C₆H₂ClN₂]⁺ m/z 153/155 M->F1 -NO₂ F2 [C₆H₂N₃O₂]⁺ m/z 137 M->F2 -Cl F3 [C₅H₂ClN]⁺ m/z 127 F1->F3 -CN

Caption: Predicted EI mass spectrometry fragmentation pathway of this compound.

Experimental Workflow: GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample This compound Solution Dilute Solution Sample->Solution Solvent Volatile Solvent (e.g., Acetone) Solvent->Solution Injection Inject into GC Solution->Injection Separation GC Separation Injection->Separation Ionization EI Ionization (70 eV) Separation->Ionization Detection Mass Analyzer (Quadrupole) Ionization->Detection Spectrum Mass Spectrum Detection->Spectrum Analysis Data Analysis (Fragmentation Pattern) Spectrum->Analysis

Caption: General workflow for the GC-MS analysis of this compound.

Infrared (IR) Spectroscopy Analysis

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

Sample Preparation: Place a small amount of the solid this compound sample directly onto the ATR crystal.

Instrumentation (Typical FT-IR Spectrometer):

  • Spectrometer: Fourier Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.

  • Detector: Deuterated Triglycine Sulfate (DTGS) or Mercury Cadmium Telluride (MCT).

  • Scan Range: 4000 - 400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32 scans.

Predicted IR Absorption Frequencies

The IR spectrum of this compound will show characteristic absorption bands for its various functional groups. The predicted frequencies are based on typical ranges for these groups in similar chemical environments.[1][2]

Table 2: Predicted IR Absorption Frequencies for this compound

Wavenumber (cm⁻¹)Vibration ModeFunctional Group
3100 - 3000C-H stretchingAromatic C-H
2240 - 2220C≡N stretchingCyano group
1600 - 1550C=C stretchingAromatic ring
1550 - 1500N-O asymmetric stretchingNitro group
1475 - 1400C=C stretchingAromatic ring
1360 - 1300N-O symmetric stretchingNitro group
1100 - 1000C-Cl stretchingChloro group
850 - 750C-H out-of-plane bendingAromatic C-H

Experimental Workflow: FT-IR Analysis

FTIR_Workflow cluster_prep_ir Sample Preparation cluster_analysis_ir FT-IR Analysis cluster_data_ir Data Processing SampleIR Solid Sample ATR Place on ATR Crystal SampleIR->ATR IRBeam IR Beam ATR->IRBeam Measurement Measure Absorbance IRBeam->Measurement Interferogram Generate Interferogram Measurement->Interferogram FT Fourier Transform Interferogram->FT SpectrumIR IR Spectrum FT->SpectrumIR AnalysisIR Spectral Interpretation SpectrumIR->AnalysisIR

Caption: General workflow for the FT-IR analysis of this compound.

Conclusion

This technical guide provides foundational protocols and predicted spectral data for the mass spectrometry and IR analysis of this compound. The information presented is based on established principles and data from analogous compounds and serves as a starting point for the analytical characterization of this molecule. Experimental data should be carefully compared with the predictions outlined in this document to confirm the structure and purity of this compound.

References

A Technical Guide to the Reactivity of the Cyano Group in 5-Chloro-2-Cyano-3-Nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

5-Chloro-2-Cyano-3-Nitropyridine is a highly functionalized heterocyclic compound of significant interest in medicinal chemistry and materials science. Its pyridine core is rendered exceptionally electron-deficient by the cumulative electron-withdrawing effects of the chloro, cyano, and nitro substituents. This electronic profile dictates the reactivity of its various functional groups. While nucleophilic aromatic substitution (SNAr) at the C5 position is a prominent reaction pathway, the cyano group at the C2 position also possesses a distinct and synthetically valuable reactivity profile. This guide provides an in-depth technical examination of the chemical transformations of the cyano group, supported by generalized experimental protocols and mechanistic diagrams. It aims to serve as a comprehensive resource for professionals leveraging this versatile building block in complex molecular synthesis.

Introduction and Molecular Profile

This compound (CAS No. 181123-11-5) is a polysubstituted pyridine derivative.[1][2] The convergence of three powerful electron-withdrawing groups on the pyridine ring—a halogen, a nitrile, and a nitro group—creates a unique electronic environment that activates the molecule for various chemical transformations. The inherent electron deficiency of the pyridine ring nitrogen is significantly amplified, which in turn influences the reactivity of each substituent.

The cyano group (-C≡N) is a versatile functional group in organic synthesis.[3][4] In the context of this compound, its electrophilic character is enhanced, making it susceptible to nucleophilic attack. This guide focuses specifically on the reactivity of this cyano moiety, exploring its potential for conversion into other key functional groups essential for drug design and material science, such as amines, carboxylic acids, and tetrazoles.

Physicochemical Properties

A summary of the key computed and experimental properties of the core molecule is presented below.

PropertyValueSource
Molecular Formula C₆H₂ClN₃O₂PubChem[1]
Molecular Weight 183.55 g/mol PubChem[1]
XLogP3 1.7ECHEMI[5]
Melting Point 118-120 °CECHEMI[5]
Boiling Point 347.2°C at 760 mmHgECHEMI[5]
PSA (Polar Surface Area) 82.5 ŲPubChem[1]
Electronic Influence of Substituents

The reactivity of the cyano group is intrinsically linked to the electronic landscape of the entire molecule. The nitro group, the chloro atom, and the pyridine ring nitrogen all withdraw electron density, making the carbon atom of the cyano group a more pronounced electrophilic center.

G cluster_pyridine This compound mol Pyridine Ring N_ring Ring Nitrogen (N) N_ring->mol NO2 Nitro Group (-NO2) NO2->mol CN Cyano Group (-CN) CN->mol Cl Chloro Group (-Cl) Cl->mol effect1 Inductive & Resonance Effect (Strongly Withdrawing) effect2 Inductive & Resonance Effect (Strongly Withdrawing) effect3 Inductive Effect (Withdrawing)

Figure 1: Electronic influences on the pyridine core.

Key Chemical Transformations of the Cyano Group

The electron-withdrawing nature of the pyridine ring system in this compound enhances the electrophilicity of the nitrile carbon, making it susceptible to a range of transformations.

Hydrolysis to Carboxylic Acid

The hydrolysis of nitriles is a fundamental transformation that typically proceeds in two stages: first to a primary amide, and then to a carboxylic acid. This reaction can be catalyzed by either acid or base.[6] Given the presence of other sensitive groups (nitro and chloro), reaction conditions must be carefully selected to avoid undesired side reactions, such as nucleophilic substitution of the chlorine atom.

G start This compound intermediate Intermediate Amide start->intermediate H₂O, H⁺ or OH⁻ (Step 1) product 5-Chloro-3-Nitro-Pyridine-2-Carboxylic Acid intermediate->product H₂O, H⁺ or OH⁻ (Step 2)

Figure 2: Workflow for the hydrolysis of the cyano group.

Representative Experimental Protocol (Acid-Catalyzed Hydrolysis): Note: This is a generalized procedure and requires optimization for the specific substrate.

  • To a solution of this compound (1.0 eq) in a suitable solvent (e.g., acetic acid or dioxane), add concentrated sulfuric acid (2.0-5.0 eq).

  • Heat the mixture to reflux (typically 80-110 °C) and monitor the reaction progress by TLC or HPLC.

  • Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • If a precipitate forms, collect the solid by filtration. Otherwise, extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude carboxylic acid.

  • Purify the product by recrystallization or column chromatography.

Reduction to Primary Amine

The cyano group can be reduced to a primary aminomethyl group (-CH₂NH₂) using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.[6][7] A significant challenge in this transformation is the potential for simultaneous reduction of the nitro group to an amino group. Selective reduction may be possible under carefully controlled catalytic hydrogenation conditions, though LiAlH₄ will likely reduce both functionalities.

G start This compound reagent 1. LiAlH₄, THF 2. H₂O work-up start->reagent product_amine 5-Chloro-2-(aminomethyl)-3-nitropyridine (Potential Product) reagent->product_amine Selective reduction (Challenging) product_diamino 3-Amino-5-chloro-2-(aminomethyl)pyridine (Likely Product) reagent->product_diamino Full reduction G start This compound + R-MgX (Grignard Reagent) step1 Nucleophilic Addition intermediate Iminomagnesium Halide Salt step1->intermediate step2 Aqueous Acidic Workup (H₃O⁺) product Corresponding Ketone step2->product G start This compound + Nucleophile (Nu⁻) path1 Path A: Attack at C5 start->path1 Kinetically Favored (Often) path2 Path B: Attack at C2-Cyano start->path2 Thermodynamically Favored (Sometimes) product1 S(N)Ar Product (Substitution of Cl) path1->product1 product2 Cyano-Addition Product path2->product2

References

The Highly Electrophilic Nature of 5-Chloro-2-Cyano-3-Nitropyridine: A Technical Guide for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the electronic properties and reactivity of the pyridine ring in 5-Chloro-2-Cyano-3-Nitropyridine (CAS No. 181123-11-5). Tailored for researchers, medicinal chemists, and professionals in drug development, this document elucidates the factors contributing to the compound's significant electrophilicity and its utility as a versatile intermediate in the synthesis of complex molecules. Through a review of analogous compound data, detailed experimental protocols, and mechanistic visualizations, this paper serves as a core resource for leveraging this potent building block in synthetic applications.

Introduction: The Activated Pyridine Core

This compound is a polysubstituted pyridine derivative of significant interest in medicinal and materials chemistry. Its utility stems from a highly electron-deficient pyridine ring, which renders it exceptionally susceptible to nucleophilic aromatic substitution (SNAr). This high degree of electrophilicity is a direct consequence of the synergistic electron-withdrawing effects of the ring nitrogen atom, a nitro group at the C3 position, a cyano group at the C2 position, and a chloro leaving group at the C5 position.

The strategic placement of these functional groups creates a powerful platform for the facile introduction of diverse molecular fragments, enabling the construction of novel derivatives with tailored biological or material properties.[1] Understanding the underlying principles of its reactivity is paramount for optimizing synthetic routes and designing innovative chemical entities.

Electronic Landscape of the Pyridine Ring

The electrophilicity of the pyridine ring in this compound is governed by a combination of inductive and resonance effects exerted by its substituents.

  • Pyridine Nitrogen: The inherent electronegativity of the nitrogen atom in the pyridine ring reduces the electron density of the aromatic system compared to benzene, predisposing it to nucleophilic attack.

  • Nitro Group (-NO₂): Positioned at C3, the nitro group is a powerful electron-withdrawing group. It deactivates the ring through both a strong inductive effect (-I) and a significant resonance effect (-M), further polarizing the C-Cl bond and stabilizing the negatively charged intermediate formed during nucleophilic attack.

  • Cyano Group (-CN): Located at C2, the cyano group also contributes strong inductive and resonance electron-withdrawal, intensifying the electron deficiency of the ring. Studies on related pyridinium systems have shown that a 2-cyano substituent provides a substantial rate enhancement in SNAr reactions, attributed to its powerful electron-withdrawing nature which stabilizes the reaction intermediate.[2][3]

  • Chloro Group (-Cl): While possessing a deactivating inductive effect, the primary role of the chlorine atom at C5 is to serve as an excellent leaving group in SNAr reactions.

The cumulative effect of these three electron-withdrawing groups, in concert with the ring nitrogen, renders the carbon atoms of the pyridine ring, particularly C5, highly electrophilic and primed for substitution.

Reactivity in Nucleophilic Aromatic Substitution (SNAr)

The principal reaction pathway for this compound is the nucleophilic aromatic substitution (SNAr). This reaction proceeds via a two-step addition-elimination mechanism.

// Reactants sub [label=<

this compound

];

nu [label="Nu⁻", fontcolor="#EA4335"];

// Meisenheimer Complex mc [label=<

Meisenheimer Complex (Resonance Stabilized)

];

// Products prod [label=<

Substituted Product

];

cl [label="Cl⁻", fontcolor="#34A853"];

// Arrows sub -> mc [label="+ Nu⁻", arrowhead="normal", color="#EA4335"]; mc -> sub [label="k-₁", arrowhead="normal", color="#202124"]; mc -> prod [label="k₂ (slow, RDS)", arrowhead="normal", color="#202124"]; prod -> cl [style=invis]; // for layout

{rank=same; sub; nu;} {rank=same; prod; cl;}

// Invisible edge to show Cl- is also a product mc -> cl [label="- Cl⁻", arrowhead="normal", color="#34A853", constraint=false, style=dashed]; } . Caption: General mechanism of SNAr on this compound.

In this mechanism, a nucleophile (Nu⁻) attacks the carbon atom bearing the chloro leaving group (C5), forming a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. The stability of this complex is the key to the reaction's facility. The electron-withdrawing nitro and cyano groups are positioned to delocalize the negative charge, lowering the activation energy of this step. The subsequent, typically rate-determining, step involves the expulsion of the chloride ion to restore the aromaticity of the ring, yielding the final substituted product.

Quantitative Reactivity Data

The following table summarizes the second-order rate constants (k₂) for the reaction of various chloronitropyridine isomers with piperidine.

SubstratePosition of ClPosition of NO₂Rate Constant (k₂) at 40°C (L mol⁻¹ s⁻¹)Relative Reactivity
4-Chloro-3-nitropyridine431.80 x 10⁻²Very High
2-Chloro-3-nitropyridine231.17 x 10⁻³High
5-Chloro-2-nitropyridine521.52 x 10⁻⁴Moderate
2-Chloro-5-nitropyridine257.30 x 10⁻⁵Moderate
3-Chloro-2-nitropyridine32Very LowVery Low
3-Chloro-4-nitropyridine34Very LowVery Low
Data sourced from N. B. Chapman and C. W. Rees, J. Chem. Soc., 1954, 1190-1196.[4]

In the target molecule, this compound, the chloro leaving group at C5 is meta to the nitro group at C3. Based on the data for analogous compounds like 5-Chloro-2-nitropyridine, this meta relationship offers less potent activation than an ortho or para arrangement. However, the addition of the strongly electron-withdrawing cyano group at the C2 position is expected to dramatically increase the electrophilicity of the ring and the rate of reaction. Studies have shown that a 2-cyano group can enhance reactivity by approximately 50-fold compared to halogen substituents in similar systems.[3] Therefore, this compound is predicted to be significantly more reactive than its 5-Chloro-2-nitropyridine analogue, exhibiting high to very high reactivity towards nucleophiles.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of the title compound and a general procedure for its application in SNAr reactions.

Synthesis of this compound

This protocol describes the cyanation of a 2-bromo-5-chloro-3-nitropyridine precursor.[5]

Synthesis_Workflow cluster_prep Reaction Setup cluster_workup Work-up cluster_purify Purification A Combine 2-bromo-5-chloro-3-nitropyridine and Cu(I)CN in DMF B Stir at 110°C for 1.5 hours A->B C Concentrate mixture in vacuo B->C D Dilute with water and extract with EtOAc (3x) C->D E Wash organic phase with brine D->E F Dry over Na₂SO₄, filter, and concentrate E->F G Purify by column chromatography (DCM/Petroleum ether) F->G H Collect and concentrate fractions to yield yellow solid G->H

Materials:

  • 2-bromo-5-chloro-3-nitropyridine (1.0 eq)

  • Copper(I) cyanide (CuCN) (1.3 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Dichloromethane (DCM)

  • Petroleum ether

  • Brine (saturated aq. NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard glassware for anhydrous reactions

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-bromo-5-chloro-3-nitropyridine (1.0 eq) and copper(I) cyanide (1.3 eq).

  • Add anhydrous DMF to the flask.

  • Heat the reaction mixture to 110°C and stir for 1.5 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and concentrate it under reduced pressure to remove the DMF.

  • Dilute the residue with water and extract the product three times with ethyl acetate.

  • Combine the organic layers and wash with brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude residue by silica gel column chromatography using a dichloromethane/petroleum ether gradient to afford this compound as a yellow solid (yield ~51%).[5]

General Protocol for Nucleophilic Aromatic Substitution

This protocol provides a general method for reacting this compound with a generic amine nucleophile. Conditions should be optimized for specific substrates.

Materials:

  • This compound (1.0 eq)

  • Nucleophile (e.g., primary or secondary amine) (1.0 - 1.2 eq)

  • A non-nucleophilic base (e.g., K₂CO₃, DIPEA) (1.5 - 2.0 eq)

  • Anhydrous polar aprotic solvent (e.g., DMF, DMSO, Acetonitrile)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and the chosen anhydrous solvent.

  • Add the base (e.g., K₂CO₃) and the nucleophile (1.0 - 1.2 eq) to the stirred solution.

  • Heat the reaction mixture to a temperature between 25°C and 80°C, depending on the nucleophile's reactivity. Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate, DCM).

  • Wash the combined organic layers with water and brine to remove the solvent and base.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography or recrystallization as required.

Conclusion

This compound is a highly activated substrate for nucleophilic aromatic substitution. The convergence of electron-withdrawing effects from the ring nitrogen, a C2-cyano group, and a C3-nitro group creates a profoundly electrophilic pyridine core. This high reactivity allows for the displacement of the C5-chloro atom by a vast array of nucleophiles under mild conditions. This technical guide provides the foundational knowledge, comparative data, and experimental protocols necessary for researchers to effectively utilize this versatile building block in the synthesis of novel and complex chemical structures for pharmaceutical and material science applications.

References

The Enigmatic Potential: A Technical Overview of 5-Chloro-2-Cyano-3-Nitropyridine Derivatives in Biological Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyridine nucleus is a cornerstone in medicinal chemistry, with its derivatives forming the backbone of numerous therapeutic agents. The strategic functionalization of this scaffold allows for the fine-tuning of physicochemical properties and biological activities. 5-Chloro-2-Cyano-3-Nitropyridine represents a highly activated pyridine core, poised for diverse chemical transformations and holding theoretical promise for yielding compounds with significant biological potential. However, a comprehensive review of the current scientific literature reveals a notable gap in the synthesis and biological evaluation of derivatives stemming directly from this specific scaffold.

I. The Synthetic Versatility of the this compound Scaffold

The chemical architecture of this compound offers multiple reactive sites, making it an attractive starting material for the synthesis of a diverse library of compounds. The electron-withdrawing nature of the nitro and cyano groups, coupled with the chloro substituent, activates the pyridine ring for various chemical modifications.

A general workflow for the derivatization of this scaffold can be conceptualized as follows:

G A This compound B Nucleophilic Aromatic Substitution (at C5-Cl) A->B C Reduction of Nitro Group A->C D Modification of Cyano Group A->D E Diverse Functionalized Derivatives B->E C->E D->E

Figure 1. Conceptual synthetic pathways for derivatizing this compound.

This versatility allows for the introduction of a wide array of functional groups, each capable of modulating the biological activity of the resulting molecule.

II. Anticipated Biological Activities Based on Analogous Structures

Although specific data for this compound derivatives is lacking, the biological activities of other substituted nitropyridines and cyanopyridines can offer valuable insights into their potential therapeutic applications.

A. Anticancer Potential

Numerous studies have highlighted the anticancer properties of nitropyridine and cyanopyridine derivatives. These compounds can exert their effects through various mechanisms, including the inhibition of key enzymes involved in cancer cell proliferation and survival.

For instance, certain 3-cyanopyridine derivatives have been investigated as inhibitors of survivin, a protein that is overexpressed in many cancers and plays a crucial role in apoptosis and cell division.[1] The general mechanism of action for such inhibitors can be visualized as follows:

G A 3-Cyanopyridine Derivative B Survivin Protein A->B Binds to C Inhibition of Dimerization B->C D Disruption of Mitotic Spindle C->D E Induction of Apoptosis D->E

Figure 2. Proposed mechanism of action for survivin-inhibiting 3-cyanopyridine derivatives.

It is plausible that derivatives of this compound could be designed to target similar pathways.

B. Antimicrobial Activity

The pyridine ring is a common feature in many antimicrobial agents. The introduction of nitro and cyano groups can enhance the antimicrobial properties of these compounds. For example, various nitropyridine derivatives have shown activity against a range of bacteria and protozoa.[2] The mechanism of action for such compounds often involves the inhibition of essential microbial enzymes or the disruption of cell membrane integrity.

A hypothetical workflow for screening the antimicrobial activity of novel derivatives is presented below:

G A Synthesized Derivatives B Primary Screening (e.g., Disk Diffusion Assay) A->B C Determination of MIC B->C D Evaluation against Resistant Strains C->D E Lead Compound Identification D->E

Figure 3. General workflow for antimicrobial screening of synthesized compounds.
C. Enzyme Inhibition

The unique electronic properties of the this compound scaffold make its derivatives interesting candidates for enzyme inhibitors. The nitro and cyano groups can participate in hydrogen bonding and other non-covalent interactions within the active site of an enzyme, leading to its inhibition.

III. Future Directions and a Call for Research

The lack of specific biological data for derivatives of this compound highlights a significant opportunity for research and development in medicinal chemistry. The synthesis and screening of a focused library of compounds derived from this scaffold could uncover novel therapeutic agents with a range of biological activities.

Future research in this area should focus on:

  • Synthesis of Diverse Derivatives: Utilizing the reactive sites on the this compound core to generate a library of compounds with varied functional groups.

  • Systematic Biological Screening: Evaluating these derivatives for a wide range of biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties.

  • Structure-Activity Relationship (SAR) Studies: Identifying the key structural features responsible for any observed biological activity to guide the design of more potent and selective compounds.

  • Mechanism of Action Studies: Elucidating the molecular targets and signaling pathways through which active compounds exert their effects.

IV. Conclusion

While the biological activities of derivatives of this compound remain largely unexplored, the known pharmacological profiles of related nitropyridine and cyanopyridine compounds suggest a promising, yet untapped, potential. This technical guide serves as a call to the scientific community to investigate this intriguing chemical scaffold. The systematic exploration of its derivatives could lead to the discovery of novel drug candidates with significant therapeutic value. The versatility of the this compound core, combined with the established importance of the pyridine motif in medicine, makes it a compelling target for future drug discovery efforts.

References

Methodological & Application

Application Notes for the Synthesis of 5-Chloro-2-Cyano-3-Nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5-Chloro-2-cyano-3-nitropyridine is a substituted pyridine derivative with potential applications as an intermediate in the synthesis of pharmaceuticals and agrochemicals. The presence of three distinct functional groups—chloro, cyano, and nitro—on the pyridine ring makes it a versatile building block for further chemical modifications. The electron-withdrawing nature of the nitro and cyano groups activates the pyridine ring for various nucleophilic substitution reactions. This document outlines a detailed protocol for the synthesis of this compound, likely proceeding through the cyanation of a suitable di-chlorinated and nitrated pyridine precursor.

Principle of the Method

The described synthesis involves a palladium-catalyzed cyanation reaction. This method is a common and effective way to introduce a cyano group onto an aromatic or heteroaromatic ring. In this protocol, a chloropyridine derivative is reacted with a cyanide source in the presence of a palladium catalyst. The reaction is believed to proceed via a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. A plausible starting material for this synthesis is 2,5-dichloro-3-nitropyridine, where the chlorine atom at the 2-position is more susceptible to substitution due to the electronic activation by the adjacent nitro group.

Applications

The product, this compound, can be used in a variety of subsequent chemical transformations:

  • Nucleophilic Aromatic Substitution: The remaining chloro group can be displaced by various nucleophiles to introduce diverse functionalities.

  • Reduction of the Nitro Group: The nitro group can be reduced to an amino group, which can then be further functionalized, for example, through diazotization or acylation.

  • Hydrolysis of the Cyano Group: The cyano group can be hydrolyzed to a carboxylic acid or an amide, providing another point for molecular elaboration.

These potential transformations make this compound a valuable intermediate for creating libraries of compounds for drug discovery and other applications.

Experimental Protocol

Synthesis of this compound via Palladium-Catalyzed Cyanation

This protocol is adapted from methodologies for the cyanation of chloropyridines.[1]

Materials and Reagents:

  • 2,5-dichloro-3-nitropyridine

  • Potassium ferrocyanide [K₄Fe(CN)₆]

  • Palladium(II) acetate [Pd(OAc)₂]

  • Potassium carbonate [K₂CO₃]

  • Organic solvent (e.g., Tetramethylene sulfone)

  • Ethyl acetate

  • 5% Aqueous ammonia solution

  • Water (deionized)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Inert gas (Nitrogen or Argon)

Equipment:

  • Three-neck round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Thermometer

  • Inert gas inlet/outlet

  • Separatory funnel

  • Büchner funnel and filter flask

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and an inert gas inlet, add 2,5-dichloro-3-nitropyridine, potassium ferrocyanide, potassium carbonate, and palladium(II) acetate. (See Table 1 for recommended quantities).

  • Solvent Addition: Add the organic solvent (e.g., tetramethylene sulfone) to the flask.

  • Inert Atmosphere: Purge the reaction vessel with an inert gas (nitrogen or argon) for 10-15 minutes to ensure an oxygen-free atmosphere. Maintain a positive pressure of the inert gas throughout the reaction.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 40-200 °C) with vigorous stirring. Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically run for 2-20 hours.[1]

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with ethyl acetate.

    • Filter the mixture to remove any insoluble inorganic salts.

    • Transfer the filtrate to a separatory funnel and wash it twice with water, followed by two washes with a 5% aqueous ammonia solution.

    • Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Remove the solvent from the filtrate by rotary evaporation under reduced pressure to obtain the crude product.

    • The crude product can be further purified by column chromatography on silica gel or by recrystallization from a suitable solvent system to yield pure this compound.

Data Presentation

Table 1: Reaction Parameters for the Synthesis of this compound

ParameterValueNotes
Reactants
2,5-dichloro-3-nitropyridine1.0 eqStarting material.
Potassium ferrocyanide2.0 eqCyanide source.
Potassium carbonate1.0 eqBase.
Palladium(II) acetate0.01 eqCatalyst.
Solvent
Tetramethylene sulfone70 mL per 10 mmol of starting materialA high-boiling polar aprotic solvent suitable for this type of reaction.
Reaction Conditions
Temperature40 - 200 °CThe optimal temperature should be determined experimentally. A temperature range of 100-140 °C is often effective for palladium-catalyzed cyanations of aryl halides.
Reaction Time2 - 20 hoursReaction progress should be monitored to determine the optimal time.
AtmosphereInert (Nitrogen or Argon)Essential to prevent degradation of the catalyst and side reactions.
Work-up & Purification
Extraction SolventEthyl acetate
Washing SolutionsWater, 5% aq. NH₃To remove inorganic impurities and excess reagents.
Purification MethodColumn Chromatography/RecrystallizationTo obtain the final product with high purity.

Visualizations

Synthesis_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Combine Reactants: - 2,5-dichloro-3-nitropyridine - K4[Fe(CN)6] - K2CO3 - Pd(OAc)2 in a reaction flask add_solvent Add Tetramethylene Sulfone start->add_solvent inert_atm Establish Inert Atmosphere (N2 or Ar) add_solvent->inert_atm heat Heat to 40-200 °C with stirring for 2-20h inert_atm->heat monitor Monitor Reaction (TLC/GC) heat->monitor cool Cool to Room Temperature monitor->cool dilute Dilute with Ethyl Acetate cool->dilute filter_salts Filter Inorganic Salts dilute->filter_salts wash Wash Filtrate: 1. Water 2. 5% aq. NH3 filter_salts->wash dry Dry Organic Layer (e.g., MgSO4) wash->dry evaporate Remove Solvent (Rotary Evaporation) dry->evaporate purify Purify Crude Product (Column Chromatography or Recrystallization) evaporate->purify product Final Product: This compound purify->product

References

Application Notes and Protocols for the Palladium-Catalyzed Cyanation of 5-Chloro-3-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The palladium-catalyzed cyanation of aryl and heteroaryl halides is a powerful transformation in modern organic synthesis, enabling the introduction of a nitrile moiety that serves as a key building block for a wide range of functional groups and is a common feature in many pharmaceuticals and agrochemicals.[1][2] The cyanation of electron-deficient heterocyclic systems, such as 5-chloro-3-nitropyridine, is of particular interest for the synthesis of highly functionalized pyridine derivatives. This document provides detailed application notes and experimental protocols for the palladium-catalyzed cyanation of 5-chloro-3-nitropyridine to produce 5-cyano-3-nitropyridine.

The protocols described herein focus on the use of common palladium catalysts and cyanide sources, with an emphasis on practical and reproducible reaction conditions. While traditional methods often relied on toxic cyanide salts like KCN or NaCN, modern protocols frequently employ less acutely toxic and more manageable cyanide sources such as zinc cyanide (Zn(CN)₂) or potassium ferrocyanide (K₄[Fe(CN)₆]).[1][3]

Reaction Overview

The conversion of 5-chloro-3-nitropyridine to 5-cyano-3-nitropyridine via a palladium-catalyzed cross-coupling reaction can be achieved using various catalyst systems. The general transformation is depicted below:

Scheme 1: Palladium-Catalyzed Cyanation of 5-Chloro-3-nitropyridine

The choice of catalyst, ligand, cyanide source, base, and solvent are all critical parameters that can significantly influence the reaction yield and efficiency. For electron-deficient substrates like 5-chloro-3-nitropyridine, the oxidative addition of the palladium(0) catalyst to the C-Cl bond is generally facile. However, the subsequent reductive elimination step to form the C-CN bond can be challenging and may require specific ligand systems to proceed efficiently.[1]

Data Presentation: Comparison of Catalyst Systems

The following tables summarize typical conditions and reported yields for the palladium-catalyzed cyanation of various chloro-pyridines and other electron-deficient aryl chlorides. This data provides a basis for selecting a suitable starting point for the cyanation of 5-chloro-3-nitropyridine.

Table 1: Ligand-Free Palladium-Catalyzed Cyanation of a 2-Chloro-3-nitropyridine Analogue

SubstratePd Source (mol%)Cyanide SourceBaseSolventTemp. (°C)Time (h)Yield (%)Reference
2-Chloro-3-nitropyridinePd(OAc)₂ (1)K₄[Fe(CN)₆]K₂CO₃THF672062[4]

Table 2: General Conditions for Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides

Catalyst SystemCyanide SourceBaseSolventTemp. (°C)Typical Yields (%)Reference
Pd₂(dba)₃ / dppfZn(CN)₂Zn powderDMF10080-95[3][5]
Pd(OAc)₂ / CM-phosK₄[Fe(CN)₆]Na₂CO₃t-AmylOH / H₂O7075-93[6]
Palladacycle / XPhosK₄[Fe(CN)₆]KOAcDioxane / H₂O10085-99[1]

Experimental Protocols

Protocol 1: Ligand-Free Palladium-Catalyzed Cyanation with Potassium Ferrocyanide

This protocol is adapted from a procedure reported for the cyanation of the isomeric 2-chloro-3-nitropyridine and represents a good starting point due to the electronic similarity of the substrates.[4]

Materials:

  • 5-chloro-3-nitropyridine

  • Palladium(II) acetate (Pd(OAc)₂)

  • Potassium ferrocyanide (K₄[Fe(CN)₆])

  • Potassium carbonate (K₂CO₃), anhydrous

  • Tetrahydrofuran (THF), anhydrous

  • Nitrogen or Argon gas

  • Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)

  • Magnetic stirrer and heating mantle/oil bath

Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add 5-chloro-3-nitropyridine (1.0 mmol, 158.5 mg), potassium ferrocyanide (1.0 mmol, 368.4 mg), and potassium carbonate (1.0 mmol, 138.2 mg).

  • Add palladium(II) acetate (0.01 mmol, 2.2 mg).

  • Seal the flask, and evacuate and backfill with nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.

  • Add anhydrous THF (20 mL) via syringe.

  • Heat the reaction mixture to 67 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS. The reaction is expected to proceed over 20 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of celite to remove insoluble salts, washing the pad with additional THF or ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford 5-cyano-3-nitropyridine.

Protocol 2: Palladium/dppf-Catalyzed Cyanation with Zinc Cyanide

This protocol is a more traditional and widely used method for the cyanation of aryl chlorides and offers a robust alternative.[3][5]

Materials:

  • 5-chloro-3-nitropyridine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 1,1'-Bis(diphenylphosphino)ferrocene (dppf)

  • Zinc cyanide (Zn(CN)₂)

  • Zinc powder (optional, as a reductant)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Nitrogen or Argon gas

Procedure:

  • To a dry Schlenk flask, add Pd₂(dba)₃ (0.02 mmol, 18.3 mg) and dppf (0.04 mmol, 22.2 mg).

  • Evacuate and backfill the flask with nitrogen or argon three times.

  • Add anhydrous DMF (10 mL) and stir for 10 minutes at room temperature to form the active catalyst.

  • In a separate flask, add 5-chloro-3-nitropyridine (1.0 mmol, 158.5 mg), zinc cyanide (0.6 mmol, 70.5 mg), and optionally, zinc powder (0.1 mmol, 6.5 mg).

  • Transfer the pre-formed catalyst solution to the flask containing the substrate via cannula.

  • Heat the reaction mixture to 100-120 °C.

  • Monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • Cool the reaction to room temperature and quench with aqueous ammonia solution.

  • Extract the product with ethyl acetate. The combined organic layers should be washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

  • Purify the crude product by column chromatography.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for setting up a palladium-catalyzed cyanation reaction under an inert atmosphere.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_workup Workup and Purification reagents Weigh Reagents (Substrate, Cyanide Source, Base, Catalyst, Ligand) add_solids Add Solids to Flask reagents->add_solids glassware Dry Glassware (Schlenk Flask) glassware->add_solids inert_atm Establish Inert Atmosphere (Evacuate/Backfill N2/Ar) add_solids->inert_atm add_solvent Add Anhydrous Solvent inert_atm->add_solvent heating Heat and Stir add_solvent->heating quench Cool and Quench heating->quench extract Extraction quench->extract purify Column Chromatography extract->purify product Isolated Product purify->product

Caption: General experimental workflow for palladium-catalyzed cyanation.

Catalytic Cycle

This diagram illustrates the generally accepted catalytic cycle for the palladium-catalyzed cyanation of an aryl chloride (Ar-Cl).

catalytic_cycle pd0 Pd(0)L_n pd_complex Ar-Pd(II)(Cl)L_n pd0->pd_complex Oxidative Addition pd_cn_complex Ar-Pd(II)(CN)L_n pd_complex->pd_cn_complex Transmetalation pd_cn_complex->pd0 Reductive Elimination product Ar-CN cl_ion Cl⁻ reagents Ar-Cl cn_source [CN]⁻

Caption: Catalytic cycle for Pd-catalyzed cyanation of aryl chlorides.

Safety Precautions

  • Cyanide Handling: While zinc cyanide and potassium ferrocyanide are less acutely toxic than simple alkali metal cyanides, they should still be handled with extreme care in a well-ventilated fume hood. Avoid contact with acids, which can liberate highly toxic hydrogen cyanide gas. All waste containing cyanide must be quenched and disposed of according to institutional safety protocols.

  • Inert Atmosphere: Palladium catalysts, particularly in their Pd(0) state, can be sensitive to air. The use of an inert atmosphere (nitrogen or argon) is crucial for catalyst longevity and reaction reproducibility.

  • Solvents: Anhydrous solvents are recommended to prevent unwanted side reactions and catalyst deactivation. DMF and THF are flammable and should be handled with care.

These notes and protocols are intended to serve as a comprehensive guide for the palladium-catalyzed cyanation of 5-chloro-3-nitropyridine. Researchers should always consult the primary literature and adhere to all institutional safety guidelines when performing these experiments. Optimization of the reaction conditions may be necessary to achieve the best results for this specific substrate.

References

Application Notes and Protocols for 5-Chloro-2-Cyano-3-Nitropyridine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chloro-2-cyano-3-nitropyridine is a highly versatile and reactive building block in medicinal chemistry. Its unique trifunctionalized pyridine ring, featuring a chloro leaving group, a cyano moiety, and a strongly electron-withdrawing nitro group, makes it an exceptional scaffold for the synthesis of diverse and complex heterocyclic compounds. The electron-deficient nature of the pyridine ring is significantly enhanced by the presence of the nitro and cyano groups, rendering the C5 position, bearing the chlorine atom, highly susceptible to nucleophilic aromatic substitution (SNAr). This reactivity allows for the strategic and regioselective introduction of various nucleophiles, a key step in the construction of pharmacologically active molecules.[1][2]

The derivatives of this compound have shown significant promise in the development of novel therapeutic agents, particularly as kinase inhibitors.[1][3] Kinases are a class of enzymes that play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, including cancer, inflammatory disorders, and neurodegenerative diseases. Consequently, the development of small-molecule kinase inhibitors is a major focus of contemporary drug discovery. This document provides detailed application notes, experimental protocols, and relevant biological data for the utilization of this compound in the synthesis of potent kinase inhibitors, with a particular focus on Janus kinase (JAK) inhibitors.

Application: Synthesis of Janus Kinase (JAK) Inhibitors

The Janus kinases (JAKs) are a family of non-receptor tyrosine kinases that are integral to the signaling of numerous cytokines and growth factors. The JAK/STAT (Signal Transducer and Activator of Transcription) pathway is crucial for immune function, hematopoiesis, and inflammatory responses. The aberrant activation of the JAK/STAT pathway is implicated in various autoimmune diseases and cancers. Therefore, inhibitors of JAKs are of significant therapeutic interest.

This compound serves as a key starting material for the synthesis of a variety of substituted pyridopyrazines and other heterocyclic systems that can act as potent JAK inhibitors. The general synthetic strategy involves a nucleophilic aromatic substitution at the C5 position, followed by further chemical transformations to construct the final bioactive molecule.

General Synthetic Workflow

The overall workflow for the synthesis of a representative pyridopyrazine-based JAK inhibitor from this compound is depicted below. This multi-step synthesis involves a sequential nucleophilic aromatic substitution, reduction of the nitro group to an amine, and subsequent cyclization to form the desired heterocyclic core.

G A This compound B Nucleophilic Aromatic Substitution (e.g., with an amine) A->B C Substituted 2-Cyano-3-Nitropyridine B->C D Reduction of Nitro Group (e.g., with Fe/HCl or H2/Pd-C) C->D E 3-Amino-2-Cyano-Pyridine Derivative D->E F Cyclization (e.g., with a 1,2-dicarbonyl compound) E->F G Pyrido[2,3-b]pyrazine Core (JAK Inhibitor Scaffold) F->G

Caption: Generalized synthetic workflow for a JAK inhibitor scaffold.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of a potent JAK inhibitor intermediate and a hypothetical final compound, along with a protocol for a kinase inhibition assay.

Protocol 1: Synthesis of N-Aryl-2-cyano-3-nitropyridin-5-amine (Intermediate)

This protocol describes the nucleophilic aromatic substitution of the chlorine atom in this compound with an aromatic amine.

Materials:

  • This compound

  • Aniline (or a substituted aniline)

  • N,N-Diisopropylethylamine (DIPEA)

  • 1,4-Dioxane

  • Ethyl acetate

  • Hexanes

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in 1,4-dioxane (0.2 M), add the desired aniline (1.1 eq) and DIPEA (2.0 eq).

  • Heat the reaction mixture to reflux (approximately 100 °C) and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • After cooling to room temperature, concentrate the mixture under reduced pressure.

  • Dilute the residue with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to obtain the desired N-aryl-2-cyano-3-nitropyridin-5-amine.

Protocol 2: Synthesis of a Pyrido[2,3-b]pyrazine-based JAK Inhibitor

This protocol outlines the reduction of the nitro group and subsequent cyclization to form the pyridopyrazine core.

Materials:

  • N-Aryl-2-cyano-3-nitropyridin-5-amine (from Protocol 1)

  • Iron powder (Fe)

  • Ammonium chloride (NH₄Cl)

  • Ethanol

  • Water

  • Glyoxal (40% in water) or other 1,2-dicarbonyl compound

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution (NaHCO₃)

Procedure:

  • Reduction of the Nitro Group:

    • To a suspension of N-aryl-2-cyano-3-nitropyridin-5-amine (1.0 eq) in a mixture of ethanol and water (e.g., 4:1), add iron powder (5.0 eq) and ammonium chloride (1.0 eq).

    • Heat the mixture to reflux (approximately 80-90 °C) and stir vigorously for 2-4 hours.

    • Monitor the reaction by TLC.

    • Upon completion, cool the reaction mixture and filter through a pad of celite, washing with ethanol.

    • Concentrate the filtrate under reduced pressure to obtain the crude 3,5-diamino-2-cyanopyridine derivative. This intermediate can be used in the next step without further purification.

  • Cyclization to form the Pyrido[2,3-b]pyrazine Core:

    • Dissolve the crude diamine intermediate in ethanol.

    • Add an aqueous solution of glyoxal (1.2 eq) dropwise at room temperature.

    • Stir the reaction mixture at room temperature for 4-6 hours.

    • Monitor the formation of the product by TLC.

    • Concentrate the reaction mixture under reduced pressure.

    • Partition the residue between DCM and saturated NaHCO₃ solution.

    • Separate the organic layer, dry over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude product by column chromatography or recrystallization to yield the final pyrido[2,3-b]pyrazine-based JAK inhibitor.

Protocol 3: In Vitro JAK2 Kinase Inhibition Assay

This protocol describes a general method for evaluating the inhibitory activity of synthesized compounds against the JAK2 enzyme.

Materials:

  • Recombinant human JAK2 enzyme

  • ATP

  • Peptide substrate (e.g., a poly-Glu-Tyr peptide)

  • Test compound (dissolved in DMSO)

  • Kinase buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar detection system

  • 384-well plates

  • Plate reader

Procedure:

  • In a 384-well plate, add 1 µL of the test compound dilution in DMSO or DMSO alone for control wells.

  • Add 2 µL of the diluted JAK2 enzyme to each well.

  • Add 2 µL of a mixture of the peptide substrate and ATP to initiate the kinase reaction. The final ATP concentration should be at its Km for JAK2.

  • Incubate the plate at room temperature for 1 hour.

  • Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

  • Incubate for 40 minutes at room temperature.

  • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Incubate for 30 minutes at room temperature.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Quantitative Data

The following table summarizes the in vitro inhibitory activity of a series of JAK2 inhibitors synthesized from a related 2-chloro-5-methyl-3-nitropyridine precursor. This data provides a reference for the potential potency of compounds derived from this compound.

Compound IDTargetIC₅₀ (µM)[1][3]
1a JAK28.5
1b JAK29.2
1c JAK210.1
1d JAK212.2

Data is for illustrative purposes and is based on compounds synthesized from a similar, but not identical, starting material.

Signaling Pathway

The JAK/STAT Signaling Pathway

The JAK/STAT signaling pathway is a principal signal transduction pathway for a wide array of cytokines and growth factors in mammals. The pathway is critical for processes such as hematopoiesis, immune response, and inflammation.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK JAK Receptor->JAK association STAT_inactive STAT (inactive) JAK->STAT_inactive phosphorylation STAT_active STAT-P (active dimer) STAT_inactive->STAT_active dimerization DNA DNA STAT_active->DNA translocation & binding Gene Target Gene Transcription DNA->Gene activation Cytokine Cytokine Cytokine->Receptor binding Inhibitor JAK Inhibitor (derived from This compound) Inhibitor->JAK inhibition

Caption: The JAK/STAT signaling pathway and the site of action for JAK inhibitors.

References

The Versatility of 5-Chloro-2-Cyano-3-Nitropyridine in Heterocyclic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for utilizing 5-Chloro-2-Cyano-3-Nitropyridine as a versatile building block in the synthesis of a diverse range of heterocyclic compounds. The unique arrangement of a chloro, a cyano, and a nitro group on the pyridine ring makes this reagent a highly reactive and valuable precursor for the construction of complex molecular architectures, particularly those with therapeutic potential.

Introduction

This compound (CAS No. 181123-11-5) is a highly functionalized pyridine derivative.[1][2] The electron-deficient nature of the pyridine ring, amplified by the strong electron-withdrawing effects of the cyano and nitro substituents, renders the chlorine atom at the 5-position highly susceptible to nucleophilic aromatic substitution (SNAr).[3] This inherent reactivity allows for the facile introduction of a wide array of functional groups, paving the way for the synthesis of various substituted pyridines and fused heterocyclic systems.[3] Furthermore, the cyano and nitro groups themselves can serve as reactive handles for subsequent chemical transformations, including reduction and cyclization reactions, further expanding the synthetic possibilities.[3]

Key Applications in Heterocyclic Synthesis

The strategic positioning of the reactive sites on this compound enables its use in the synthesis of several important classes of heterocyclic compounds. These include, but are not limited to:

  • Substituted Pyridines: Through nucleophilic displacement of the chloride.

  • Fused Pyridine Systems: Such as pyrido[2,3-b]pyrazines, thieno[2,3-b]pyridines, and imidazo[4,5-b]pyridines, often through a multi-step sequence involving initial substitution followed by cyclization.

  • Novel Drug Scaffolds: The resulting heterocyclic structures are of significant interest in medicinal chemistry and drug discovery.

Experimental Protocols

The following sections provide detailed experimental protocols for key transformations of this compound.

Protocol 1: Nucleophilic Aromatic Substitution (SNAr) with Amines

This protocol describes a general procedure for the reaction of this compound with various amine nucleophiles to yield 5-amino-2-cyano-3-nitropyridine derivatives. These products can be valuable intermediates for the synthesis of fused heterocycles like imidazo[4,5-b]pyridines.

Reaction Scheme:

sn_ar_amines reactant1 This compound product 5-(Alkyl/Aryl)amino-2-cyano-3-nitropyridine reactant1->product reactant2 + R-NH2 reactant2->product conditions Base (e.g., K2CO3, Et3N) Solvent (e.g., DMF, Acetonitrile) Heat thienopyridine_synthesis start This compound intermediate S-Substituted Intermediate start->intermediate Step 1: S-Alkylation step1 S-Nucleophile (e.g., Ethyl thioglycolate) Base (e.g., NaH) product Thieno[2,3-b]pyridine Derivative intermediate->product Step 2: Reductive Cyclization step2 Reduction (e.g., Fe/AcOH or Na2S2O4) pyridopyrazine_synthesis cluster_0 Step 1: Amination cluster_1 Step 2: Reduction cluster_2 Step 3: Condensation start This compound intermediate1 5-Amino-2-cyano-3-nitropyridine start->intermediate1 R-NH2 intermediate2 2,3-Diamino-5-substituted-pyridine intermediate1->intermediate2 Reduction (e.g., H2, Pd/C) product Pyrido[2,3-b]pyrazine Derivative intermediate2->product 1,2-Dicarbonyl (e.g., Glyoxal)

References

Application Notes and Protocols for SNAr Reactions with 5-Chloro-2-Cyano-3-Nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed experimental protocols for the nucleophilic aromatic substitution (SNAr) reactions of 5-Chloro-2-Cyano-3-Nitropyridine. This versatile building block is a highly reactive substrate for the synthesis of a wide array of substituted pyridine derivatives, which are of significant interest in medicinal chemistry and materials science.

Introduction

This compound is an electron-deficient heteroaromatic compound, making it highly susceptible to nucleophilic aromatic substitution. The pyridine nitrogen, along with the strong electron-withdrawing effects of the nitro and cyano groups, activates the chlorine atom at the 5-position for displacement by various nucleophiles. This reactivity allows for the facile introduction of amine, ether, and thioether functionalities, providing a robust platform for the generation of diverse molecular scaffolds. The general mechanism proceeds through a two-step addition-elimination pathway involving a resonance-stabilized Meisenheimer intermediate.

Experimental Protocols

The following protocols are generalized procedures for the SNAr reaction of this compound with common classes of nucleophiles. Optimization of reaction conditions (e.g., temperature, reaction time, and base) may be necessary for specific substrates.

Protocol 1: Reaction with Amine Nucleophiles

This protocol describes a general procedure for the synthesis of 5-amino-2-cyano-3-nitropyridine derivatives.

Materials:

  • This compound (1.0 eq)

  • Primary or Secondary Amine (1.1 - 1.5 eq)

  • Base (e.g., K₂CO₃, Et₃N, or DIPEA) (1.5 - 2.0 eq)

  • Anhydrous Solvent (e.g., DMF, CH₃CN, or THF)

  • Inert Gas (Nitrogen or Argon)

  • Standard laboratory glassware and stirring apparatus

  • Thin Layer Chromatography (TLC) supplies

  • Purification apparatus (e.g., column chromatography)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add this compound (1.0 eq).

  • Dissolve the starting material in the chosen anhydrous solvent (e.g., 5-10 mL of DMF per mmol of substrate).

  • Add the amine nucleophile (1.1 - 1.5 eq) to the solution.

  • Add the base (1.5 - 2.0 eq) to the reaction mixture. The base serves to neutralize the HCl generated during the reaction.

  • Stir the reaction mixture at room temperature or heat as required (e.g., 50-80 °C).

  • Monitor the progress of the reaction by TLC until the starting material is consumed.

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 5-amino-2-cyano-3-nitropyridine derivative.

Protocol 2: Reaction with Phenol Nucleophiles

This protocol outlines a general procedure for the synthesis of 5-aryloxy-2-cyano-3-nitropyridine derivatives.

Materials:

  • This compound (1.0 eq)

  • Phenol or Substituted Phenol (1.1 - 1.2 eq)

  • Base (e.g., Cs₂CO₃, K₂CO₃, or NaH) (1.5 - 2.5 eq)

  • Anhydrous Solvent (e.g., THF, DMF, or Dioxane)

  • Inert Gas (Nitrogen or Argon)

  • Standard laboratory glassware and stirring apparatus

  • Thin Layer Chromatography (TLC) supplies

  • Purification apparatus (e.g., column chromatography)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add the phenol (1.1 - 1.2 eq) and the chosen anhydrous solvent.

  • Add the base (1.5 - 2.5 eq) and stir the mixture at room temperature for 15-30 minutes to form the phenoxide.

  • Add a solution of this compound (1.0 eq) in the same anhydrous solvent.

  • Heat the reaction mixture to the desired temperature (e.g., 40-100 °C).

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Neutralize the reaction with a dilute acid solution (e.g., 1M HCl) and extract the product with an organic solvent.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by column chromatography to yield the pure 5-aryloxy-2-cyano-3-nitropyridine.

Protocol 3: Reaction with Thiol Nucleophiles

This protocol provides a general method for the synthesis of 5-(arylthio)-2-cyano-3-nitropyridine derivatives.

Materials:

  • This compound (1.0 eq)

  • Thiol (e.g., thiophenol or alkyl thiol) (1.1 eq)

  • Base (e.g., K₂CO₃ or Et₃N) (1.2 eq)

  • Anhydrous Solvent (e.g., DMF or CH₃CN)

  • Inert Gas (Nitrogen or Argon)

  • Standard laboratory glassware and stirring apparatus

  • Thin Layer Chromatography (TLC) supplies

  • Purification apparatus (e.g., column chromatography)

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve the thiol (1.1 eq) in the chosen anhydrous solvent.

  • Add the base (1.2 eq) and stir the mixture for 10-15 minutes at room temperature.

  • Add a solution of this compound (1.0 eq) in the same solvent.

  • Stir the reaction at room temperature or heat as necessary, monitoring by TLC.

  • Upon completion, dilute the reaction mixture with water and extract with an appropriate organic solvent.

  • Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.

  • Purify the crude product via column chromatography to obtain the desired 5-(arylthio)-2-cyano-3-nitropyridine.

Data Presentation

The following tables summarize representative quantitative data for SNAr reactions with analogs of this compound, providing an expected range of outcomes for reactions with the target substrate.

Table 1: Representative Yields for SNAr Reactions with Amine Nucleophiles

Nucleophile (Amine)Analogous SubstrateSolventTemperature (°C)Reaction Time (h)Yield (%)
Piperidine2-Chloro-5-nitropyrimidineaq. solution250.5 - 2>90[1]
Morpholine4-Chloro-3-nitrobenzonitrileDMF80485-95[1]
Benzylamine2-Chloro-3-nitropyridineH₂O-IPA802~90[1]
Aniline1-Chloro-2,4-dinitrobenzeneEthanol251>95[1]

Table 2: Representative Yields for SNAr Reactions with Phenol Nucleophiles

Nucleophile (Phenol)Analogous SubstrateBaseSolventTemperature (°C)Yield (%)
Phenol5-Bromo-1,2,3-triazineCs₂CO₃THF40High
2-Iodophenol5-Bromo-1,2,3-triazineCs₂CO₃THF4090[2]
4-Methoxyphenol5-Bromo-1,2,3-triazineCs₂CO₃THF4088[2]

Table 3: Representative Yields for SNAr Reactions with Thiol Nucleophiles

Nucleophile (Thiol)Analogous SubstrateBaseSolventTemperature (°C)Yield (%)
Benzylthiol(E)-2-(2-(4-chlorophenyl)vinyl)-5-bromo-3-nitropyridineK₂CO₃DMF8056
4-Fluorothiophenol(E)-2-(2-(4-chlorophenyl)vinyl)-5-bromo-3-nitropyridineK₂CO₃DMF8083

Mandatory Visualization

The following diagrams illustrate the general SNAr reaction mechanism and a typical experimental workflow.

SNAr_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product This compound This compound Meisenheimer Meisenheimer Complex (Resonance Stabilized) This compound->Meisenheimer + Nu⁻ Nucleophile Nucleophile (Nu⁻) Substituted_Product 5-Substituted-2-Cyano-3-Nitropyridine Meisenheimer->Substituted_Product - Cl⁻ Experimental_Workflow start Start combine_reactants Combine Reactants: - this compound - Nucleophile - Base - Anhydrous Solvent start->combine_reactants reaction Stir under Inert Atmosphere (Monitor by TLC) combine_reactants->reaction workup Aqueous Workup and Extraction reaction->workup purification Column Chromatography workup->purification characterization Product Characterization (NMR, MS, etc.) purification->characterization end_node End characterization->end_node

References

Application Notes and Protocols for the Reduction of 5-Chloro-2-Cyano-3-Nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the chemical reduction of the nitro group on 5-Chloro-2-Cyano-3-Nitropyridine to synthesize its corresponding amine, 3-Amino-5-Chloro-2-Cyanopyridine. This transformation is a critical step in the synthesis of various pharmaceutical and agrochemical compounds.

Introduction

The reduction of the nitro group on this compound is a key chemical transformation that yields 3-Amino-5-Chloro-2-Cyanopyridine[1]. This product serves as a versatile intermediate in medicinal chemistry and materials science. The primary challenge in this synthesis is the chemoselective reduction of the nitro group in the presence of other sensitive functionalities, namely the chloro and cyano groups[2]. The electron-deficient nature of the pyridine ring, further activated by these substituents, requires careful selection of reagents and reaction conditions to prevent undesirable side reactions such as dehalogenation or reduction of the nitrile[3][4].

Common methods for nitro group reduction include catalytic hydrogenation and metal-mediated reductions in acidic or neutral media[5][6]. The choice of method depends on the desired selectivity, scale of the reaction, and available equipment.

Reaction Scheme

The overall transformation is the selective reduction of the nitro group (NO₂) to an amino group (NH₂).

Caption: Reduction of this compound.

Data Presentation: Comparison of Reduction Methods

The selection of a reduction method is critical for achieving high yield and purity. The following table summarizes common conditions for nitro group reduction and their applicability to the target substrate.

Reagent/CatalystSolvent(s)TemperatureTimeYieldRemarks
H₂ / Pd-C Methanol, Ethanol, Ethyl AcetateRoom Temp.4-8 hGood-ExcellentA common and efficient method. Minimal dechlorination is observed when performed carefully.[4][5] Can be performed with a hydrogen balloon.[7]
H₂ / Raney Ni Methanol, EthanolRoom Temp. - 50°C4-12 hGoodOften preferred over Pd/C to minimize dehalogenation of aromatic chlorides.[5]
SnCl₂·2H₂O Ethanol, Ethyl AcetateReflux (70-80°C)2-5 hGood-ExcellentA mild and effective method that tolerates a wide range of functional groups, including halogens and nitriles.[5]
Fe / NH₄Cl Ethanol / H₂OReflux (80°C)1-3 hExcellentA cost-effective and environmentally benign "green" method. Highly chemoselective for the nitro group.
Fe / Acetic Acid Acetic Acid, Ethanol50-80°C2-6 hGoodAcidic conditions provide a mild method for reduction in the presence of other reducible groups.[5]
Zn / Acetic Acid Acetic AcidRoom Temp. - 60°C3-8 hGoodAnother mild acidic reduction method, generally tolerant of other functional groups.[5]

Experimental Protocols

Safety Precaution: These reactions should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) is mandatory. Nitroaromatic compounds can be energetic; handle with care.

Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)

This protocol is adapted from procedures for similar halogenated cyanopyridine compounds and is known for its high efficiency and clean conversion[4].

Materials and Reagents:

  • This compound

  • 10% Palladium on Carbon (Pd/C, 50% wet)

  • Methanol (ACS grade)

  • Concentrated Hydrochloric Acid (HCl) (Optional, can improve reaction rate)

  • Hydrogen (H₂) gas cylinder or balloon

  • Nitrogen (N₂) gas for inerting

  • Sodium Bicarbonate (NaHCO₃) solution (saturated)

  • Ethyl Acetate

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Celite®

Equipment:

  • Three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Hydrogenation apparatus (e.g., Parr shaker) or a balloon setup

  • Buchner funnel and filter paper

Procedure:

  • To a three-neck round-bottom flask, add this compound (e.g., 5.0 g, 27.2 mmol).

  • Add methanol (100 mL) to dissolve the starting material.

  • Optional: Add concentrated HCl (2.5 mL) to the solution[4].

  • Carefully add 10% Pd/C (50% wet, ~0.5 g) to the flask.

  • Seal the flask, and purge the system with nitrogen gas, followed by hydrogen gas.

  • Stir the mixture vigorously under a hydrogen atmosphere (1 atm, balloon) at room temperature.

  • Monitor the reaction progress by TLC or HPLC (typically complete in 4-6 hours).

  • Once the reaction is complete, carefully purge the system with nitrogen to remove all hydrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with additional methanol.

  • Combine the filtrates and remove the solvent under reduced pressure (rotary evaporation).

  • Dissolve the residue in ethyl acetate and wash with a saturated solution of sodium bicarbonate to neutralize any acid, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.

  • Purify the product by recrystallization or column chromatography if necessary.

Protocol 2: Reduction using Tin(II) Chloride (SnCl₂)

This method is a classic and reliable way to reduce aromatic nitro groups chemoselectively in the presence of halogens and nitriles[5].

Materials and Reagents:

  • This compound

  • Tin(II) Chloride Dihydrate (SnCl₂·2H₂O)

  • Ethanol (absolute) or Ethyl Acetate

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Dichloromethane or Ethyl Acetate for extraction

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

Procedure:

  • In a round-bottom flask, dissolve this compound (e.g., 5.0 g, 27.2 mmol) in absolute ethanol (150 mL).

  • Add Tin(II) Chloride Dihydrate (SnCl₂·2H₂O) (e.g., 30.7 g, 136 mmol, 5 equivalents) to the solution in portions. The reaction can be exothermic.

  • Fit the flask with a reflux condenser and heat the mixture to reflux (approximately 78°C) with vigorous stirring.

  • Monitor the reaction by TLC. The reaction is typically complete within 2-4 hours.

  • After completion, cool the reaction mixture to room temperature and then place it in an ice bath.

  • Slowly and carefully add a saturated solution of sodium bicarbonate to neutralize the acid and precipitate tin salts. Be cautious as CO₂ will evolve. Adjust the pH to ~8.

  • The resulting slurry is filtered through a pad of Celite® to remove the tin salts. Wash the filter cake thoroughly with ethyl acetate or dichloromethane.

  • Transfer the combined filtrate to a separatory funnel. If two layers do not form, add more water and extraction solvent.

  • Separate the organic layer, and extract the aqueous layer two more times with the organic solvent.

  • Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solvent under reduced pressure to obtain the crude 3-Amino-5-Chloro-2-Cyanopyridine.

  • The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Visualized Workflow

The following diagram illustrates the general experimental workflow for the reduction and purification process.

cluster_workflow General Experimental Workflow A 1. Setup & Reagents (Flask, Stirrer, Solvent) B 2. Add Substrate (this compound) A->B C 3. Add Reducing Agent (e.g., H₂/Pd-C or SnCl₂) B->C D 4. Reaction (Stirring, Heating/Pressure as needed) C->D E 5. Monitoring (TLC / HPLC) D->E E->D Reaction Incomplete F 6. Quenching / Neutralization E->F Reaction Complete G 7. Catalyst / Salt Removal (Filtration through Celite®) F->G H 8. Extraction & Washing G->H I 9. Drying & Concentration (Anhydrous Na₂SO₄, Rotary Evaporation) H->I J 10. Purification (Recrystallization / Chromatography) I->J K 11. Characterization (NMR, MS, mp) J->K

Caption: A typical workflow for the reduction of a nitroaromatic compound.

References

Application Notes and Protocols: Hydrolysis of 5-Chloro-2-Cyano-3-Nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chloro-2-cyano-3-nitropyridine is a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. The cyano group can be hydrolyzed to a carboxylic acid, yielding 5-chloro-3-nitropyridine-2-carboxylic acid, a versatile building block for further molecular elaboration. This document provides detailed protocols for the acidic and basic hydrolysis of this compound, a summary of reaction conditions, and a discussion of the factors influencing the reaction outcome.

Data Presentation

The hydrolysis of the cyano group in this compound can be achieved under both acidic and basic conditions. The choice of method can significantly impact reaction time, temperature, and yield. The electron-withdrawing nature of the nitro and chloro substituents on the pyridine ring facilitates the nucleophilic attack on the nitrile carbon, making the hydrolysis relatively facile compared to unactivated nitriles.

MethodReagents/ConditionsReaction TimeTemperatureReported YieldReference
Acidic Hydrolysis Concentrated Sulfuric Acid (H₂SO₄)1.5 hours120°C~100%[1]
Basic Hydrolysis (Proposed) Sodium Hydroxide (NaOH) in Ethanol/Water18 hours90°C (reflux)~89% (estimated)[2]

Note: The yield for the basic hydrolysis is an estimation based on a structurally similar compound, 5-chloro-3-methylpicolinonitrile[2]. Actual yields for this compound under these conditions may vary.

Experimental Protocols

Protocol 1: Acidic Hydrolysis using Concentrated Sulfuric Acid

This protocol describes the conversion of this compound to 5-chloro-3-nitropyridine-2-carboxylic acid using concentrated sulfuric acid.

Materials:

  • This compound

  • Concentrated sulfuric acid (98%)

  • Deionized water

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ice

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and filtration

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).

  • Carefully add concentrated sulfuric acid (approximately 5 mL per gram of starting material).

  • Heat the mixture to 120°C with vigorous stirring.

  • Maintain the reaction at 120°C for 1.5 hours. Monitor the reaction progress by TLC or LC-MS if desired.

  • After 1.5 hours, cool the reaction mixture to room temperature.

  • Slowly and carefully pour the cooled reaction mixture into a beaker containing crushed ice with stirring.

  • The product, 5-chloro-3-nitropyridine-2-carboxylic acid, should precipitate as a solid.

  • Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous phase).

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to afford the pure 5-chloro-3-nitropyridine-2-carboxylic acid.

Protocol 2: Basic Hydrolysis using Sodium Hydroxide (Proposed)

This proposed protocol is adapted from the hydrolysis of the structurally similar 5-chloro-3-methylpicolinonitrile and is expected to yield 5-chloro-3-nitropyridine-2-carboxylic acid[2].

Materials:

  • This compound

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Deionized water

  • Hydrochloric acid (HCl), 5N

  • Ethyl acetate

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • pH paper or pH meter

  • Separatory funnel

  • Büchner funnel and filter paper

  • Standard glassware for extraction and filtration

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.

  • Add an aqueous solution of 5.0 N sodium hydroxide (approximately 3.5 eq).

  • Attach a reflux condenser and heat the mixture to reflux (approximately 90°C) with stirring.

  • Maintain the reaction at reflux for 18 hours. Monitor the reaction progress by TLC or LC-MS.

  • After 18 hours, cool the reaction mixture to room temperature.

  • Concentrate the mixture under reduced pressure to remove the ethanol.

  • Dilute the residue with deionized water.

  • Carefully adjust the pH of the aqueous solution to approximately 4 by the dropwise addition of 5N HCl with stirring. The product should precipitate as a solid.

  • Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • The aqueous filtrate can be further extracted with ethyl acetate to recover any dissolved product.

  • Combine the filtered solid with the residue from the evaporated ethyl acetate extracts.

  • Dry the combined product under vacuum to afford 5-chloro-3-nitropyridine-2-carboxylic acid.

Mandatory Visualizations

Acidic Hydrolysis Workflow

Acidic_Hydrolysis_Workflow start Start: This compound reagents Add Concentrated H₂SO₄ start->reagents Step 1 reaction Heat at 120°C for 1.5 hours reagents->reaction Step 2 workup Quench with Ice/Water Extraction with Ethyl Acetate reaction->workup Step 3 purification Drying and Concentration Recrystallization workup->purification Step 4 end End: 5-Chloro-3-nitropyridine-2-carboxylic acid purification->end Final Product

Caption: Workflow for the acidic hydrolysis of this compound.

Basic Hydrolysis Workflow

Basic_Hydrolysis_Workflow start Start: This compound reagents Add NaOH in EtOH/H₂O start->reagents Step 1 reaction Reflux at 90°C for 18 hours reagents->reaction Step 2 workup Solvent Removal Acidification with HCl to pH 4 reaction->workup Step 3 purification Filtration and Drying (Optional Extraction of Filtrate) workup->purification Step 4 end End: 5-Chloro-3-nitropyridine-2-carboxylic acid purification->end Final Product

Caption: Proposed workflow for the basic hydrolysis of this compound.

Discussion

The hydrolysis of nitriles to carboxylic acids is a fundamental transformation in organic synthesis. The reaction proceeds via the formation of an amide intermediate, which is subsequently hydrolyzed to the carboxylic acid.

  • Acid-Catalyzed Hydrolysis: In the presence of a strong acid, the nitrile nitrogen is protonated, which increases the electrophilicity of the nitrile carbon. A water molecule then acts as a nucleophile, attacking the carbon. A series of proton transfers and tautomerization leads to the formation of a protonated amide, which is then further hydrolyzed to the carboxylic acid and an ammonium salt. The use of concentrated sulfuric acid at elevated temperatures, as described in Protocol 1, is a robust method for achieving complete hydrolysis.

  • Base-Catalyzed Hydrolysis: Under basic conditions, a hydroxide ion directly attacks the electrophilic nitrile carbon. The resulting intermediate is protonated by water to form an imidic acid, which tautomerizes to an amide. The amide is then hydrolyzed under the basic conditions to a carboxylate salt. Acidification in the workup step is necessary to protonate the carboxylate and isolate the carboxylic acid. The proposed basic hydrolysis (Protocol 2) offers an alternative to the harsh conditions of concentrated sulfuric acid.

The choice between acidic and basic hydrolysis will depend on the overall synthetic strategy, including the compatibility of other functional groups in the molecule with the reaction conditions. For this compound, both methods are expected to be effective due to the activating effect of the electron-withdrawing groups. Researchers should empirically determine the optimal conditions for their specific application, paying close attention to reaction monitoring to avoid potential side reactions or incomplete conversion.

References

Applications of 5-Chloro-2-Cyano-3-Nitropyridine in Agrochemical Synthesis: A Detailed Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chloro-2-Cyano-3-Nitropyridine is a highly functionalized pyridine derivative that serves as a versatile building block in the synthesis of complex heterocyclic compounds. Its unique arrangement of reactive sites—a nucleophilic substitution-prone chlorine atom, an electron-wary cyano group, and a reducible nitro group—makes it a valuable intermediate in the development of novel agrochemicals. The strategic manipulation of these functional groups allows for the construction of a diverse array of molecular scaffolds with potential applications as insecticides, fungicides, and herbicides. This document provides a detailed account of the known and potential applications of this compound in agrochemical synthesis, complete with experimental protocols and data presented for clarity and reproducibility.

Key Reactive Sites and Synthetic Transformations

The synthetic utility of this compound is primarily centered around three key transformations:

  • Nucleophilic Aromatic Substitution (SNAr) at the 5-Position: The chlorine atom is susceptible to displacement by a variety of nucleophiles. This reaction is a cornerstone for introducing diverse functionalities and building more complex molecular architectures.

  • Reduction of the Nitro Group: The nitro group at the 3-position can be readily reduced to an amino group. This transformation is pivotal for subsequent cyclization reactions to form fused heterocyclic systems, which are common in bioactive molecules.

  • Transformation of the Cyano Group: The cyano group can be hydrolyzed to a carboxylic acid or an amide, or it can participate in cyclization reactions, further expanding the synthetic possibilities.

Application in the Synthesis of Fused Heterocyclic Systems

While direct applications in commercially available agrochemicals are not extensively documented in publicly available literature, the synthesis of analogous structures in the pharmaceutical domain provides a clear blueprint for its potential in agrochemical development. A significant application of this compound is as a precursor for the synthesis of pyrido[3,2-d]pyrimidines.[1][2][3] These fused heterocyclic systems are of great interest in medicinal and agrochemical research due to their diverse biological activities.

The general synthetic pathway involves a two-step process:

  • Palladium-Catalyzed Cross-Coupling: The chlorine atom at the 5-position is replaced with an aryl or heteroaryl group via a Suzuki or other palladium-catalyzed cross-coupling reaction.[1][2][3]

  • Reductive Cyclization: The nitro group is then reduced to an amine, which can subsequently undergo a cyclization reaction with a suitable one-carbon synthon (e.g., formic acid, formamide) to form the fused pyrimidine ring.

This sequence of reactions allows for the generation of a library of substituted pyrido[3,2-d]pyrimidines, which can be screened for insecticidal, fungicidal, or herbicidal activity.

Experimental Protocols

The following protocols are based on established synthetic transformations of this compound and related compounds.

Protocol 1: General Procedure for Suzuki Cross-Coupling

This protocol describes a general method for the palladium-catalyzed Suzuki cross-coupling of this compound with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (e.g., Phenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)2)

  • Triphenylphosphine (PPh3)

  • Potassium carbonate (K2CO3)

  • 1,4-Dioxane

  • Water

Procedure:

  • To a dried round-bottom flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Add palladium(II) acetate (0.05 eq) and triphenylphosphine (0.1 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add degassed 1,4-dioxane and water (4:1 v/v).

  • Heat the reaction mixture to 80-90 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel to yield the 5-aryl-2-cyano-3-nitropyridine derivative.

ReactantMolar RatioCatalystBaseSolventTemperature (°C)Time (h)
This compound1.0Pd(OAc)2/PPh3K2CO31,4-Dioxane/H2O80-9012-24
Arylboronic acid1.2

Table 1: Representative Reaction Conditions for Suzuki Cross-Coupling.

Protocol 2: General Procedure for Nitro Group Reduction

This protocol outlines a general method for the reduction of the nitro group of a 5-aryl-2-cyano-3-nitropyridine derivative.

Materials:

  • 5-Aryl-2-cyano-3-nitropyridine derivative

  • Iron powder (Fe)

  • Ammonium chloride (NH4Cl)

  • Ethanol

  • Water

Procedure:

  • To a round-bottom flask, add the 5-aryl-2-cyano-3-nitropyridine derivative (1.0 eq), iron powder (5.0 eq), and ammonium chloride (1.0 eq).

  • Add a mixture of ethanol and water (e.g., 4:1 v/v).

  • Heat the reaction mixture to reflux (approximately 80-90 °C) and stir vigorously for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron powder.

  • Wash the celite pad with ethanol.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Extract the aqueous residue with ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure to yield the 3-amino-5-aryl-2-cyanopyridine derivative, which can often be used in the next step without further purification.

ReactantReducing AgentAdditiveSolventTemperature (°C)Time (h)
5-Aryl-2-cyano-3-nitropyridineFe powderNH4ClEthanol/H2O80-902-4

Table 2: Representative Reaction Conditions for Nitro Group Reduction.

Logical Workflow for Agrochemical Synthesis

The following diagram illustrates the logical workflow for the synthesis of potential agrochemicals from this compound.

Agrochemical_Synthesis_Workflow A This compound B Nucleophilic Aromatic Substitution (SNAr) A->B  Various  Nucleophiles H Direct Nitro Group Reduction A->H C 5-Substituted-2-Cyano-3-Nitropyridine B->C D Nitro Group Reduction C->D E 3-Amino-5-Substituted-2-Cyanopyridine D->E F Cyclization E->F  One-Carbon  Synthon G Fused Heterocyclic Agrochemical Candidate (e.g., Pyrido[3,2-d]pyrimidine) F->G I 3-Amino-5-Chloro-2-Cyanopyridine H->I J Further Functionalization & Cyclization I->J K Alternative Agrochemical Scaffolds J->K

Synthetic pathways from this compound.

Conclusion

This compound represents a promising starting material for the synthesis of novel agrochemicals. The strategic manipulation of its chloro, cyano, and nitro functionalities provides a clear and versatile route to a wide range of heterocyclic structures, particularly fused systems like pyrido[3,2-d]pyrimidines. The provided protocols and workflow diagrams serve as a foundational guide for researchers in the field to explore the full potential of this valuable chemical intermediate in the discovery of next-generation crop protection agents. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted to uncover new and effective agrochemical solutions.

References

Application Notes and Protocols for Developing Kinase Inhibitors from 5-Chloro-2-Cyano-3-Nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the development of novel kinase inhibitors utilizing 5-Chloro-2-Cyano-3-Nitropyridine as a versatile starting material. This document outlines synthetic strategies, detailed experimental protocols, and data for related compounds to inform the drug discovery process.

Introduction

Kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders.[1] The development of small molecule kinase inhibitors has therefore become a major focus in medicinal chemistry.[2] The pyridine scaffold is a common feature in many approved kinase inhibitors.[3]

This compound is a promising starting material for the synthesis of novel kinase inhibitors. The electron-deficient pyridine ring, activated by the presence of electron-withdrawing nitro and cyano groups, makes the chlorine atom at the 5-position susceptible to nucleophilic aromatic substitution (SNAr).[4][5] This allows for the facile and regioselective introduction of various amine-containing fragments, a key step in building a diverse library of potential kinase inhibitors. Furthermore, the cyano and nitro groups offer additional handles for chemical modification to optimize potency, selectivity, and pharmacokinetic properties.[4]

While direct literature on kinase inhibitors derived specifically from this compound is limited, extensive research on structurally similar compounds, such as 2,4-dichloro-5-nitropyridine and other cyanopyridines, provides a strong foundation for a rational design and synthesis approach.[6][7]

Application Notes

Synthetic Strategies

The primary synthetic route for elaborating the this compound scaffold involves a nucleophilic aromatic substitution at the C5 position. A generalized synthetic workflow is presented below.

G start This compound intermediate Substituted 2-Cyano-3-Nitropyridine Derivative start->intermediate Nucleophilic Aromatic Substitution (R-NH2, Base) final_product Potential Kinase Inhibitor Library intermediate->final_product Further Modifications (e.g., Nitro Reduction, Cyano Hydrolysis)

Caption: Proposed synthetic workflow for generating a library of kinase inhibitors.

This initial substitution can be followed by further chemical transformations of the nitro and cyano groups to explore the chemical space and optimize biological activity. For instance, reduction of the nitro group to an amine provides a site for further derivatization, such as amide bond formation or sulfonylation.

Potential Kinase Targets

Based on the scaffolds of known kinase inhibitors derived from similar starting materials, compounds synthesized from this compound could potentially target a range of kinases, including:

  • Rho-associated coiled-coil containing protein kinases (ROCK): Inhibitors of ROCK are being investigated for cardiovascular diseases and cancer.[6]

  • Pim kinases (PIM-1, -2, -3): These are serine/threonine kinases implicated in cell survival and proliferation, making them attractive targets in oncology.[8]

  • Cyclin-dependent kinases (CDKs): As key regulators of the cell cycle, CDK inhibitors are a major class of anti-cancer agents.[9][10]

  • Activin receptor-like kinase 5 (ALK5): A TGF-β type I receptor kinase involved in fibrosis and cancer.[5]

  • p38 MAP kinase: A key enzyme in the inflammatory response.[11]

Structure-Activity Relationship (SAR) Insights from Related Compounds

SAR studies of related pyridine-based kinase inhibitors can guide the design of new derivatives from this compound:

  • The nature of the substituent introduced via nucleophilic substitution is critical for potency and selectivity. Different amine moieties will interact with distinct pockets within the ATP-binding site of the target kinase.

  • Modifications to the pyridine ring can influence activity. For example, the cyano group in cyanopyrimidine-based inhibitors has been shown to form a key hydrogen bond with the hinge region of p38α MAP kinase.[11]

  • The overall physicochemical properties of the molecule, such as lipophilicity and solubility, are crucial for cellular activity and in vivo efficacy. These can be fine-tuned through derivatization of the initial scaffold.

Experimental Protocols

Protocol 1: General Procedure for Nucleophilic Aromatic Substitution

This protocol describes the general procedure for the reaction of this compound with a primary or secondary amine.

Materials:

  • This compound

  • Amine of choice (e.g., aniline, morpholine, piperazine derivative)

  • Base (e.g., N,N-Diisopropylethylamine (DIPEA) or potassium carbonate)

  • Solvent (e.g., N,N-Dimethylformamide (DMF), acetonitrile, or isopropanol)

  • Reaction vessel with a magnetic stirrer and reflux condenser

  • Thin Layer Chromatography (TLC) plate and developing chamber

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for elution

Procedure:

  • To a solution of this compound (1.0 eq) in the chosen solvent (0.1-0.5 M), add the amine (1.1-1.5 eq) and the base (2.0-3.0 eq).

  • Heat the reaction mixture to a temperature between 60-100 °C and stir for 2-16 hours.

  • Monitor the progress of the reaction by TLC until the starting material is consumed.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a solid precipitates, filter the mixture and wash the solid with water and a non-polar solvent (e.g., hexanes or diethyl ether).

  • If no solid forms, dilute the reaction mixture with water and extract the product with an organic solvent such as ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the desired substituted 2-cyano-3-nitropyridine derivative.

  • Characterize the final product by NMR and mass spectrometry.

Protocol 2: In Vitro Kinase Inhibition Assay (Luminescent Kinase Assay)

This protocol provides a general method for assessing the inhibitory activity of synthesized compounds against a target kinase using a commercially available luminescent kinase assay kit (e.g., ADP-Glo™ Kinase Assay).

Materials:

  • Purified recombinant kinase and its corresponding substrate

  • Synthesized inhibitor compounds dissolved in DMSO

  • ATP solution

  • Kinase assay buffer

  • ADP-Glo™ Reagent and Kinase Detection Reagent

  • White, opaque 384-well assay plates

  • Multichannel pipette or liquid handling system

  • Plate reader capable of measuring luminescence

Procedure:

  • Prepare a serial dilution of the inhibitor compounds in DMSO.

  • In the wells of a 384-well plate, add the kinase, substrate, and inhibitor at various concentrations. Include control wells with DMSO only (no inhibitor) and wells without kinase (background).

  • Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km for the specific kinase.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

  • Convert the generated ADP to ATP and produce a luminescent signal by adding the Kinase Detection Reagent. Incubate for 30 minutes at room temperature.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

Data Presentation

The following tables summarize the inhibitory activities of kinase inhibitors derived from related pyridine scaffolds. This data can serve as a benchmark for newly synthesized compounds.

Table 1: Inhibitory Activity of Pyrido[2,3-d]pyrimidine Derivatives against PIM-1 Kinase.[8]

CompoundTarget KinaseIC50 (nM)
4 PIM-111.4
10 PIM-117.2
StaurosporinePIM-116.7

Table 2: Inhibitory Activity of Pyridine Derivatives against CDK2/cyclin A2.[10]

CompoundTarget KinaseIC50 (µM)
1 CDK2/cyclin A20.57
4 CDK2/cyclin A20.24
8 CDK2/cyclin A20.65
11 CDK2/cyclin A20.50
RoscovitineCDK2/cyclin A20.394

Table 3: Inhibitory Activity of Cyanopyridone Derivatives against VEGFR-2 and HER-2.[3]

CompoundVEGFR-2 IC50 (µM)HER-2 IC50 (µM)
5a 0.217 ± 0.0200.168 ± 0.009
5e 0.124 ± 0.0110.077 ± 0.003
Lapatinib0.182 ± 0.0100.131 ± 0.012

Visualizations

Signaling Pathway

Kinases function within complex signaling networks. The diagram below illustrates the Rho/ROCK signaling pathway, a potential target for inhibitors derived from the this compound scaffold.[6]

G cluster_cell Cell Membrane GPCR GPCR RhoA_GDP RhoA-GDP (Inactive) GPCR->RhoA_GDP Activates Extracellular_Signals Extracellular Signals Extracellular_Signals->GPCR RhoA_GTP RhoA-GTP (Active) RhoA_GDP->RhoA_GTP GTP binding ROCK ROCK RhoA_GTP->ROCK Activates MLCP MLCP ROCK->MLCP Inhibits Actin_Myosin Actin-Myosin Cytoskeleton ROCK->Actin_Myosin Phosphorylates other substrates pMLC pMLC MLCP->pMLC Dephosphorylates pMLC->Actin_Myosin Promotes interaction Cellular_Effects Cellular Effects (Contraction, Motility) Actin_Myosin->Cellular_Effects

Caption: The Rho/ROCK signaling pathway.

Activated ROCK phosphorylates multiple downstream targets, leading to increased cellular contractility and motility. Inhibitors of ROCK can block these effects.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Chloro-2-Cyano-3-Nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals to address common challenges and improve yields in the synthesis of 5-Chloro-2-Cyano-3-Nitropyridine (CAS: 181123-11-5).

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for this compound?

The most common and effective method for synthesizing this compound is through a nucleophilic aromatic substitution (SNAr) reaction. This process involves the selective cyanation of a di-substituted pyridine precursor, typically 2-bromo-5-chloro-3-nitropyridine or 2,5-dichloro-3-nitropyridine. The halogen at the C2 position is preferentially replaced by a cyanide group due to its activation by the adjacent electron-withdrawing nitro group and the ring nitrogen.[1]

Synthesis_Workflow Start 2-Bromo-5-chloro- 3-nitropyridine Reaction Cyanation Reaction (e.g., CuCN, DMF, 110°C) Start->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Purification Column Chromatography or Recrystallization Workup->Purification Product 5-Chloro-2-cyano- 3-nitropyridine Purification->Product

Caption: General workflow for the synthesis of this compound.

Q2: My reaction yield is consistently low. What are the common causes and potential solutions?

Low yields in this synthesis are often traced back to suboptimal reaction parameters. Key areas to investigate include the choice of reagents, solvent quality, and reaction temperature.

Common Causes & Troubleshooting Steps:

  • Cyanide Source: The reactivity of the cyanide source is critical. Alkali cyanides (NaCN, KCN) are often less effective on their own and may require catalysts. Copper(I) cyanide (CuCN) or palladium-catalyzed reactions using sources like potassium ferrocyanide often provide higher yields and better selectivity for this type of transformation.[2]

  • Solvent Conditions: The reaction requires a polar, aprotic solvent such as DMF, DMSO, or NMP to facilitate the SNAr mechanism. The solvent must be anhydrous, as the presence of water can lead to the formation of hydrolysis byproducts (amides, carboxylic acids), significantly reducing the yield of the desired nitrile.

  • Reaction Temperature: This reaction is typically slow and requires heating to proceed at a reasonable rate.[3] However, excessive heat can lead to decomposition and the formation of the dicyanated byproduct. The optimal temperature is usually between 100-150°C and should be determined empirically for your specific setup.

  • Reaction Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is good practice, especially when using sensitive reagents or catalysts, to prevent potential oxidative side reactions.

Troubleshooting_Flowchart start Low Yield Observed q1 Is the solvent anhydrous and polar aprotic? start->q1 s1 Use freshly distilled/dried DMF, DMSO, or NMP. q1->s1 No q2 Is the cyanide source optimal (e.g., CuCN)? q1->q2 Yes a1_yes Yes a1_no No s1->q2 s2 Consider switching from NaCN/KCN to CuCN or a catalyzed system. q2->s2 No q3 Is the temperature optimized (100-150°C)? q2->q3 Yes a2_yes Yes a2_no No s2->q3 s3 Perform small-scale trials to find the optimal temperature. q3->s3 No q4 Is the reaction run under inert gas? q3->q4 Yes a3_yes Yes a3_no No s3->q4 s4 Use a Nitrogen or Argon atmosphere. q4->s4 No end_node Yield Improved q4->end_node Yes a4_yes Yes a4_no No s4->end_node

Caption: Troubleshooting flowchart for improving reaction yield.

Q3: I am observing significant byproduct formation. What are these byproducts and how can they be minimized?

Byproduct formation is a common issue that directly impacts yield and purity. The primary byproducts in this synthesis are:

  • 2,5-Dicyano-3-nitropyridine: This results from the substitution of the second chlorine atom at the C5 position.

    • Solution: Avoid excessively high temperatures or prolonged reaction times. Use a stoichiometric amount of the cyanide reagent (typically 1.1 to 1.3 equivalents).

  • 5-Chloro-3-nitropyridine-2-carboxamide: This is formed by the partial hydrolysis of the cyano group during the aqueous work-up.

    • Solution: Keep the work-up conditions as neutral as possible. Avoid strong acids or bases. If the mixture is basic, neutralize it carefully with a mild acid before extraction.

  • Unreacted Starting Material: Incomplete conversion leaves residual 2-bromo-5-chloro-3-nitropyridine.

    • Solution: Ensure the reaction has gone to completion by monitoring with TLC or GC/LC-MS. If the reaction stalls, a modest increase in temperature or reaction time may be necessary.

Data Presentation: Impact of Conditions on Yield

The following table summarizes reported and expected outcomes based on variations in key reaction parameters for SNAr cyanation reactions.

ParameterCondition ACondition B (Optimized)Expected Yield RangeKey Consideration
Cyanide Source NaCN (uncatalyzed)CuCN30-50% vs. 50-85%CuCN is generally more effective for aryl halide cyanation.
Solvent TolueneDMF or DMSO<20% vs. >50%Polar aprotic solvents are required to facilitate SNAr.
Temperature 80 °C110-130 °CIncomplete vs. CompleteReaction requires thermal energy to overcome the activation barrier.
Water Content Wet SolventAnhydrous SolventVariable (low) vs. >50%Water leads to hydrolysis of the nitrile product.

Detailed Experimental Protocol

This protocol is a representative procedure for the synthesis of this compound from 2-bromo-5-chloro-3-nitropyridine.

Materials:

  • 2-Bromo-5-chloro-3-nitropyridine

  • Copper(I) cyanide (CuCN)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Deionized Water

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-bromo-5-chloro-3-nitropyridine (e.g., 2.8 g, 11.79 mmol) and copper(I) cyanide (e.g., 1.40 g, 15.63 mmol, ~1.3 eq).

  • Solvent Addition: Add anhydrous DMF (30 mL) to the flask.

  • Reaction: Heat the reaction mixture to 110°C and stir for 1.5 to 3 hours. Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of Dichloromethane/Petroleum ether as eluent).

  • Work-up (Quenching): Once the starting material is consumed, cool the mixture to room temperature. Carefully pour the reaction mixture into water (60 mL).

  • Extraction: Extract the aqueous mixture three times with ethyl acetate (50 mL each).

  • Washing: Combine the organic layers and wash with brine (saturated NaCl solution).

  • Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of petroleum ether and dichloromethane), to yield this compound as a yellow solid. A reported yield for a similar procedure is around 51%.

References

Technical Support Center: Nucleophilic Substitution of 5-Chloro-2-Cyano-3-Nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with nucleophilic aromatic substitution (SNAr) reactions of 5-Chloro-2-Cyano-3-Nitropyridine.

Frequently Asked Questions (FAQs)

Q1: What are the key activating groups on the this compound ring for nucleophilic aromatic substitution?

The pyridine ring is inherently electron-deficient, which facilitates nucleophilic attack. In this specific molecule, the reactivity is significantly enhanced by the presence of two strong electron-withdrawing groups: the nitro group (-NO₂) at the 3-position and the cyano group (-CN) at the 2-position. These groups help to stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction.[1]

Q2: Which position on the pyridine ring is most susceptible to nucleophilic attack?

In pyridine and its derivatives, nucleophilic aromatic substitution generally occurs at the 2- and 4-positions (ortho and para to the ring nitrogen). This is because the negative charge in the Meisenheimer intermediate can be delocalized onto the electronegative nitrogen atom, leading to greater stabilization. While the chlorine leaving group is at the 5-position, the combined activating effect of the nitro and cyano groups, along with the pyridine nitrogen, makes the ring susceptible to substitution.

Q3: I am observing low to no reactivity. What are the possible causes and solutions?

Low reactivity can be due to several factors. The chloro group at the 5-position is meta to the primary activating nitro group at the 3-position, which can result in moderate reactivity compared to isomers where the leaving group is ortho or para to the nitro group.[1]

Troubleshooting Low Reactivity:

Possible CauseRecommended Solution
Insufficient Reaction Temperature Gradually increase the reaction temperature. Many SNAr reactions require heating to proceed at a reasonable rate.
Weak Nucleophile If using a neutral nucleophile (e.g., an amine), consider adding a non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃) to generate the more nucleophilic conjugate base in situ.
Inappropriate Solvent Use a polar aprotic solvent such as DMF, DMSO, or acetonitrile to enhance the nucleophilicity of the nucleophile and stabilize the charged intermediate.
Steric Hindrance If using a bulky nucleophile, steric hindrance around the reaction site could be a factor. Consider using a less sterically hindered nucleophile if possible.

Q4: My reaction is producing multiple products. What are the likely side reactions?

A significant challenge with this compound is the potential for competing nucleophilic substitution at other positions. The cyano and nitro groups can also act as leaving groups, especially under certain conditions.

Potential Side Reactions:

Side ProductProbable CauseSuggested Action
Displacement of the Cyano Group The cyano group can be a leaving group, particularly with hard nucleophiles like alkoxides.Use a softer nucleophile if possible. Lowering the reaction temperature may also favor substitution of the chloro group.
Displacement of the Nitro Group The nitro group can also be displaced, especially with soft nucleophiles like thiols. In some 3-nitropyridine systems, the nitro group has been shown to be more easily displaced than a halogen at the 5-position.[2]Carefully control reaction conditions (temperature, reaction time). Consider using a different nucleophile if this pathway predominates.
Decomposition Dark reaction mixtures and a complex product profile can indicate decomposition, possibly due to excessively high temperatures or the use of a very strong base.Reduce the reaction temperature and consider using a milder base.

Experimental Protocols

General Procedure for Nucleophilic Substitution with an Amine Nucleophile:

  • To a solution of this compound (1.0 eq.) in a polar aprotic solvent (e.g., DMF, DMSO, or acetonitrile) is added the amine nucleophile (1.1-1.5 eq.) and a non-nucleophilic base such as potassium carbonate (2.0 eq.).

  • The reaction mixture is stirred at an elevated temperature (e.g., 80-120 °C) and monitored by TLC or LC-MS.

  • Upon completion, the reaction mixture is cooled to room temperature and partitioned between an organic solvent (e.g., ethyl acetate) and water.

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is then purified by column chromatography on silica gel.

Note: These are general conditions and may require optimization for specific substrates.

Visualizing Reaction Pathways and Challenges

The following diagrams illustrate the intended reaction pathway and potential side reactions.

sn_ar_pathway cluster_main Intended S-N-Ar Pathway start This compound + Nucleophile intermediate Meisenheimer Complex (Attack at C5) start->intermediate Addition product Desired Product (Chloro displaced) intermediate->product Elimination of Cl-

Caption: Intended nucleophilic aromatic substitution pathway.

side_reactions cluster_side Potential Side Reactions start This compound + Nucleophile side_product_cn Side Product 1 (Cyano displaced) start->side_product_cn Attack at C2 side_product_no2 Side Product 2 (Nitro displaced) start->side_product_no2 Attack at C3

Caption: Potential competing side reactions.

Troubleshooting Logic

The following workflow can help diagnose and resolve common issues during the experiment.

troubleshooting_workflow cluster_solutions_no_reaction Troubleshooting: Low Reactivity cluster_solutions_side_products Troubleshooting: Side Products start Experiment Start check_reaction Monitor Reaction Progress (TLC, LC-MS) start->check_reaction no_reaction No Reaction or Low Conversion check_reaction->no_reaction Low Conversion multiple_products Multiple Products Observed check_reaction->multiple_products Side Products clean_reaction Clean Conversion to Product check_reaction->clean_reaction Good Conversion increase_temp Increase Temperature no_reaction->increase_temp add_base Add/Change Base no_reaction->add_base change_solvent Change Solvent no_reaction->change_solvent lower_temp Lower Temperature multiple_products->lower_temp change_nucleophile Change Nucleophile multiple_products->change_nucleophile optimize_time Optimize Reaction Time multiple_products->optimize_time workup Proceed to Workup and Purification clean_reaction->workup increase_temp->check_reaction add_base->check_reaction change_solvent->check_reaction lower_temp->check_reaction change_nucleophile->check_reaction optimize_time->check_reaction

Caption: A logical workflow for troubleshooting common experimental issues.

References

optimizing solvent conditions for reactions with 5-Chloro-2-Cyano-3-Nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist you in optimizing solvent conditions and overcoming common challenges in reactions involving 5-Chloro-2-Cyano-3-Nitropyridine.

Frequently Asked Questions (FAQs)

Q1: What are the key reactivity features of this compound?

A1: this compound is a highly reactive substrate for nucleophilic aromatic substitution (SNAr) reactions. The electron-deficient nature of the pyridine ring is significantly enhanced by the strong electron-withdrawing effects of the cyano (-CN) and nitro (-NO₂) groups.[1] This activation facilitates the displacement of the chloride at the C5 position by a wide range of nucleophiles.

Q2: What is the general mechanism for SNAr reactions with this compound?

A2: The reaction typically proceeds through a two-step addition-elimination mechanism. First, the nucleophile attacks the carbon atom bearing the chlorine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized over the pyridine ring and further stabilized by the cyano and nitro groups. In the second step, the chloride ion is eliminated, restoring the aromaticity of the ring and yielding the substituted product.

Figure 1: General SNAr mechanism.

Q3: Which solvents are recommended for reactions with this compound?

A3: Polar aprotic solvents are generally the best choice for SNAr reactions as they can solvate the charged intermediate (Meisenheimer complex) and enhance the nucleophilicity of anionic nucleophiles. Commonly used solvents include:

  • Dimethylformamide (DMF)

  • Dimethyl sulfoxide (DMSO)

  • Acetonitrile (ACN)

  • Tetrahydrofuran (THF)

For greener alternatives, aqueous solvent systems with additives like hydroxypropyl methylcellulose (HPMC) have been explored for similar reactions.

Q4: How does the choice of base affect the reaction?

A4: The base plays a crucial role in SNAr reactions, especially when using neutral nucleophiles like amines or alcohols. The base deprotonates the nucleophile, increasing its nucleophilicity. Common bases include:

  • Inorganic bases: Potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃)

  • Organic amines: Triethylamine (Et₃N), N,N-diisopropylethylamine (DIPEA)

  • Stronger bases: Sodium hydride (NaH) for less reactive nucleophiles, though caution is advised to avoid side reactions.

The choice of base should be tailored to the pKa of the nucleophile and the reactivity of the substrate.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Conversion 1. Insufficiently activated nucleophile: The nucleophile may not be strong enough to attack the aromatic ring.- If using a neutral nucleophile (e.g., amine, alcohol), add a suitable base (e.g., K₂CO₃, Et₃N) to generate the more reactive anionic form. - Consider using a stronger, non-nucleophilic base if necessary, but monitor for side reactions.
2. Poor solubility of starting material: this compound may not be fully dissolved in the chosen solvent.- Refer to the solubility data in Table 1. - Consider using a co-solvent system or switching to a solvent with better solubilizing power (e.g., DMF or DMSO). - Gentle heating may improve solubility, but monitor for decomposition.
3. Suboptimal reaction temperature: The reaction may have a significant activation energy barrier.- Gradually increase the reaction temperature. SNAr reactions often require heating. - Monitor the reaction progress by TLC or LC-MS to find the optimal temperature.
Formation of Multiple Products 1. Di-substitution: If the product of the initial substitution is still reactive, a second substitution can occur.- Use a controlled amount of the nucleophile (1.0-1.2 equivalents). - Add the nucleophile slowly to the reaction mixture to maintain a low concentration. - Run the reaction at a lower temperature to favor mono-substitution.
2. Side reactions with the cyano or nitro group: The nucleophile may react with other functional groups on the pyridine ring.- This is less common for the chloro-displacement reaction but can occur with very strong nucleophiles or under harsh conditions. - Consider using a milder base or a lower reaction temperature.
3. Hydrolysis of the starting material or product: The presence of water can lead to the formation of the corresponding hydroxypyridine derivative.- Use anhydrous solvents and reagents. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Dark Reaction Mixture and/or Tar Formation 1. Decomposition of starting material or product: This can be caused by excessively high temperatures or an incompatible base.- Reduce the reaction temperature. - Use a milder base. - Ensure the purity of your starting materials and solvents.
Difficulty in Product Purification 1. Co-elution of product and starting material: The polarity of the product may be very similar to the starting material.- Optimize your chromatography conditions (e.g., try a different eluent system or a different stationary phase). - Consider recrystallization as an alternative or additional purification step.
2. Product is highly polar and difficult to extract: The product may have high water solubility.- Use a more polar extraction solvent (e.g., ethyl acetate, dichloromethane). - Perform multiple extractions. - Saturate the aqueous layer with brine to decrease the solubility of the product.

Data Presentation

Table 1: Qualitative Solubility of 5-Chloro-2-nitropyridine *

SolventSolubility
Dichloromethane (MDC)Soluble
AcetoneSoluble
MethanolSoluble
WaterInsoluble

*Data for the closely related compound 5-Chloro-2-nitropyridine.[2] This provides a good starting point for solvent selection for this compound.

Experimental Protocols

The following are general starting protocols that should be optimized for your specific nucleophile and experimental setup.

Protocol 1: General SNAr with an Amine Nucleophile in a Polar Aprotic Solvent

  • Materials:

    • This compound (1.0 eq)

    • Amine nucleophile (1.1 - 1.5 eq)

    • Base (e.g., K₂CO₃, 2.0 eq)

    • Anhydrous DMF or DMSO (5-10 mL per mmol of substrate)

  • Procedure:

    • To a round-bottom flask under an inert atmosphere, add this compound and the base.

    • Add the anhydrous solvent and stir the mixture.

    • Add the amine nucleophile to the solution.

    • Stir the reaction at room temperature or heat to 50-80 °C.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • Quench the reaction by adding water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization.

Protocol 2: SNAr with a Primary Amine in an Aqueous Isopropanol System

  • Materials:

    • This compound (1.0 eq)

    • Primary amine (1.0 eq)

    • Isopropanol (IPA)

    • Deionized water

  • Procedure:

    • In a round-bottom flask, dissolve this compound in a 1:1 mixture of isopropanol and water to achieve a concentration of approximately 0.2 M.

    • Add the primary amine to the solution at room temperature with stirring.

    • Heat the reaction mixture to 80 °C and maintain for 2-4 hours.

    • Monitor the reaction by TLC.

    • After completion, cool the reaction mixture to room temperature.

    • Extract the product with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate.

    • Purify the crude product as needed.

Visualizations

troubleshooting_workflow start Low or No Conversion check_nucleophile Is the nucleophile sufficiently reactive? start->check_nucleophile add_base Add a suitable base (e.g., K₂CO₃, Et₃N) check_nucleophile->add_base No check_solubility Is the starting material fully dissolved? check_nucleophile->check_solubility Yes add_base->check_solubility change_solvent Switch to a better solvent (e.g., DMF, DMSO) check_solubility->change_solvent No check_temp Is the reaction temperature optimal? check_solubility->check_temp Yes change_solvent->check_temp increase_temp Gradually increase temperature and monitor check_temp->increase_temp No end Reaction proceeds check_temp->end Yes increase_temp->end

Figure 2: Troubleshooting workflow for low conversion.

solvent_selection_logic start Select Solvent polar_aprotic Polar Aprotic (Recommended) (DMF, DMSO, ACN, THF) start->polar_aprotic Good for SNAr, stabilizes intermediate polar_protic Polar Protic (MeOH, EtOH, H₂O) start->polar_protic Can be used, may require heating, potential for solvolysis non_polar Non-Polar (Toluene, Hexane) start->non_polar Generally not recommended, poor solubility and reaction rates

Figure 3: Logic for solvent selection.

References

managing side reactions of 5-Chloro-2-Cyano-3-Nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with 5-Chloro-2-Cyano-3-Nitropyridine. It addresses common side reactions and offers strategies for their mitigation.

Frequently Asked Questions (FAQs) & Troubleshooting

1. Nucleophilic Aromatic Substitution (SNAr) Reactions

  • Q1: I am attempting a nucleophilic substitution of the chloride, but the reaction is sluggish and gives a low yield. What could be the issue?

    A1: The reactivity of the 5-chloro position is moderate because it is meta to the primary activating nitro group at the 3-position. While the pyridine nitrogen and the cyano group also activate the ring, the overall reactivity is lower than in isomers where the leaving group is ortho or para to the nitro group.

    Troubleshooting:

    • Increase Temperature: Carefully increasing the reaction temperature can improve the rate. Monitor for decomposition.

    • Use a More Polar Aprotic Solvent: Solvents like DMF, DMSO, or NMP can accelerate SNAr reactions.

    • Stronger Nucleophile/Base: Employing a stronger nucleophile or using a non-nucleophilic base (e.g., NaH, K₂CO₃) to deprotonate the nucleophile can enhance reactivity.

    • Phase-Transfer Catalyst: For reactions with poor solubility, a phase-transfer catalyst may improve the reaction rate.

  • Q2: My SNAr reaction is producing an unexpected by-product where the nitro group appears to have been substituted. Why is this happening?

    A2: The nitro group, particularly on an electron-deficient pyridine ring, can sometimes act as a leaving group, especially with soft nucleophiles like thiols. This leads to the formation of a nitro-substituted by-product.

    Troubleshooting:

    • Control Reaction Temperature: This side reaction may be more prevalent at higher temperatures. Running the reaction at the lowest effective temperature can improve selectivity.

    • Choice of Nucleophile: If possible, consider if a different nucleophile could be used that has a lower propensity for nitro group displacement.

    • Protecting Groups: In complex syntheses, this may be unavoidable and require a different synthetic strategy.

2. Reduction of the Nitro Group

  • Q3: I am trying to reduce the nitro group to an amine, but I am also losing the chloro substituent (dehalogenation). How can I prevent this?

    A3: Dehalogenation is a common side reaction during the catalytic hydrogenation of halogenated nitroaromatics, especially with catalysts like Palladium on carbon (Pd/C).

    Troubleshooting:

    • Choice of Catalyst: Use a catalyst less prone to causing dehalogenation. Raney Nickel is often a good alternative to Pd/C for this purpose.

    • Chemical Reduction: Employ chemical reducing agents instead of catalytic hydrogenation. Mild conditions with reagents like tin(II) chloride (SnCl₂), iron powder in acetic acid (Fe/AcOH), or zinc with ammonium chloride (Zn/NH₄Cl) can selectively reduce the nitro group while preserving the chloro substituent.[1]

  • Q4: My nitro group reduction is incomplete, or I am isolating hydroxylamine or nitroso intermediates. What's wrong?

    A4: Incomplete reduction can occur if the reducing agent is not strong enough, is used in insufficient stoichiometric amounts, or if the reaction time is too short. The reaction proceeds through nitroso and hydroxylamine intermediates.

    Troubleshooting:

    • Increase Reagent Stoichiometry: Ensure an adequate excess of the reducing agent is used.

    • Extend Reaction Time: Monitor the reaction by TLC or LC-MS to ensure it goes to completion.

    • Change Reducing Agent: If mild conditions are failing, a stronger reducing system may be necessary. For example, if Zn/NH₄Cl is giving the hydroxylamine, switching to SnCl₂/HCl may be more effective.

3. Hydrolysis of the Cyano Group

  • Q5: During my reaction workup or a subsequent step under acidic or basic conditions, I am observing the formation of an amide or carboxylic acid by-product. How can I avoid this?

    A5: The cyano group is susceptible to hydrolysis under both acidic and basic conditions, especially in the presence of water and at elevated temperatures.[2] This will convert the nitrile to a primary amide and then potentially to a carboxylic acid.

    Troubleshooting:

    • Anhydrous Conditions: Ensure all reagents and solvents are dry if the desired reaction does not involve water.

    • Control pH: During workup, avoid strongly acidic or basic aqueous solutions if possible. Use mild acids or bases (e.g., saturated sodium bicarbonate instead of concentrated NaOH) and keep the temperature low.

    • Limit Exposure Time: Minimize the time the compound is in contact with aqueous acidic or basic conditions.

Quantitative Data Summary

The following table summarizes common side reactions and the key parameters influencing their occurrence.

Intended Reaction Side Reaction Potential By-product Key Influencing Factors Mitigation Strategy
Nucleophilic Substitution of ChlorideSubstitution of Nitro Group5-substituted-2-cyano-3-nitropyridineHigh Temperature, Soft Nucleophiles (e.g., thiols)Use lowest effective temperature, screen nucleophiles.
Nucleophilic Substitution of ChlorideIncomplete ReactionUnreacted Starting MaterialLow Temperature, Weak Nucleophile, Insufficient Reaction TimeIncrease temperature, use a stronger nucleophile/base, extend reaction time.
Reduction of Nitro GroupDehalogenation2-Cyano-3-aminopyridineCatalytic Hydrogenation (esp. Pd/C)Use Raney Nickel or chemical reducing agents (SnCl₂, Fe/AcOH).
Reduction of Nitro GroupIncomplete Reduction5-Chloro-2-cyano-3-hydroxylaminopyridineInsufficient reducing agent, mild conditionsIncrease reagent stoichiometry, extend reaction time, use a stronger reducing agent.
General ReactionsHydrolysis of Cyano Group5-Chloro-3-nitropyridine-2-carboxamide or -carboxylic acidPresence of H₂O, Strong Acid/Base, High TemperatureUse anhydrous conditions, control pH during workup, keep temperatures low.

Experimental Protocols

Protocol 1: Selective Reduction of the Nitro Group without Dehalogenation

This protocol uses tin(II) chloride to selectively reduce the nitro group to an amine while preserving the chloro substituent.

  • Dissolution: Dissolve this compound (1 equivalent) in a suitable solvent such as ethanol or ethyl acetate.

  • Reagent Addition: In a separate flask, prepare a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O) (4-5 equivalents) in concentrated hydrochloric acid.

  • Reaction: Slowly add the SnCl₂ solution to the solution of the starting material at 0 °C. After the addition is complete, allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

  • Workup: Carefully basify the reaction mixture with a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until the pH is ~8-9. Be aware that this can be exothermic.

  • Extraction: Extract the product with an organic solvent such as ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Visualizations

G cluster_start Starting Material cluster_intended Intended Reactions cluster_side Potential Side Reactions This compound This compound SNAr_Product Nucleophilic Substitution (Product) This compound->SNAr_Product Nucleophile (e.g., R-NH2) Amine_Product Nitro Reduction (3-Amino-5-chloro-2-cyanopyridine) This compound->Amine_Product Reducing Agent (e.g., SnCl2) Hydrolysis_Product Cyano Group Hydrolysis (Amide/Carboxylic Acid) This compound->Hydrolysis_Product H2O, H+ or OH- Nitro_Substituted Nitro Group Substitution SNAr_Product->Nitro_Substituted High Temp/ Soft Nu- Dehalogenated_Amine Dehalogenation (3-Amino-2-cyanopyridine) Amine_Product->Dehalogenated_Amine H2, Pd/C Incomplete_Reduction Incomplete Reduction (Hydroxylamine) Amine_Product->Incomplete_Reduction Mild/Insufficient Reducing Agent

Caption: Potential reaction pathways of this compound.

G cluster_problem Problem cluster_cause Likely Cause cluster_solution Solutions Problem Dehalogenation during Nitro Reduction Cause Use of Pd/C Catalyst in Catalytic Hydrogenation Problem->Cause Solution1 Switch to Raney Nickel Catalyst Cause->Solution1 Solution2 Use Chemical Reducing Agents (SnCl2/HCl, Fe/AcOH, Zn/NH4Cl) Cause->Solution2

Caption: Troubleshooting workflow for dehalogenation during nitro reduction.

References

Technical Support Center: Purification of 5-Chloro-2-Cyano-3-Nitropyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the purification of 5-Chloro-2-Cyano-3-Nitropyridine and its derivatives. Below you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format, designed to address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

A1: The two primary and most effective methods for the purification of crude this compound and its derivatives are silica gel column chromatography and recrystallization.[1] Column chromatography is often employed for the initial separation of the target compound from significant impurities, while recrystallization is an excellent technique for achieving high purity in the final product.[1]

Q2: What are the typical impurities I might encounter when synthesizing this compound?

A2: Impurities can originate from starting materials, side-products of the synthesis, or subsequent degradation. Potential impurities may include:

  • Isomeric byproducts: During nitration reactions of substituted pyridines, the formation of constitutional isomers is a common issue. For example, in the synthesis of related compounds like 4-amino-2-chloro-3-nitropyridine, the 5-nitro isomer is also formed.[2]

  • Unreacted starting materials: Residual starting materials from the synthesis can contaminate the crude product.

  • Hydrolysis products: The cyano group can be susceptible to hydrolysis under certain conditions, leading to the corresponding carboxylic acid or amide.

  • Residual solvents: Solvents used in the reaction or work-up may be present in the crude product.

Q3: What analytical techniques are recommended for assessing the purity of this compound?

A3: High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are commonly used to assess the purity of this compound and related compounds.[1] TLC is a rapid and effective method for monitoring reaction progress and guiding separation during column chromatography.[1] HPLC provides a more accurate and quantitative measure of purity.[1][3] Nuclear Magnetic Resonance (NMR) spectroscopy is also a powerful tool for purity determination.[4]

Troubleshooting Guides

This section addresses specific issues you may encounter during the purification of this compound derivatives.

Recrystallization Issues
Problem Possible Cause Solution
Compound does not dissolve in the hot solvent. Incorrect solvent choice.This compound derivatives are often soluble in alcoholic solvents.[1] Try using ethanol or isopropanol.[5][6] A solvent mixture, such as ethyl acetate/hexane, can also be effective.[1] Ensure you are using a sufficient volume of hot solvent.
Product "oils out" instead of crystallizing. The compound's melting point is lower than the boiling point of the solvent, or the solution is supersaturated with impurities.Use a lower boiling point solvent or a solvent mixture. Try cooling the solution more slowly to encourage crystal nucleation. Seeding with a pure crystal can also be beneficial.[1]
No crystals form upon cooling. The solution is too dilute, or crystallization is slow to initiate.Concentrate the solution by evaporating some of the solvent. Induce crystallization by scratching the inside of the flask with a glass rod at the liquid's surface or by adding a seed crystal.[1]
Low recovery of purified product. Too much solvent was used, or the product has significant solubility in the cold solvent.Use the minimum amount of hot solvent required to fully dissolve the crude product. Ensure the solution is thoroughly cooled in an ice bath to minimize the amount of product remaining in the mother liquor.[1]
Crystals are still colored after recrystallization. Colored impurities are co-crystallizing with the product.Perform a hot filtration to remove any insoluble impurities. Consider adding a small amount of activated charcoal to the hot solution to adsorb colored impurities before the hot filtration step. Be aware that charcoal can also adsorb some of the desired product.[1]
Column Chromatography Issues
Problem Possible Cause Solution
Poor separation of spots on TLC and column. The solvent system polarity is not optimal.Optimize the mobile phase. A common eluent system is a gradient of hexane-ethyl acetate.[1] Adjust the ratio to achieve a retention factor (Rf) of 0.2-0.3 for the desired compound on TLC.
Product is still colored after chromatography. A colored impurity is co-eluting with the product.If the colored impurity has a similar polarity, consider using a different adsorbent (e.g., alumina) or a different solvent system. Recrystallization after column chromatography is highly recommended to remove residual colored impurities.[1]
Low yield after column chromatography. The compound is streaking or irreversibly adsorbing to the silica gel.The basic nature of the pyridine ring can sometimes lead to interactions with the acidic silica gel. Consider deactivating the silica gel with a small amount of triethylamine or using a less acidic stationary phase like neutral alumina.[1] Ensure the crude material is fully dissolved in a minimal amount of the initial eluent before loading it onto the column.

Experimental Protocols

General Recrystallization Protocol

This is a general protocol for the recrystallization of a solid organic compound, which can be adapted for this compound derivatives based on their solubility.

  • Solvent Selection: Choose a suitable solvent or solvent pair. A good solvent will dissolve the crude product when hot but not when cold. Ethanol and isopropanol are good starting points.[5][6]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture with stirring until the solid dissolves completely.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel into a clean flask.

  • Crystallization: Allow the hot solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum.

General Column Chromatography Protocol
  • TLC Analysis: Develop a suitable solvent system using TLC. A mixture of hexanes and ethyl acetate is a common choice.[1]

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase and pack the column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the initial eluent and load it onto the column.

  • Elution: Begin elution with the least polar solvent system and gradually increase the polarity (gradient elution).

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.

Quantitative Data

The following table summarizes reported yields and purities for the purification of related nitropyridine derivatives using different techniques. While not specific to this compound, this data provides a useful benchmark.

CompoundPurification MethodYieldPurityReference
5-chloro-2-nitropyridineRecrystallization (Ethanol)71%Colorless powdery crystal[5]
2-hydroxy-5-nitropyridineRecrystallization (Isopropanol and activated carbon)90.6%99.9% (liquid phase)[6]
2-chloro-3-nitropyridineColumn Chromatography & Recrystallization->95% (HPLC)[7]
4-amino-2-chloro-3-nitropyridineRecrystallization75-85%95-99.5%[2]
2-cyano group-3-nitropyridineColumn Chromatography62%-[8]

Visualizations

Below are diagrams illustrating typical workflows for the purification and analysis of this compound derivatives.

PurificationWorkflow crude Crude Product tlc TLC Analysis crude->tlc Assess Purity column Column Chromatography tlc->column Major Impurities Present recrystallization Recrystallization tlc->recrystallization Minor Impurities Present column->recrystallization Further Purification pure Pure Product column->pure recrystallization->pure analysis Purity Analysis (HPLC, NMR) pure->analysis Confirm Purity TroubleshootingRecrystallization start Recrystallization Attempt oiling_out Product Oils Out? start->oiling_out no_crystals No Crystals Form? oiling_out->no_crystals No change_solvent Change Solvent / Use Solvent Mixture oiling_out->change_solvent Yes low_recovery Low Recovery? no_crystals->low_recovery No cool_slower Cool Slower / Seed Crystals no_crystals->cool_slower Yes colored_crystals Crystals Colored? low_recovery->colored_crystals No min_solvent Use Minimal Hot Solvent / Cool Thoroughly low_recovery->min_solvent Yes success Successful Recrystallization colored_crystals->success No charcoal Use Activated Charcoal / Hot Filtration colored_crystals->charcoal Yes change_solvent->start concentrate Concentrate Solution / Scratch Flask cool_slower->concentrate concentrate->start min_solvent->start charcoal->start

References

stability of 5-Chloro-2-Cyano-3-Nitropyridine under acidic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals working with 5-Chloro-2-Cyano-3-Nitropyridine, focusing on its stability under acidic conditions.

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments involving this compound in an acidic environment.

Q1: My reaction is not proceeding as expected, and I suspect the starting material, this compound, is degrading. What are the signs of degradation?

A1: Degradation of this compound under acidic conditions may be indicated by:

  • Color Change: A noticeable change in the color of your reaction mixture that is not attributable to product formation.

  • Unexpected Peaks in Analytical Data: The appearance of new, unidentified peaks in your HPLC, LC-MS, or GC-MS chromatograms.

  • Low Yield: A significantly lower than expected yield of your desired product.

  • Formation of Precipitate: The formation of an unexpected solid in your reaction vessel.

Q2: I observe a new major peak in my LC-MS analysis when running my reaction in a strong acid. What could this new peak be?

A2: Under strong acidic conditions, the cyano group (-CN) of this compound is susceptible to hydrolysis. A likely degradation product is the corresponding carboxylic acid, 5-Chloro-3-Nitro-Pyridine-2-Carboxylic Acid, or the intermediate amide, 5-Chloro-3-Nitro-Pyridine-2-Carboxamide. You can confirm the identity of this new peak by comparing its mass with the calculated mass of these potential byproducts.

Q3: How can I minimize the degradation of this compound in my acidic reaction?

A3: To minimize degradation, consider the following adjustments to your experimental protocol:

  • Temperature Control: Perform your reaction at the lowest possible temperature that still allows for the desired reaction to proceed.

  • Reaction Time: Shorten the reaction time as much as possible. Monitor the reaction progress closely to determine the optimal time for quenching.

  • Acid Concentration: Use the lowest concentration of acid that effectively catalyzes your reaction.

  • Choice of Acid: If your protocol allows, experiment with different acids. A weaker acid may be sufficient for your transformation while minimizing the degradation of your starting material.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound?

A1: this compound is generally stable under recommended storage conditions, which include a dry, cool, and well-ventilated place in a tightly closed container.[1][2] It is important to avoid high temperatures, moisture, and incompatible materials such as strong oxidizing agents.[1]

Q2: Is this compound stable in acidic solutions?

A2: While the pyridine ring itself possesses a degree of stability in acidic media, the functional groups, particularly the cyano group, can be sensitive to acidic conditions, especially at elevated temperatures and high acid concentrations. Prolonged exposure to strong acids can lead to hydrolysis of the cyano group to a carboxylic acid.

Q3: What are the recommended storage conditions for this compound?

A3: Store in a dry, cool, and well-ventilated area in a tightly sealed container to prevent moisture absorption.[1][2] Keep away from heat, sparks, and open flames.[2]

Q4: What are the hazardous decomposition products of this compound?

A4: Thermal decomposition may produce toxic fumes, including carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen chloride.[1]

Hypothetical Degradation Data

Since no specific quantitative data on the stability of this compound in acidic conditions is publicly available, the following table is provided as a template for you to record your own experimental findings.

pHAcidTemperature (°C)Time (hours)% DegradationMajor Degradation Product
1HCl2524
1HCl5024
1H₂SO₄2524
3Acetic Acid2524

Experimental Protocol: Stability Assessment of this compound

This protocol provides a general method for assessing the stability of this compound under specific acidic conditions.

1. Materials:

  • This compound

  • Acid of choice (e.g., HCl, H₂SO₄)

  • Deionized water

  • Buffer solutions of desired pH

  • Internal standard (a stable compound that does not react under the experimental conditions)

  • HPLC or LC-MS system

  • Thermostatically controlled reaction vessel

2. Procedure:

  • Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., acetonitrile).

  • Prepare acidic solutions of the desired pH and concentration.

  • In a thermostatically controlled vessel, add the acidic solution.

  • Add a known amount of the internal standard to the acidic solution.

  • To initiate the experiment (t=0), add a known volume of the this compound stock solution to the acidic solution.

  • Immediately withdraw an aliquot, quench the reaction (e.g., by neutralizing with a base), and analyze by HPLC or LC-MS. This will serve as your t=0 time point.

  • At regular intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw aliquots, quench, and analyze.

  • Calculate the concentration of this compound at each time point relative to the internal standard.

  • Plot the concentration of this compound versus time to determine the rate of degradation.

Visualizations

cluster_0 Troubleshooting Experimental Issues start Unexpected Experimental Result check_degradation Suspect Degradation of Starting Material? start->check_degradation check_degradation->start No, Investigate Other Factors signs Observe Color Change, New Peaks, or Low Yield? check_degradation->signs Yes hydrolysis Potential Hydrolysis of Cyano Group signs->hydrolysis Yes mitigate Mitigation Strategies hydrolysis->mitigate adjust_temp Lower Reaction Temperature mitigate->adjust_temp adjust_time Shorten Reaction Time mitigate->adjust_time adjust_acid Lower Acid Concentration mitigate->adjust_acid cluster_1 Hypothesized Degradation Pathway in Strong Acid start_material This compound intermediate Intermediate: 5-Chloro-3-Nitro-Pyridine-2-Carboxamide start_material->intermediate + H₂O, H⁺ final_product Final Product: 5-Chloro-3-Nitro-Pyridine-2-Carboxylic Acid intermediate->final_product + H₂O, H⁺ cluster_2 Workflow for Stability Assessment prep_solutions Prepare Stock and Acid Solutions add_internal_std Add Internal Standard prep_solutions->add_internal_std initiate_reaction Initiate Reaction (t=0) add_internal_std->initiate_reaction sample_initial Sample and Quench at t=0 initiate_reaction->sample_initial incubate Incubate at Desired Temperature initiate_reaction->incubate analyze Analyze by HPLC/LC-MS sample_initial->analyze sample_intervals Sample at Time Intervals incubate->sample_intervals sample_intervals->analyze plot_data Plot Concentration vs. Time analyze->plot_data

References

handling and storage recommendations for 5-Chloro-2-Cyano-3-Nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for the handling and storage of 5-Chloro-2-Cyano-3-Nitropyridine to ensure the safety of laboratory personnel and maintain the integrity of the product.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage temperature for this compound?

A1: For optimal stability, it is recommended to store this compound in a cool, dry, and well-ventilated area.[1][2][3][4][5] Some suppliers recommend cold-chain transportation, suggesting that refrigerated storage is ideal. Always keep the container tightly sealed to prevent moisture absorption.[1][2][4][5]

Q2: What personal protective equipment (PPE) should I wear when handling this compound?

A2: When handling this compound, you must wear appropriate personal protective equipment. This includes chemical-resistant gloves, a lab coat or protective clothing, and eye protection such as safety glasses or goggles.[1][4][5] Work should be conducted in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust or vapors.[2][4][5]

Q3: What are the primary hazards associated with this compound?

A3: this compound is classified as toxic if swallowed and may cause skin and eye irritation.[6] It is crucial to avoid direct contact with the skin, eyes, and clothing. In case of accidental contact, rinse the affected area thoroughly with water.

Q4: What materials are incompatible with this compound?

A4: This compound should be stored away from strong oxidizing agents, acids, bases, and metals.[1][2] Contact with these substances could lead to hazardous reactions.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Compound has discolored or clumped together. Exposure to moisture or improper storage conditions.Discontinue use of the affected batch as its purity may be compromised. Review your storage protocol to ensure the container is tightly sealed and stored in a dry environment.
Inconsistent experimental results. Degradation of the compound due to improper storage.Use a fresh, properly stored vial of the compound for your next experiment. Ensure that the compound is brought to room temperature in a desiccator before opening to prevent condensation.
Skin or eye irritation after handling. Accidental exposure to the compound.Immediately flush the affected area with copious amounts of water for at least 15 minutes.[1] Seek medical attention if irritation persists. Always wear appropriate PPE to prevent exposure.

Storage Recommendations Summary

Parameter Recommendation
Temperature Cool, refrigerated conditions are recommended.
Atmosphere Store in a dry, well-ventilated area.[1][2][3][4][5]
Container Keep in a tightly sealed container.[1][2][4][5]
Incompatibilities Avoid strong oxidizing agents, acids, bases, and metals.[1][2]

Experimental Protocols

Standard Handling Protocol
  • Preparation : Before handling, ensure you are in a well-ventilated laboratory space or under a functioning chemical fume hood. Put on all required personal protective equipment, including gloves, safety glasses, and a lab coat.

  • Dispensing : Allow the container of this compound to equilibrate to room temperature in a desiccator before opening. This prevents moisture from the air from condensing on the cold compound.

  • Weighing : Carefully weigh the desired amount of the compound using a clean spatula and weighing paper or a weighing boat. Avoid creating dust.

  • Dissolving : If dissolving the compound, add the solvent to the solid slowly and stir gently to avoid splashing.

  • Cleanup : After use, securely close the container and return it to the recommended storage conditions. Clean any spills immediately according to your laboratory's standard operating procedures for hazardous materials. Dispose of contaminated materials as hazardous waste.

  • Decontamination : Wash your hands thoroughly with soap and water after handling is complete.

Logical Workflow for Handling and Storage

G Workflow for Safe Handling and Storage of this compound cluster_prep Preparation cluster_handling Handling cluster_storage Storage & Cleanup A Don Appropriate PPE (Gloves, Goggles, Lab Coat) C Equilibrate Container to Room Temperature A->C B Work in Ventilated Area (Fume Hood) B->C D Weigh Compound Carefully (Avoid Dust) C->D E Dissolve with Care D->E F Seal Container Tightly E->F H Clean Spills & Dispose of Waste E->H G Store in Cool, Dry Place F->G I Wash Hands Thoroughly H->I

References

Technical Support Center: Functionalization of 5-Chloro-2-Cyano-3-Nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing regioselectivity challenges during the functionalization of 5-Chloro-2-Cyano-3-Nitropyridine.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites on this compound?

A1: The primary reactive sites are the chloro-substituted C5 position, which is susceptible to nucleophilic aromatic substitution (SNAr), and the nitro group at the C3 position, which can be selectively reduced. The electron-withdrawing nature of the nitro and cyano groups activates the pyridine ring for these transformations.

Q2: How does the electronic nature of the substituents influence the regioselectivity of nucleophilic aromatic substitution (SNAr)?

A2: The strong electron-withdrawing nitro group at the C3 position and the cyano group at the C2 position significantly activate the pyridine ring towards nucleophilic attack. In SNAr reactions, the incoming nucleophile will preferentially attack the position that best stabilizes the negative charge in the Meisenheimer intermediate. For this compound, attack at the C5 position is electronically favored.

Q3: Is it possible to selectively reduce the nitro group without affecting the chloro and cyano functionalities?

A3: Yes, chemoselective reduction of the nitro group is well-established. Various reagents can achieve this transformation while preserving the chloro and cyano groups, which are sensitive to certain reducing agents. Common successful methods include the use of tin(II) chloride (SnCl₂), iron powder in acidic media, or catalytic transfer hydrogenation.[1][2]

Q4: What are the main challenges in performing palladium-catalyzed cross-coupling reactions on this substrate?

A4: The main challenges include catalyst inhibition and competing side reactions. The pyridine nitrogen can coordinate to the palladium center, potentially deactivating the catalyst. Additionally, the presence of multiple reactive sites can lead to a lack of regioselectivity if reaction conditions are not carefully optimized.

Troubleshooting Guides

Issue 1: Poor Regioselectivity in Nucleophilic Aromatic Substitution (SNAr)

Problem: A mixture of isomers is obtained, or the desired C5-substituted product is formed in low yield.

Troubleshooting Workflow:

sn_ar_troubleshooting start Low Regioselectivity in SNAr check_nucleophile Evaluate Nucleophile start->check_nucleophile strong_nucleophile Strong, less hindered nucleophile? check_nucleophile->strong_nucleophile  Is it a... weak_nucleophile Weak, bulky nucleophile? check_nucleophile->weak_nucleophile  Or a... check_conditions Optimize Reaction Conditions low_temp Low Temperature? check_conditions->low_temp strong_nucleophile->check_conditions Yes use_stronger_nucleophile Consider a more reactive nucleophile strong_nucleophile->use_stronger_nucleophile No weak_nucleophile->check_conditions No increase_temp Gradually increase temperature weak_nucleophile->increase_temp Yes solvent_polarity Aprotic Solvent? low_temp->solvent_polarity Yes low_temp->increase_temp No use_polar_aprotic Use polar aprotic solvent (e.g., DMF, DMSO) solvent_polarity->use_polar_aprotic No success Improved Regioselectivity solvent_polarity->success Yes use_stronger_nucleophile->check_conditions increase_temp->success use_polar_aprotic->success

Caption: Troubleshooting workflow for poor regioselectivity in SNAr reactions.

Possible Causes & Solutions:

Possible Cause Suggested Solution
Insufficient activation of the C5 position While electronically favored, harsh conditions might be needed for less reactive nucleophiles. Consider using a stronger base or slightly elevated temperatures.
Side reactions with the nitro or cyano group Use milder reaction conditions (lower temperature, less aggressive nucleophile/base). Protect sensitive functionalities if necessary, although this adds steps to the synthesis.
Thermodynamic vs. Kinetic Control Low temperatures generally favor the kinetically controlled product. Varying the reaction temperature can help determine the optimal conditions for the desired isomer.
Issue 2: Incomplete or Unselective Reduction of the Nitro Group

Problem: The reduction of the nitro group stalls, or other functional groups (chloro, cyano) are also reduced.

Troubleshooting Workflow:

reduction_troubleshooting start Poor Nitro Reduction check_reagent Evaluate Reducing Agent start->check_reagent chemoselective_reagent Is reagent chemoselective (e.g., SnCl2)? check_reagent->chemoselective_reagent  Is it... harsh_reagent Is reagent too harsh (e.g., H2/Pd/C)? check_reagent->harsh_reagent  Or is it... check_conditions Optimize Reaction Conditions correct_stoichiometry Correct Stoichiometry? check_conditions->correct_stoichiometry chemoselective_reagent->check_conditions Yes use_chemoselective Switch to SnCl2, Fe/AcOH, or transfer hydrogenation chemoselective_reagent->use_chemoselective No harsh_reagent->check_conditions No harsh_reagent->use_chemoselective Yes mild_conditions Mild Conditions (e.g., RT)? correct_stoichiometry->mild_conditions Yes adjust_equivalents Adjust equivalents of reducing agent correct_stoichiometry->adjust_equivalents No adjust_temp_time Optimize temperature and reaction time mild_conditions->adjust_temp_time No success Selective Reduction Achieved mild_conditions->success Yes use_chemoselective->check_conditions adjust_equivalents->success adjust_temp_time->success

Caption: Troubleshooting workflow for unselective nitro group reduction.

Possible Causes & Solutions:

Possible Cause Suggested Solution
Reducing agent is too strong Avoid aggressive reducing agents like LiAlH₄ or high-pressure catalytic hydrogenation with Pd/C, which can reduce the cyano group or cause dehalogenation.
Incorrect stoichiometry of the reducing agent Titrate the amount of the reducing agent carefully. An excess can lead to over-reduction and side reactions.
Reaction conditions are too harsh Perform the reduction at room temperature or with gentle heating. Monitor the reaction closely by TLC or LC-MS to avoid over-reaction.

Experimental Protocols & Data

Nucleophilic Aromatic Substitution (SNAr)

The chloro group at the C5 position can be displaced by various nucleophiles. The reactivity is moderate due to the meta-relationship with the activating nitro group.[3]

General Experimental Workflow for SNAr:

snar_workflow A Dissolve this compound in a suitable solvent (e.g., DMF, NMP) B Add the nucleophile (e.g., amine, alkoxide) and a base (e.g., K2CO3, Et3N) A->B C Heat the reaction mixture (e.g., 80-120 °C) and monitor by TLC/LC-MS B->C D Aqueous workup and extraction with an organic solvent C->D E Purification by column chromatography D->E F Characterization of the C5-substituted product E->F

Caption: General experimental workflow for SNAr on this compound.

Representative SNAr Reactions (Data for analogous systems):

Nucleophile Typical Conditions Expected Product Yield (Analogous Systems)
Primary/Secondary AminesK₂CO₃, DMF, 80-100 °C5-Amino-2-cyano-3-nitropyridineGood to Excellent
Alkoxides (e.g., NaOMe)Corresponding alcohol as solvent, RT to 60 °C5-Alkoxy-2-cyano-3-nitropyridineGood
ThiolsK₂CO₃, DMF, RT to 50 °C5-Thioether-2-cyano-3-nitropyridineGood to Excellent
Selective Reduction of the Nitro Group

A variety of methods can be employed for the chemoselective reduction of the nitro group to an amine.

Protocol: Selective Nitro Reduction using Tin(II) Chloride

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) in a suitable solvent such as ethanol or ethyl acetate.

  • Reagent Addition: Add a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O) (4-5 eq.) in concentrated hydrochloric acid dropwise at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Workup: Quench the reaction by carefully adding a saturated aqueous solution of NaHCO₃ or NaOH to neutralize the acid.

  • Extraction: Extract the product with ethyl acetate. The aqueous layer may contain tin salts that can be removed by filtration.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Comparison of Selective Nitro Reduction Methods:

Reagent Typical Conditions Advantages Disadvantages
SnCl₂·2H₂O / HCl EtOH or EtOAc, 0 °C to RTHigh chemoselectivity, reliable.Stoichiometric amounts of tin salts are produced, requiring careful workup.
Fe / NH₄Cl EtOH/H₂O, refluxInexpensive, environmentally benign.Can be slower, heterogeneous reaction.
Na₂S₂O₄ THF/H₂O, RTMild conditions, good for sensitive substrates.Can sometimes lead to over-reduction if not controlled.
Transfer Hydrogenation Hantzsch ester, Pd/C (cat.), heatAvoids the use of H₂ gas.Requires higher temperatures.
Palladium-Catalyzed Cross-Coupling Reactions

The C5-chloro group can be utilized in cross-coupling reactions to form C-C or C-N bonds.

Protocol: Suzuki-Miyaura Coupling

  • Reaction Setup: To a dry Schlenk flask, add this compound (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq.).

  • Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., Argon). Add a degassed solvent system (e.g., dioxane/water or DME).

  • Reaction: Heat the mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC/LC-MS).

  • Workup: Cool the reaction, dilute with water, and extract with an organic solvent.

  • Purification: Wash the organic layer, dry, and concentrate. Purify the crude product by column chromatography.

Protocol: Buchwald-Hartwig Amination

  • Reaction Setup: In a glovebox or under an inert atmosphere, combine this compound (1.0 eq.), the amine (1.1-1.2 eq.), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., Xantphos, BINAP, 2-4 mol%), and a strong, non-nucleophilic base (e.g., NaOtBu or K₃PO₄, 1.5-2.0 eq.).

  • Solvent Addition: Add an anhydrous, degassed solvent such as toluene or dioxane.

  • Reaction: Heat the reaction mixture to 90-110 °C and stir until completion.

  • Workup and Purification: Follow a similar procedure to the Suzuki-Miyaura coupling.

Key Parameters for Optimization of Cross-Coupling Reactions:

Parameter Considerations for this compound
Catalyst/Ligand Electron-rich, bulky phosphine ligands are often required for the coupling of chloropyridines. Screening of different ligand/catalyst combinations is recommended.
Base The choice of base is crucial and can significantly impact the reaction outcome. Inorganic bases like K₂CO₃ or K₃PO₄ are common for Suzuki couplings, while stronger bases like NaOtBu are often used for Buchwald-Hartwig aminations.
Solvent Aprotic polar solvents like dioxane, toluene, or DMF are typically used. The choice of solvent can influence catalyst solubility and reactivity.
Temperature Higher temperatures are often necessary to achieve oxidative addition to the C-Cl bond. However, excessively high temperatures can lead to catalyst decomposition or side reactions.

References

Technical Support Center: Scale-Up Synthesis of 5-Chloro-2-Cyano-3-Nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 5-Chloro-2-Cyano-3-Nitropyridine.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with the synthesis of this compound?

A1: The synthesis involves hazardous materials. This compound itself is toxic if swallowed, harmful in contact with skin, and harmful if inhaled.[1] It can also cause severe skin burns and eye damage.[1] Precursors and reagents, such as nitrating agents (e.g., nitric acid, sulfuric acid) and cyanating agents (e.g., potassium cyanide), are corrosive and highly toxic. It is crucial to handle all materials in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

Q2: What are the common synthetic routes to this compound?

A2: Common synthetic strategies often involve a multi-step process that may include:

  • Nitration: Introduction of a nitro group onto a pyridine ring.

  • Chlorination: Introduction of a chlorine atom.

  • Cyanation: Introduction of a cyano group, often by displacement of a halogen.

A plausible route could involve the nitration of a substituted chloropyridine followed by a cyanation reaction.

Q3: What are the critical process parameters to monitor during scale-up?

A3: Key parameters to control during scale-up include:

  • Temperature: Exothermic reactions, such as nitration, require careful temperature control to prevent runaway reactions and the formation of impurities.

  • Reagent Addition Rate: Slow and controlled addition of reagents is critical for managing reaction exotherms and ensuring optimal mixing.

  • Agitation: Efficient stirring is necessary to ensure homogeneity, especially in larger reactors, and to facilitate heat transfer.

  • Reaction Time: Monitoring the reaction to completion is essential to maximize yield and minimize the formation of byproducts.

  • Purity of Starting Materials: The purity of precursors will directly impact the purity of the final product and the overall yield.

Q4: What analytical techniques are recommended for monitoring reaction progress and product purity?

A4: A combination of chromatographic and spectroscopic techniques is recommended:

  • Thin Layer Chromatography (TLC): For rapid, qualitative monitoring of reaction progress.

  • High-Performance Liquid Chromatography (HPLC): For quantitative analysis of reaction conversion and product purity.

  • Gas Chromatography-Mass Spectrometry (GC-MS): For identifying volatile impurities and byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): For structural confirmation of the final product and key intermediates.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Low Yield in Nitration Step Incomplete reaction due to insufficient nitrating agent or mild conditions.Consider using a stronger nitrating agent (e.g., a mixture of fuming nitric acid and concentrated sulfuric acid). Ensure anhydrous conditions, as water can deactivate the nitrating species.
Side reactions, such as over-nitration or oxidation of the starting material.Maintain strict temperature control, typically at low temperatures (e.g., 0-10 °C), during the addition of the nitrating agent. Optimize the reaction time to avoid prolonged exposure to harsh conditions.
Poor Regioselectivity in Nitration The directing effects of the substituents on the pyridine ring can lead to a mixture of isomers.The reaction conditions, particularly the acidity of the medium, can influence regioselectivity. A thorough literature search for nitration of similar pyridine derivatives is recommended to find optimal conditions.
Low Yield in Cyanation Step Incomplete displacement of the leaving group (e.g., chlorine).Ensure the use of a suitable solvent that can dissolve both the substrate and the cyanide source. The choice of cyanide reagent (e.g., KCN, NaCN, CuCN) and the presence of a catalyst can significantly impact the reaction rate and yield.
Degradation of the starting material or product under the reaction conditions.Optimize the reaction temperature and time. Some cyanations may proceed more cleanly at lower temperatures over a longer period.
Product Fails to Precipitate or Crystallize During Workup The product may be too soluble in the chosen solvent system.If quenching in water, ensure the pH is adjusted to a point where the product is least soluble. If solubility is an issue, extraction with a suitable organic solvent followed by evaporation may be necessary.
Difficulty in Removing Impurities Formation of closely related byproducts that are difficult to separate by simple crystallization.Column chromatography may be required for purification. Alternatively, exploring different crystallization solvents or techniques like slurry washing may improve purity.
Runaway Reaction During Nitration Poor temperature control of the highly exothermic nitration reaction.Ensure the reactor has adequate cooling capacity. The nitrating agent should be added slowly and portion-wise, with careful monitoring of the internal temperature. Prepare an ice bath for emergency cooling.

Quantitative Data Summary

Parameter Laboratory Scale (Illustrative) Scale-Up Consideration
Typical Yield (Cyanation) 62-78% (for 2-cyano-3-nitropyridine from 2-chloro-3-nitropyridine)[2]Yields may decrease on scale-up due to mixing and heat transfer inefficiencies. Process optimization is crucial.
Reaction Temperature (Nitration) 0-20 °C[3]Maintaining this temperature range in a large reactor requires efficient cooling systems.
Reaction Time (Nitration) 20-48 hours[3]May need to be adjusted based on the efficiency of mixing and heat transfer at a larger scale.
Reaction Temperature (Cyanation) 40-200 °C (for related cyanopyridines)The wide range indicates that the optimal temperature is highly substrate-dependent. Careful optimization is needed.

Experimental Protocol: Cyanation of a Chloronitropyridine Intermediate

This protocol is a representative example for the cyanation step and should be adapted and optimized for the specific synthesis of this compound.

Materials:

  • 2-Chloro-3-nitropyridine derivative

  • Potassium Ferrocyanide (as a cyanide source)

  • Palladium Acetate (catalyst)

  • Potassium Carbonate (base)

  • N,N-Dimethylformamide (DMF) or other suitable solvent

  • Ethyl Acetate (for extraction)

  • Brine solution

  • Anhydrous Magnesium Sulfate (drying agent)

Procedure:

  • To a clean and dry reactor equipped with a mechanical stirrer, condenser, and nitrogen inlet, add the 2-chloro-3-nitropyridine derivative, potassium ferrocyanide, palladium acetate, and potassium carbonate.

  • Add the solvent (e.g., DMF) to the reactor.

  • Under a nitrogen atmosphere, heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and stir vigorously.

  • Monitor the reaction progress by TLC or HPLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Quench the reaction by carefully adding water.

  • Extract the product with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by crystallization or column chromatography.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification start Charge Reactor with Starting Materials and Solvent heat Heat to Reaction Temperature under Nitrogen start->heat monitor Monitor Reaction Progress (TLC/HPLC) heat->monitor cool Cool to Room Temperature monitor->cool Reaction Complete quench Quench with Water cool->quench extract Extract with Organic Solvent quench->extract wash Wash Organic Layer extract->wash dry Dry and Concentrate wash->dry purify Purify by Crystallization or Chromatography dry->purify end Isolated Final Product purify->end

Caption: A generalized experimental workflow for the synthesis of this compound.

troubleshooting_logic start Low Product Yield check_sm Check Starting Material Purity start->check_sm check_conditions Review Reaction Conditions (Temp, Time, Reagents) start->check_conditions check_workup Analyze Workup & Purification Steps start->check_workup sm_impure Impure Starting Material check_sm->sm_impure Purity Issue Identified conditions_not_optimal Suboptimal Conditions check_conditions->conditions_not_optimal Inefficiency Detected loss_during_workup Product Loss During Workup/Purification check_workup->loss_during_workup Losses Confirmed purify_sm Action: Purify Starting Material sm_impure->purify_sm optimize_conditions Action: Optimize Reaction Conditions conditions_not_optimal->optimize_conditions optimize_workup Action: Modify Workup/Purification loss_during_workup->optimize_workup

Caption: A decision-making diagram for troubleshooting low yield in the synthesis process.

References

Validation & Comparative

A Comparative Guide to the Reactivity of 5-Chloro-2-Cyano-3-Nitropyridine and Other Halopyridines in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and materials science, the functionalization of heterocyclic scaffolds is a cornerstone of innovation. Among these, substituted pyridines are of paramount importance due to their prevalence in a vast array of bioactive molecules and functional materials. This guide provides a comprehensive comparison of the reactivity of 5-Chloro-2-Cyano-3-Nitropyridine with other halopyridines, focusing on nucleophilic aromatic substitution (SNAr), a key transformation in the elaboration of these structures. This document offers an objective analysis supported by available experimental data, detailed experimental protocols, and visualizations of reaction mechanisms to aid in synthetic planning and optimization.

Executive Summary

This compound is a highly activated substrate for nucleophilic aromatic substitution (SNAr). Its reactivity is significantly enhanced by the synergistic electron-withdrawing effects of the cyano and nitro groups, which stabilize the intermediate Meisenheimer complex formed during the reaction. While direct quantitative kinetic data for this compound is limited in publicly available literature, a comparative analysis with structurally related halonitropyridines provides valuable insights into its reactivity profile. Generally, the reactivity of halopyridines in SNAr reactions is governed by the nature and position of the leaving group and the electron-withdrawing substituents.

Principles of Reactivity in Halopyridines

The susceptibility of a halopyridine to undergo SNAr is primarily determined by the stability of the negatively charged intermediate, the Meisenheimer complex. The presence of strong electron-withdrawing groups (EWGs) ortho and/or para to the leaving group is crucial for stabilizing this intermediate through resonance and inductive effects, thereby lowering the activation energy of the reaction.[1]

The key factors influencing reactivity are:

  • Nature of the Halogen (Leaving Group): In SNAr reactions where the formation of the Meisenheimer complex is the rate-determining step, the reactivity order of the halogens is typically F > Cl > Br > I. The high electronegativity of fluorine strongly stabilizes the transition state leading to the Meisenheimer complex.[2]

  • Position of Electron-Withdrawing Groups: The activating effect of an EWG is most pronounced when it is located at the ortho or para position to the leaving group, as this allows for direct delocalization of the negative charge onto the EWG.

  • Number and Strength of Electron-Withdrawing Groups: The cumulative effect of multiple EWGs, such as the nitro (-NO₂) and cyano (-CN) groups, significantly enhances the electrophilicity of the pyridine ring and stabilizes the Meisenheimer complex, leading to increased reaction rates.

Quantitative Comparison of Reactivity

SubstratePosition of ClPosition of NO₂Rate Constant (k₂) at 40°C (L mol⁻¹ s⁻¹)Relative Reactivity
4-Chloro-3-nitropyridine431.80 x 10⁻²Very High
2-Chloro-3-nitropyridine231.17 x 10⁻³High
5-Chloro-2-nitropyridine 5 2 1.52 x 10⁻⁴ Moderate
2-Chloro-5-nitropyridine257.30 x 10⁻⁵Moderate
3-Chloro-2-nitropyridine32Very LowVery Low
3-Chloro-4-nitropyridine34Very LowVery Low

Data sourced from N. B. Chapman and C. W. Rees, J. Chem. Soc., 1954, 1190-1196.[1]

Analysis of the Data:

The data clearly demonstrates the profound impact of substituent positioning on reactivity. 4-Chloro-3-nitropyridine exhibits the highest reactivity, which can be attributed to the chlorine atom being para to the strongly activating nitro group. In the case of 5-Chloro-2-nitropyridine, the chloro and nitro groups are meta to each other, resulting in a moderate level of activation compared to the ortho and para substituted isomers.[1]

Based on these principles, it can be inferred that the reactivity of This compound would be significantly higher than that of 5-Chloro-2-nitropyridine due to the additional electron-withdrawing cyano group at the 2-position, which would further stabilize the Meisenheimer complex.

Reactivity Comparison: Chloro vs. Fluoro Analogs

It is a well-established principle in nucleophilic aromatic substitution that a fluorine atom is a more effective activating group and a better leaving group than a chlorine atom.[2] The high electronegativity of fluorine exerts a powerful inductive electron-withdrawing effect, which provides superior stabilization to the negatively charged Meisenheimer intermediate. This, in turn, lowers the activation energy of the rate-determining step and accelerates the reaction rate.

Therefore, it is predicted that 5-Fluoro-2-Cyano-3-Nitropyridine would exhibit a significantly higher reactivity in SNAr reactions compared to its chloro-analog, this compound. This enhanced reactivity could allow for milder reaction conditions, shorter reaction times, and potentially higher yields.

Experimental Protocols

The following are detailed methodologies for conducting and analyzing nucleophilic aromatic substitution reactions on activated halopyridines.

General Experimental Protocol for Nucleophilic Aromatic Substitution with Amines

This protocol describes a general procedure for the reaction of an activated chloropyridine with a primary or secondary amine.

Materials:

  • This compound (or other halopyridine)

  • Amine nucleophile (e.g., piperidine, morpholine, aniline)

  • Base (e.g., K₂CO₃, Et₃N, or DIPEA)

  • Anhydrous solvent (e.g., DMF, DMSO, acetonitrile, or THF)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware for anhydrous reactions

  • Magnetic stirrer and heating apparatus

  • Thin Layer Chromatography (TLC) plates and developing chamber

  • Silica gel for column chromatography

  • Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add the halopyridine substrate (1.0 equivalent).

  • Dissolve the substrate in the chosen anhydrous solvent (e.g., 5-10 mL per mmol of substrate).

  • Add the amine nucleophile (1.1 - 1.5 equivalents) to the solution.

  • Add the base (1.5 - 2.0 equivalents) to the reaction mixture. The base serves to neutralize the HCl generated during the reaction.

  • Stir the reaction mixture at the desired temperature (e.g., room temperature to 80 °C).

  • Monitor the progress of the reaction by TLC until the starting material is consumed.

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by adding water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system.

Protocol for Kinetic Analysis by UV-Vis Spectrophotometry

This protocol outlines a method for determining the second-order rate constants for the reaction of a halopyridine with a nucleophile.

Equipment:

  • UV-Vis spectrophotometer with a thermostatted cuvette holder

  • Constant temperature water bath

  • Volumetric flasks and pipettes

  • Quartz cuvettes

Procedure:

  • Preparation of Stock Solutions:

    • Substrate Stock Solution (e.g., 1 x 10⁻³ M): Accurately weigh a precise amount of the halopyridine and dissolve it in the chosen anhydrous solvent in a volumetric flask.

    • Nucleophile Stock Solution (e.g., 0.1 M): Accurately measure a precise volume of the nucleophile and dissolve it in the same anhydrous solvent in a separate volumetric flask. The concentration of the nucleophile should be at least 10-fold higher than the substrate to ensure pseudo-first-order kinetics.[1]

  • Kinetic Measurement:

    • Temperature Equilibration: Set the constant temperature water bath and the spectrophotometer's cuvette holder to the desired reaction temperature (e.g., 40.0 ± 0.1 °C).

    • Reaction Initiation: Pipette a known volume of the nucleophile stock solution into a quartz cuvette and place it in the thermostatted cuvette holder to equilibrate. To start the reaction, add a small, precise volume of the substrate stock solution to the cuvette, cap it, and invert it quickly to mix.

    • Data Acquisition: Immediately begin recording the absorbance at the wavelength of maximum absorbance (λmax) of the product at regular time intervals until the reaction is complete (i.e., the absorbance plateaus).

  • Data Analysis:

    • Pseudo-First-Order Rate Constant (kobs): Under these conditions, the reaction follows first-order kinetics with respect to the substrate. Plot the natural logarithm of the absorbance change (ln(A∞ - At)) versus time, where At is the absorbance at time t and A∞ is the final absorbance. The slope of the resulting straight line is equal to -kobs.

    • Second-Order Rate Constant (k₂): The second-order rate constant is calculated by dividing the pseudo-first-order rate constant by the concentration of the nucleophile: k₂ = kobs / [Nucleophile].

Signaling Pathways and Biological Relevance

Substituted pyridines are integral components of many biologically active molecules that modulate various signaling pathways. While specific studies on the direct interaction of this compound with signaling pathways are not extensively documented, derivatives of cyanopyridines have been investigated as potential therapeutic agents, suggesting their interaction with biological targets.

For instance, various cyanopyridine derivatives have been explored as kinase inhibitors and apoptosis inducers , which are crucial mechanisms in cancer therapy.[3] Kinases are key regulators of cell signaling, and their inhibition can disrupt cancer cell proliferation and survival. The ability to induce apoptosis (programmed cell death) is a hallmark of many effective anticancer drugs. The core pyridine structure often serves as a scaffold to present functional groups in a specific spatial orientation for optimal interaction with the active site of enzymes like kinases.

The general synthetic utility of this compound allows for the facile introduction of a wide range of substituents at the 5-position, making it a valuable starting material for the generation of libraries of compounds for screening against various biological targets, including those in critical signaling pathways.

Visualizing Reaction Mechanisms and Workflows

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the mechanism of nucleophilic aromatic substitution and a typical experimental workflow.

SNAr_Mechanism sub This compound + Nucleophile mc Meisenheimer Complex (Resonance Stabilized) sub->mc Nucleophilic Attack (Rate-determining) prod Substituted Product + Cl⁻ mc->prod Loss of Leaving Group

Figure 1: General mechanism of nucleophilic aromatic substitution on a halopyridine.

Experimental_Workflow start Start: Combine Reactants (Halopyridine, Nucleophile, Base, Solvent) reaction Reaction under Controlled Conditions (Temperature, Time) start->reaction monitoring Monitor Reaction Progress (TLC, LC-MS) reaction->monitoring workup Aqueous Workup and Extraction monitoring->workup Reaction Complete purification Purification (Column Chromatography) workup->purification characterization Product Characterization (NMR, MS, etc.) purification->characterization end End: Pure Product characterization->end

References

A Comparative Analysis of Chloronitropyridine Isomers in Nucleophilic Aromatic Substitution (SNAr) Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide offers an objective comparison of the reactivity of various chloronitropyridine isomers in Nucleophilic Aromatic Substitution (SNAr) reactions. Understanding the subtle differences in reactivity imparted by the relative positions of the nitro and chloro substituents is paramount for optimizing synthetic strategies in medicinal chemistry and materials science. This document provides supporting experimental data, detailed experimental methodologies, and visualizations of the reaction mechanism and workflow.

The SNAr reaction is a cornerstone of aromatic chemistry, allowing for the introduction of a wide array of functional groups onto an aromatic ring. In the context of chloronitropyridines, the inherent electron deficiency of the pyridine ring, powerfully augmented by the electron-withdrawing nitro group, activates the ring for nucleophilic attack. However, the specific placement of these groups dramatically influences the reaction rate.

Quantitative Comparison of Reactivity

The rate of an SNAr reaction is highly dependent on the stability of the intermediate Meisenheimer complex, which is formed upon nucleophilic attack. The position of the electron-withdrawing nitro group relative to the chloro leaving group dictates the extent to which the negative charge of this intermediate can be stabilized through resonance and inductive effects.[1]

The following table summarizes the second-order rate constants (k₂) for the reaction of several chloronitropyridine isomers with piperidine in ethanol at 40°C. This data provides a clear quantitative measure of their relative reactivities under identical conditions.

SubstratePosition of ClPosition of NO₂Rate Constant (k₂) at 40°C (L mol⁻¹ s⁻¹)Relative Reactivity
4-Chloro-3-nitropyridine431.80 x 10⁻²Very High
2-Chloro-3-nitropyridine231.17 x 10⁻³High
5-Chloro-2-nitropyridine521.52 x 10⁻⁴Moderate
2-Chloro-5-nitropyridine257.30 x 10⁻⁵Moderate
3-Chloro-2-nitropyridine32Very LowVery Low
3-Chloro-4-nitropyridine34Very LowVery Low

Data sourced from N. B. Chapman and C. W. Rees, J. Chem. Soc., 1954, 1190-1196.[1]

The significantly higher reactivity of isomers where the nitro group is ortho or para to the chlorine can be attributed to the direct resonance stabilization of the negative charge in the Meisenheimer complex onto the nitro group.[1][2]

Reaction Mechanism and Experimental Workflow

The SNAr reaction of chloronitropyridines proceeds via a two-step addition-elimination mechanism. The initial, typically rate-determining step, involves the attack of a nucleophile on the carbon atom bearing the chlorine, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[3][4] In the second, faster step, the chloride ion is expelled, and the aromaticity of the pyridine ring is restored.[2][3]

SNAr_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products Chloronitropyridine Chloronitropyridine Meisenheimer_Complex Meisenheimer Complex Chloronitropyridine->Meisenheimer_Complex + Nucleophile (Rate-determining) Nucleophile Nucleophile Substituted_Product Substituted_Product Meisenheimer_Complex->Substituted_Product - Leaving Group (Fast) Leaving_Group Cl-

Caption: General mechanism of the SNAr reaction on chloronitropyridine.

A typical experimental workflow for performing and analyzing these reactions is outlined below.

Experimental_Workflow Start Start Reaction_Setup Reaction Setup: Dissolve chloronitropyridine in anhydrous solvent. Start->Reaction_Setup Reagent_Addition Add nucleophile (and base if required) dropwise. Reaction_Setup->Reagent_Addition Reaction_Conditions Heat to desired temperature (e.g., reflux) under inert atmosphere. Reagent_Addition->Reaction_Conditions Monitoring Monitor reaction progress by TLC or LC-MS. Reaction_Conditions->Monitoring Workup Cool reaction mixture, perform aqueous workup, and extract product. Monitoring->Workup Reaction Complete Purification Purify crude product by column chromatography or recrystallization. Workup->Purification Analysis Characterize product by NMR, MS, and IR. Purification->Analysis End End Analysis->End

Caption: A generalized experimental workflow for SNAr reactions.

Experimental Protocols

The following is a generalized protocol for the reaction of a chloronitropyridine isomer with an amine nucleophile. This protocol can be adapted based on the specific reactivity of the isomer and the nucleophile used.

Materials:

  • Chloronitropyridine isomer (1.0 equiv)

  • Amine nucleophile (1.1-1.5 equiv)

  • Anhydrous solvent (e.g., ethanol, acetonitrile, DMF)

  • Base (e.g., triethylamine, potassium carbonate, if necessary, 1.2-2.0 equiv)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser under an inert atmosphere, add the chloronitropyridine isomer (1.0 equiv). Dissolve the starting material in the chosen anhydrous solvent (to a typical concentration of 0.1-0.5 M).[4]

  • Reagent Addition: Add the amine nucleophile (1.1-1.5 equiv) to the solution. If the nucleophile is an amine salt or if the reaction generates an acid byproduct, add a suitable base (e.g., triethylamine, 1.2 equiv).[4] The addition may be performed dropwise if the reaction is expected to be highly exothermic.

  • Reaction Conditions: Heat the reaction mixture to the desired temperature (ranging from room temperature to reflux, depending on the substrate's reactivity) and maintain for the required time (typically 2-12 hours).[2][4]

  • Monitoring: Monitor the progress of the reaction periodically using an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), until the starting material is consumed.[2][5]

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the solvent under reduced pressure. Partition the residue between an organic solvent (e.g., ethyl acetate, dichloromethane) and water.

  • Purification: Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel or by recrystallization to afford the desired substituted nitropyridine.

  • Characterization: Confirm the structure and purity of the final product using standard analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry.

This guide provides a foundational understanding of the comparative reactivity of chloronitropyridine isomers in SNAr reactions. The provided data and protocols serve as a valuable resource for researchers in the rational design and optimization of synthetic routes involving these important heterocyclic building blocks.

References

Validating the Structure of Novel 5-Chloro-2-Cyano-3-Nitropyridine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical techniques for the structural validation of novel 5-Chloro-2-Cyano-3-Nitropyridine derivatives. It includes detailed experimental protocols and supporting data to aid researchers in confirming the molecular structure of these and similar compounds.

Introduction

This compound (CAS No. 181123-11-5) is a versatile heterocyclic compound with potential applications in medicinal chemistry and materials science.[1][2] The precise validation of its structure and that of its derivatives is crucial for ensuring the reliability of research and the safety and efficacy of any resulting products. This guide outlines the standard analytical methods employed for this purpose: Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, Mass Spectrometry (MS), and Single-Crystal X-ray Crystallography.

Data Presentation: Comparative Analysis

A direct comparison of spectroscopic and crystallographic data is essential for unambiguous structural elucidation. Below is a summary of expected and reported data for this compound and a comparative analogue, 5-Chloro-2-cyanopyridine.

Table 1: Spectroscopic and Physical Data Comparison

PropertyThis compound5-Chloro-2-cyanopyridine (for comparison)
Molecular Formula C₆H₂ClN₃O₂[1]C₆H₃ClN₂
Molecular Weight 183.55 g/mol [1]138.56 g/mol
CAS Number 181123-11-5[1]89809-64-3
Predicted ¹H NMR Two doublets expected in the aromatic region.δ 8.68 (d, J= 2.0 Hz, 1H), 7.84 (dd, J= 2.7, 8.6 Hz, 1H), 7.66 (d, J= 8.3 Hz, 1H) in CDCl₃.[3]
¹³C NMR Expected signals for six distinct carbon atoms.Not available
FTIR (cm⁻¹) Expected peaks for C≡N, C-Cl, NO₂, and aromatic C-H and C=C vibrations.Not available
Mass Spec (m/z) Expected molecular ion peak at [M]+ or [M+H]+.Not available

Experimental Protocols

Detailed methodologies are critical for reproducing and verifying experimental results.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

Experimental Workflow for NMR Analysis

prep Sample Preparation dissolve Dissolve ~5-10 mg of the compound in ~0.6 mL of deuterated solvent (e.g., CDCl₃, DMSO-d₆). prep->dissolve tube Transfer the solution to a 5 mm NMR tube. dissolve->tube instrument Instrument Setup tube->instrument params Set acquisition parameters for ¹H and ¹³C NMR (e.g., pulse sequence, number of scans). instrument->params acq Data Acquisition params->acq proc Data Processing acq->proc ft Apply Fourier transform to the raw data. proc->ft phase Phase and baseline correct the spectra. ft->phase analysis Spectral Analysis phase->analysis integrate Integrate proton signals and determine chemical shifts and coupling constants. analysis->integrate assign Assign signals to specific atoms in the molecule. integrate->assign

Caption: Workflow for NMR-based structural validation.

Protocol:

  • Sample Preparation: Accurately weigh 5-10 mg of the purified this compound derivative and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆) in a clean vial.

  • Transfer: Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra using standard pulse programs. For ¹H NMR, a typical experiment involves a 90° pulse and acquisition of the free induction decay (FID). For ¹³C NMR, a proton-decoupled experiment is standard.

  • Data Processing: Process the acquired FIDs using appropriate software. This involves Fourier transformation, phase correction, and baseline correction.

  • Analysis: Analyze the processed spectra to determine chemical shifts (δ), signal multiplicities (singlet, doublet, etc.), coupling constants (J), and integration values for ¹H signals.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic infrared absorption frequencies.

Experimental Workflow for FTIR Analysis

sample_prep Sample Preparation (ATR or KBr pellet) background Collect a background spectrum of the empty sample holder. sample_prep->background sample_scan Place the sample and collect the sample spectrum. background->sample_scan processing The instrument's software automatically ratios the sample spectrum to the background spectrum. sample_scan->processing analysis Analyze the resulting transmittance or absorbance spectrum. processing->analysis peak_id Identify characteristic absorption bands for functional groups. analysis->peak_id sample_prep Sample Preparation dissolve Dissolve a small amount of the sample in a suitable volatile solvent (e.g., acetonitrile, methanol). sample_prep->dissolve ionization Ionization (e.g., ESI, EI) dissolve->ionization mass_analysis Mass Analysis ionization->mass_analysis detection Detection of Ions mass_analysis->detection spectrum Generation of Mass Spectrum detection->spectrum analysis Data Analysis spectrum->analysis mw_determination Determine the molecular weight from the molecular ion peak. analysis->mw_determination fragmentation_analysis Analyze fragmentation patterns to deduce structural features. mw_determination->fragmentation_analysis crystal_growth Crystal Growth crystal_selection Select a suitable single crystal. crystal_growth->crystal_selection mounting Mount the crystal on the diffractometer. crystal_selection->mounting data_collection Collect diffraction data by exposing the crystal to X-rays. mounting->data_collection data_processing Process the raw diffraction data. data_collection->data_processing structure_solution Solve the crystal structure using direct methods or Patterson methods. data_processing->structure_solution structure_refinement Refine the atomic positions and thermal parameters. structure_solution->structure_refinement analysis Analyze the final structure to obtain bond lengths, angles, and packing information. structure_refinement->analysis

References

Comparative Biological Activity of 5-Chloro-2-Cyano-3-Nitropyridine Analogs and Related Cyanopyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activities of 5-Chloro-2-Cyano-3-Nitropyridine analogs and structurally related cyanopyridine derivatives. The data presented is compiled from various studies to offer an objective overview of their potential as therapeutic agents, with a primary focus on their anticancer and antimicrobial properties. This document summarizes key experimental data in structured tables, details relevant methodologies, and visualizes associated experimental workflows and structure-activity relationships.

Anticancer Activity

Numerous derivatives of cyanopyridine have been investigated for their cytotoxic effects against various cancer cell lines. The following tables summarize the in vitro anticancer activity of several 3-cyanopyridine derivatives, which, while not all direct analogs of this compound, provide valuable insights into the structure-activity relationships within this class of compounds.

Table 1: In Vitro Anticancer Activity of (+)-nopinone-based 2-amino-3-cyanopyridines
CompoundRCancer Cell LineIC50 (µmol/L)[1]
4f 4-BrA549 (Lung)23.78[1]
MKN45 (Gastric)67.61[1]
MCF7 (Breast)53.87[1]
4j 2-ClA549 (Lung)> 100
MKN45 (Gastric)75.23
MCF7 (Breast)88.14
4k 3-ClA549 (Lung)89.34
MKN45 (Gastric)95.11
MCF7 (Breast)> 100

A preliminary analysis of the structure-activity relationship suggested that the presence of a bromine or chlorine substituent on the benzene ring significantly contributed to the anticancer activity.[1]

Table 2: In Vitro Anticancer Activity of 3-cyano-2(1H)-pyridone and 3-cyanopyridine-2-(1H)-thione Derivatives
CompoundCancer Cell LineIC50 (µg/mL)[2]
7a A549 (Lung)1.25[2]
7b A549 (Lung)0.87[2]
7c A549 (Lung)1.38[2]
8a A549 (Lung)0.83[2]
8b A549 (Lung)8.88[2]
2a A549 (Lung)4.63[2]
3 A549 (Lung)6.95[2]
12 A549 (Lung)8.42[2]
2b A549 (Lung)10.50[2]
2c A549 (Lung)9.01[2]
4 A549 (Lung)9.08[2]

Compounds with a para-fluoro substituent on the phenyl ring attached to the pyridone moiety, such as 7b and 8a, demonstrated the most potent inhibitory effects against the human lung carcinoma cell line A549.[2]

Table 3: In Vitro Anticancer Activity of Non-fused and Fused Cyanopyridones
CompoundCancer Cell LineIC50 (µM)[3]
5a MCF-7 (Breast)1.77 ± 0.1[3]
HepG2 (Liver)2.71 ± 0.15[3]
5e MCF-7 (Breast)1.39 ± 0.08[3]
HepG2 (Liver)10.70 ± 0.58[3]
6b HepG2 (Liver)2.68 ± 0.15
7b MCF-7 (Breast)6.22 ± 0.34[3]
7c MCF-7 (Breast)9.28 ± 0.50[3]
HepG2 (Liver)5.04 ± 0.27[3]
Taxol (Standard) MCF-7 (Breast)8.48 ± 0.46[3]
HepG2 (Liver)14.60 ± 0.79[3]

The non-fused cyanopyridones 5a and 5e showed higher activity than the standard drug taxol against both MCF-7 and HepG2 cell lines.[3] These compounds were further explored for their ability to inhibit VEGFR-2 and HER-2.[3]

Antimicrobial Activity

Derivatives of chloropyridine and cyanopyridine have also been evaluated for their antimicrobial properties.

Table 4: Antibacterial and Antioxidant Activity of 5-Chloro-2-(cyanoacetamido)pyridine Derivatives
CompoundBacterial StrainInhibition (%)Antioxidant Activity (% Inhibition)
12b Escherichia coli92.3[4]87.8[4]
Staphylococcus aureus100[4]

The 3-Amino-N-(3,5-dichloropyridin-2-yl)-1H-pyrazole-4-carboxamide derivative (12b) was identified as the most potent compound against both Escherichia coli and Staphylococcus aureus.[4] This compound also displayed significant antioxidant activity, close to that of ascorbic acid.[4]

Experimental Protocols

In Vitro Anticancer Activity Screening (MTT Assay)

The cytotoxicity of the synthesized compounds is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1]

  • Cell Culture: Human cancer cell lines (e.g., A549, MKN45, MCF7) are cultured in appropriate media (e.g., RPMI 1640) supplemented with fetal calf serum.

  • Cell Seeding: Cells are seeded into 96-well plates at a specific density and incubated to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and a control (e.g., vehicle, standard drug) and incubated for a specified period (e.g., 48 hours).

  • MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated to allow for the formation of formazan crystals by viable cells.

  • Formazan Solubilization: The supernatant is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of each well is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.

Antibacterial Activity Screening (Broth Microdilution Method)

The minimum inhibitory concentration (MIC) of compounds against bacterial strains is often determined using the broth microdilution method.

  • Bacterial Culture: Bacterial strains (e.g., E. coli, S. aureus) are grown in a suitable broth medium.

  • Compound Dilution: Serial dilutions of the test compounds are prepared in the broth medium in 96-well plates.

  • Inoculation: Each well is inoculated with a standardized suspension of the bacterial strain.

  • Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C) for a specified period (e.g., 18-24 hours).

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Visualizations

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Activity Screening cluster_data Data Analysis Synthesis Synthesis of Analogs Purification Purification Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Anticancer Anticancer Screening (e.g., MTT Assay) Characterization->Anticancer Antimicrobial Antimicrobial Screening (e.g., MIC Determination) Characterization->Antimicrobial IC50 IC50 / MIC Calculation Anticancer->IC50 Antimicrobial->IC50 SAR Structure-Activity Relationship (SAR) Analysis IC50->SAR

Caption: General experimental workflow for the synthesis and biological screening of novel chemical compounds.

structure_activity_relationship cluster_substituents Substituents cluster_activity Biological Activity Core Cyanopyridine Core Halogen Halogen Substitution (Cl, Br) on Phenyl Ring Core->Halogen Fluoro Para-Fluoro Substitution on Phenyl Ring Core->Fluoro Other Other Modifications Core->Other Increased_Anticancer Increased Anticancer Activity Halogen->Increased_Anticancer Potent_Anticancer Potent Anticancer Activity Fluoro->Potent_Anticancer

Caption: Simplified structure-activity relationships observed in some cyanopyridine derivatives.

References

A Comparative Guide to Palladium Catalysts for the Cyanation of 5-Chloro-3-Nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 5-cyano-3-nitropyridine is a critical step in the development of various pharmaceutical compounds. The cyanation of the readily available 5-chloro-3-nitropyridine is a key transformation, and palladium-catalyzed cross-coupling reactions have emerged as the most efficient methods to achieve this. This guide provides an objective comparison of different palladium catalyst systems for this reaction, supported by experimental data, to aid researchers in selecting the optimal conditions for their synthetic needs.

Performance Comparison of Palladium Catalysts

The following table summarizes the performance of various palladium catalysts in the cyanation of chloropyridines. While direct comparative data for 5-chloro-3-nitropyridine is limited in the public domain, the data presented for the structurally related and electronically similar 2-chloro-3-nitropyridine, along with general methods for heteroaryl chlorides, provides a strong basis for catalyst selection.

Catalyst SystemLigandCyanide SourceSolventTemp. (°C)Time (h)Catalyst Loading (mol%)Yield (%)Reference
Pd(OAc)₂NoneK₄[Fe(CN)₆]NMP18561.462--INVALID-LINK--[1]
Palladacycle P1L1K₄[Fe(CN)₆]·3H₂ODioxane/H₂O10010.2>95 (general)[Angew. Chem. Int. Ed. 2013, 52, 10035][2][3]
Pd(TFA)₂(binaphthyl)P(t-Bu)₂Zn(CN)₂DMAC80-953-184.2-4.4High (general)[Org. Lett. 2007, 9, 18, 3417–3420][4]

Note: "general" indicates that the catalyst system has been reported to be highly effective for a broad range of (hetero)aryl chlorides, and similar performance can be anticipated for 5-chloro-3-nitropyridine.

Discussion of Catalyst Systems

1. Ligand-Free Palladium Acetate:

The use of palladium acetate without a supporting ligand, as described in patent CN101648909A for the cyanation of 2-chloro-3-nitropyridine, represents a simple and cost-effective approach.[1] This system employs the less toxic potassium ferrocyanide as the cyanide source.[1] However, the reported yield of 62% is moderate, and the reaction requires a high temperature (185 °C) and a relatively high catalyst loading.[1] The absence of a ligand may lead to catalyst decomposition and lower turnover numbers. This system could be a viable option for initial screening or large-scale synthesis where cost is a primary concern, but optimization would likely be required to improve the yield.

2. Buchwald Palladacycle Precatalysts:

The Buchwald group has developed highly efficient palladacycle precatalysts that are air- and moisture-stable, making them convenient to handle.[2][3] When combined with specialized biaryl phosphine ligands such as L1 (a dialkylbiaryl phosphine), these catalysts can achieve high to quantitative yields in the cyanation of a wide array of (hetero)aryl chlorides at low catalyst loadings (as low as 0.2 mol%).[2] The reactions typically proceed at lower temperatures (around 100 °C) and in shorter reaction times (1 hour) compared to the ligand-free system.[2] The use of potassium ferrocyanide in an aqueous/organic solvent mixture further enhances the safety profile of the reaction.[2] For an electron-deficient substrate like 5-chloro-3-nitropyridine, this catalyst system is expected to be highly effective.

3. Palladium(II) Trifluoroacetate with Biaryl Phosphine Ligands:

Another powerful catalyst system involves the in situ generation of the active palladium(0) species from a palladium(II) salt, such as palladium(II) trifluoroacetate (Pd(TFA)₂), in the presence of a sterically demanding and electron-rich biaryl phosphine ligand like (binaphthyl)P(t-Bu)₂.[4] This system has proven to be particularly effective for the cyanation of nitrogen-containing heteroaryl chlorides.[4] It utilizes zinc cyanide as the cyanide source and N,N-dimethylacetamide (DMAC) as the solvent, with reactions running at 80-95 °C.[4] While the catalyst loading is higher than that of the Buchwald precatalysts, this system offers a robust and general method for challenging substrates.[4]

Experimental Workflow & Catalytic Cycle

The general workflow for a palladium-catalyzed cyanation reaction is depicted below. It involves the setup of the reaction under an inert atmosphere, followed by heating and subsequent workup and purification of the product.

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Pd Catalyst, Ligand, and Cyanide Source in a Flask B Add 5-chloro-3-nitropyridine and Solvent A->B C Inert Atmosphere (N₂ or Ar) B->C D Heat to Reaction Temperature C->D E Monitor Reaction Progress (TLC, GC, LC-MS) D->E F Cool to Room Temperature E->F G Quench Reaction & Aqueous Workup F->G H Extract with Organic Solvent G->H I Dry, Concentrate, and Purify (e.g., Column Chromatography) H->I J 5-cyano-3-nitropyridine I->J

Caption: General experimental workflow for palladium-catalyzed cyanation.

The underlying mechanism for this transformation is a well-established catalytic cycle.

Palladium_Catalytic_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII Ar-Pd(II)L₂(Cl) OxAdd->PdII Ar-Cl Transmetal Cyanide Exchange PdII->Transmetal PdCN Ar-Pd(II)L₂(CN) Transmetal->PdCN CN⁻ RedElim Reductive Elimination PdCN->RedElim RedElim->Pd0 Ar-CN ArCN Ar-CN RedElim->ArCN ArCl Ar-Cl ArCl->OxAdd CN_source CN⁻ Source CN_source->Transmetal

Caption: Simplified palladium-catalyzed cyanation cycle.

Detailed Experimental Protocols

Protocol 1: Ligand-Free Palladium Acetate (Adapted from CN101648909A for 2-chloro-3-nitropyridine)

A mixture of 2-chloro-3-nitropyridine (7 mmol), potassium ferrocyanide (10 mmol), potassium carbonate (7 mmol), and palladium acetate (0.1 mmol) is dissolved in 250 mL of N-methyl-2-pyrrolidone under a nitrogen atmosphere. The reaction mixture is heated to 185 °C and stirred for 6 hours. After completion, the reaction is cooled to room temperature and diluted with 320 mL of ethyl acetate. The organic layer is washed twice with 200 mL of water and 5% aqueous ammonia, respectively. The organic phase is then dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield the product.

Protocol 2: Buchwald Palladacycle Precatalyst (General Procedure)

An oven-dried vial is charged with the palladacycle precatalyst P1 (0.002 mmol, 0.2 mol%), ligand L1 (0.002 mmol, 0.2 mol%), potassium ferrocyanide trihydrate (0.5 mmol), and potassium acetate (0.125 mmol). The vial is evacuated and backfilled with argon. The (hetero)aryl chloride (1 mmol), dioxane (2.5 mL), and water (2.5 mL) are added. The reaction mixture is stirred at 100 °C for 1 hour. After cooling to room temperature, the mixture is diluted with ethyl acetate and water. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by flash chromatography.

Protocol 3: Pd(TFA)₂ with (binaphthyl)P(t-Bu)₂ (General Procedure)

To a vial is added the heteroaryl chloride (100 mol%), zinc cyanide (55-58 mol%), palladium(II) trifluoroacetate (4.2-4.4 mol%), (binaphthyl)P(t-Bu)₂ (8.4-8.8 mol%), and zinc flakes (18-20 mol%). N,N-dimethylacetamide is added, and the reaction is heated to 80-95 °C for 3-18 hours. Upon completion, the reaction is cooled and subjected to an appropriate aqueous workup, followed by extraction, drying, and purification by column chromatography.

Conclusion

For the cyanation of 5-chloro-3-nitropyridine, modern palladium catalyst systems, particularly those developed by Buchwald, offer significant advantages in terms of efficiency, catalyst loading, and reaction conditions over simpler, ligand-free approaches. While the ligand-free system may be suitable for initial trials or cost-sensitive applications, the use of a palladacycle precatalyst with a specialized biaryl phosphine ligand is highly recommended for achieving high yields under mild conditions. The choice of catalyst will ultimately depend on the specific requirements of the synthesis, including scale, cost, and available resources. Researchers are encouraged to screen a few conditions to identify the optimal system for their specific application.

References

Kinetic Studies of Reactions Involving 5-Chloro-2-Cyano-3-Nitropyridine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the kinetic studies of reactions involving 5-Chloro-2-Cyano-3-Nitropyridine and its structural isomers. Due to the limited availability of direct kinetic data for this compound, this document focuses on providing a framework for understanding its reactivity through comparison with closely related chloronitropyridine isomers. The information presented herein is intended to support researchers in designing experiments, interpreting results, and developing synthetic strategies involving this class of compounds.

Introduction to Reactivity

This compound is an electron-deficient aromatic compound, making it susceptible to nucleophilic aromatic substitution (SNAr) reactions. The pyridine nitrogen, along with the strongly electron-withdrawing nitro (-NO₂) and cyano (-CN) groups, activates the carbon-chlorine bond towards attack by nucleophiles. The rate and success of these reactions are highly dependent on the nature of the nucleophile, the solvent, and the specific arrangement of substituents on the pyridine ring.

The generally accepted mechanism for SNAr reactions in these systems proceeds through a two-step addition-elimination pathway involving a resonance-stabilized intermediate known as a Meisenheimer complex. The formation of this intermediate is often the rate-determining step.

Comparative Kinetic Data of Chloronitropyridine Isomers

Table 1: Second-Order Rate Constants (k₂) for the Reaction of Chloronitropyridine Isomers with Nucleophiles.

SubstrateNucleophileSolventTemperature (°C)k₂ (L mol⁻¹ s⁻¹)Relative Reactivity
2-Chloro-3-nitropyridinePiperidineEthanol401.17 x 10⁻³High
5-Chloro-2-nitropyridinePiperidineEthanol401.52 x 10⁻⁴Moderate
2-Chloro-5-nitropyridinePiperidineEthanol407.30 x 10⁻⁵Moderate
4-Chloro-3-nitropyridinePiperidineEthanol401.80 x 10⁻²Very High
2-Chloro-5-nitropyridinep-MethoxyanilineDMSO451.03 x 10⁻³-
2-Chloro-5-nitropyridineAnilineDMSO452.51 x 10⁻⁴-
2-Chloro-5-nitropyridinep-ChloroanilineDMSO451.15 x 10⁻⁴-
2-Chloro-3-nitropyridineSodium p-methylphenoxideMethanol300.18-
2-Chloro-5-nitropyridineSodium p-methylphenoxideMethanol301.58-

Note: The data presented is compiled from various sources and is intended for comparative purposes. Direct comparison of absolute values should be made with caution due to variations in experimental conditions.

Expected Reactivity of this compound

Based on the principles of physical organic chemistry, the reactivity of this compound in SNAr reactions can be qualitatively predicted relative to its isomers.

  • Activation by Electron-Withdrawing Groups: The presence of both a nitro group at the 3-position and a cyano group at the 2-position is expected to strongly activate the pyridine ring towards nucleophilic attack. Both groups are powerful electron-withdrawing substituents.

  • Positioning of Substituents: In this compound, the leaving group (Cl) is at the 5-position. The activating nitro group is at the 3-position (meta-like), and the cyano group is at the 2-position (ortho-like to the reaction center from the nitrogen's perspective). The ability of these groups to stabilize the negative charge of the Meisenheimer intermediate through resonance is a key determinant of reactivity. The nitro group at the 3-position can offer some resonance stabilization, and the cyano group at the 2-position will also contribute to the overall electron deficiency of the ring.

  • Comparison with Isomers:

    • Compared to 4-Chloro-3-nitropyridine , which exhibits very high reactivity, the activation in this compound is likely to be less pronounced. In the former, the leaving group is para to the ring nitrogen and ortho to the nitro group, providing excellent resonance stabilization of the intermediate.

    • The reactivity may be comparable to or slightly higher than that of 2-Chloro-3-nitropyridine and 5-Chloro-2-nitropyridine , depending on the combined electronic effects of the cyano and nitro groups. The additional cyano group in the target molecule should, in principle, enhance the electrophilicity of the pyridine ring.

Experimental Protocols

The following is a general experimental protocol for conducting kinetic studies of the reaction of this compound with a nucleophile using UV-Vis spectrophotometry. This method is based on protocols established for similar chloronitropyridine compounds.

Objective: To determine the second-order rate constant (k₂) for the reaction of this compound with a nucleophile (e.g., an amine or an alkoxide).

Materials:

  • This compound

  • Nucleophile of interest (e.g., piperidine, sodium methoxide)

  • Anhydrous solvent (e.g., acetonitrile, methanol, DMSO)

  • UV-Vis spectrophotometer with a thermostatted cuvette holder

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

  • Constant temperature water bath

Procedure:

  • Preparation of Solutions:

    • Substrate Stock Solution (e.g., 1.0 x 10⁻⁴ M): Accurately weigh a small amount of this compound and dissolve it in a known volume of the chosen anhydrous solvent in a volumetric flask.

    • Nucleophile Stock Solutions (e.g., 1.0 x 10⁻³ M to 5.0 x 10⁻³ M): Prepare a series of solutions of the nucleophile in the same solvent at concentrations at least 10 times greater than the substrate concentration to ensure pseudo-first-order kinetics.

  • Determination of Analytical Wavelength (λ_max):

    • Record the UV-Vis spectra of the substrate solution and a solution of the final product (prepared by allowing the reaction to go to completion).

    • Identify a wavelength where the product has a significant absorbance and the starting material has minimal absorbance. This will be the analytical wavelength for the kinetic runs.

  • Kinetic Measurements:

    • Set the spectrophotometer to the determined analytical wavelength and equilibrate the cuvette holder to the desired reaction temperature (e.g., 25.0 ± 0.1 °C).

    • Place a cuvette containing the nucleophile solution in the holder to allow it to reach thermal equilibrium.

    • To initiate the reaction, rapidly inject a small, known volume of the substrate stock solution into the cuvette containing the nucleophile solution and mix thoroughly.

    • Immediately begin recording the absorbance at the analytical wavelength as a function of time. Continue data collection until the absorbance value remains constant, indicating the completion of the reaction.

    • Repeat the experiment with different concentrations of the nucleophile.

  • Data Analysis:

    • Under pseudo-first-order conditions ([Nucleophile] >> [Substrate]), the observed rate constant (k_obs) can be determined by fitting the absorbance versus time data to a first-order rate equation:

      • ln(A_∞ - A_t) = -k_obs * t + ln(A_∞ - A₀) where A_t is the absorbance at time t, A_∞ is the final absorbance, and A₀ is the initial absorbance. A plot of ln(A_∞ - A_t) versus time will yield a straight line with a slope of -k_obs.

    • The second-order rate constant (k₂) is then determined from the slope of a plot of k_obs versus the concentration of the nucleophile:

      • k_obs = k₂ * [Nucleophile]

Visualizations

The following diagrams illustrate the general signaling pathway for the SNAr reaction and a typical experimental workflow for kinetic analysis.

SNAr_Mechanism Reactants This compound + Nucleophile Intermediate Meisenheimer Complex (Resonance Stabilized) Reactants->Intermediate Nucleophilic Attack (Rate-Determining Step) Products Substituted Product + Cl⁻ Intermediate->Products Chloride Elimination

Caption: General mechanism for the SNAr reaction of this compound.

Kinetic_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Data Analysis Prep_Substrate Prepare Substrate Stock Solution Determine_Lambda Determine Analytical Wavelength (λ_max) Prep_Substrate->Determine_Lambda Prep_Nucleophile Prepare Nucleophile Stock Solutions Run_Kinetics Run Kinetic Experiments (UV-Vis Spectrophotometry) Prep_Nucleophile->Run_Kinetics Determine_Lambda->Run_Kinetics Calc_k_obs Calculate Pseudo-First-Order Rate Constants (k_obs) Run_Kinetics->Calc_k_obs Calc_k2 Determine Second-Order Rate Constant (k₂) Calc_k_obs->Calc_k2

Caption: Experimental workflow for the kinetic analysis of SNAr reactions.

A Researcher's Guide to Purity Assessment of Synthesized 5-Chloro-2-Cyano-3-Nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of synthesized compounds is a cornerstone of reliable and reproducible results. This guide provides a comprehensive comparison of analytical techniques for assessing the purity of 5-Chloro-2-Cyano-3-Nitropyridine, a versatile building block in medicinal chemistry and agrochemical synthesis. We present detailed experimental protocols, comparative data, and introduce relevant alternatives to this key synthetic intermediate.

This compound is a highly functionalized heterocyclic compound valued for its role in the construction of complex molecular architectures. The presence of chloro, cyano, and nitro groups on the pyridine ring offers multiple reaction sites for further chemical transformations.[1] However, the synthesis of this intermediate can lead to various impurities, including unreacted starting materials, by-products, and isomers, which can adversely affect downstream applications. Therefore, rigorous purity assessment is crucial.

Comparative Analysis of Purity Assessment Techniques

A multi-pronged approach is recommended for the comprehensive purity assessment of this compound, employing a combination of chromatographic and spectroscopic methods. High-Performance Liquid Chromatography (HPLC) is a primary tool for quantitative analysis, while Gas Chromatography-Mass Spectrometry (GC-MS) is effective for identifying volatile impurities. Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy offers an absolute measure of purity without the need for a specific reference standard of the analyte.

Technique Principle Typical Performance for this compound Key Advantages Limitations
High-Performance Liquid Chromatography (HPLC) Separation based on polarity and interaction with a stationary phase in a liquid mobile phase.Expected Purity: >98% Typical Retention Time: 5-15 minHigh resolution and sensitivity for a wide range of organic compounds. Robust and widely available.Potential for on-column degradation of thermally labile compounds. Requires a reference standard for quantification.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds based on their boiling point and interaction with a stationary phase, followed by mass-based detection.Effective for identifying and quantifying volatile impurities such as residual solvents and starting materials.High sensitivity and specificity for volatile and semi-volatile compounds. Provides structural information for impurity identification.Not suitable for non-volatile or thermally labile compounds. Derivatization may be required for some analytes.
Quantitative Nuclear Magnetic Resonance (qNMR) Measures the molar concentration of an analyte by comparing the integral of its NMR signal to that of a certified internal standard.Provides an absolute purity value, often with high accuracy (e.g., ± 1%).Absolute quantification without a specific reference standard of the analyte. Non-destructive. Provides structural information.[2][3][4]Lower sensitivity compared to chromatographic methods. Requires a high-purity internal standard. Potential for signal overlap.
Thin-Layer Chromatography (TLC) A qualitative technique for rapid screening of reaction progress and purity based on differential migration on a stationary phase.Provides a quick visual assessment of the number of components in a sample.Simple, rapid, and inexpensive for preliminary purity checks and reaction monitoring.Not quantitative. Lower resolution compared to HPLC.
Melting Point Analysis Determination of the temperature range over which a solid compound melts.A sharp melting point range close to the literature value indicates high purity.Simple and rapid preliminary check of purity.Impurities can depress and broaden the melting point range, but this is not always a definitive measure of purity.
Elemental Analysis Measures the percentage composition of elements (C, H, N, etc.) in a sample.The experimentally determined elemental composition should match the theoretical values for a pure compound.Provides fundamental information about the elemental composition of the compound.Does not distinguish between isomers. Requires a relatively large amount of sample.

Alternatives in Synthesis

While this compound is a valuable synthetic intermediate, alternative building blocks with similar reactivity profiles can also be employed in certain applications. The choice of an alternative often depends on the specific synthetic strategy, desired final product, and reaction conditions.

Alternative Compound Key Features and Applications Rationale for Use as an Alternative
2,6-Dichloro-3-nitropyridine A common precursor in the synthesis of this compound. It is also used to introduce a 6-chloro-3-nitropyridinyl moiety.Can be used in multi-step syntheses where the cyano group is introduced later. Its reactivity at the 2- and 6-positions offers different synthetic possibilities.
2-Chloro-3-nitropyridine A simpler building block used for introducing a 3-nitropyridinyl group.In applications where the cyano group is not required or can be introduced in a subsequent step, this can be a more direct starting material.
Other substituted cyanopyridines A broad class of compounds with varying substitution patterns, offering a range of electronic and steric properties.Depending on the desired substitution pattern of the final product, other cyanopyridines may be more suitable starting materials.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols can be adapted for the analysis of synthesized this compound.

High-Performance Liquid Chromatography (HPLC) Protocol

Objective: To determine the purity of synthesized this compound by assessing the area percentage of the main peak.

Instrumentation and Materials:

  • HPLC system with a UV-Vis or Diode Array Detector (DAD)

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • HPLC grade acetonitrile, methanol, and water

  • Formic acid

  • This compound reference standard of known purity

Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 5% to 95% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm (or optimal wavelength determined by DAD)

  • Injection Volume: 10 µL

Sample Preparation:

  • Prepare a stock solution of the synthesized this compound in methanol or acetonitrile at a concentration of approximately 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Data Analysis: The purity is calculated as the percentage of the main peak area relative to the total area of all peaks in the chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

Objective: To identify and quantify volatile impurities in the synthesized this compound.

Instrumentation and Materials:

  • GC-MS system with an electron ionization (EI) source

  • A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm I.D., 0.25 µm film thickness)

  • Helium carrier gas

  • This compound sample

GC-MS Conditions:

  • Inlet Temperature: 250 °C

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 280 °C

    • Hold: 5 minutes at 280 °C

  • Carrier Gas Flow: 1.2 mL/min (constant flow)

  • Mass Spectrometer: Full scan mode (e.g., m/z 40-400)

Sample Preparation:

  • Dissolve a known amount of the sample in a suitable solvent (e.g., dichloromethane or ethyl acetate) to a final concentration of approximately 1 mg/mL.

Data Analysis: Purity is determined by the area percentage of the main peak in the total ion chromatogram (TIC). Impurities are identified by comparing their mass spectra with a reference library (e.g., NIST).

Quantitative NMR (qNMR) Protocol

Objective: To determine the absolute purity of synthesized this compound using an internal standard.[5]

Instrumentation and Materials:

  • NMR spectrometer (e.g., 400 MHz or higher)

  • High-purity internal standard (e.g., maleic acid, dimethyl sulfone) with a known purity

  • Deuterated solvent (e.g., DMSO-d6)

  • This compound sample

NMR Parameters:

  • Pulse Program: A standard 90° pulse sequence

  • Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest (typically 30-60 seconds)

  • Number of Scans: Sufficient to obtain a good signal-to-noise ratio (e.g., 16 or more)

Sample Preparation:

  • Accurately weigh a precise amount of the this compound sample and the internal standard into an NMR tube.

  • Add a known volume of deuterated solvent and dissolve the solids completely.

Data Analysis: The purity of this compound is calculated by comparing the integral of a well-resolved proton signal of the analyte to the integral of a known proton signal of the internal standard, taking into account their respective molecular weights and the number of protons contributing to each signal.

Visualizing the Workflow

The following diagrams illustrate the general workflow for purity assessment and the logical flow for method selection.

Purity_Assessment_Workflow cluster_synthesis Synthesis and Initial Checks cluster_purification Purification and Isolation cluster_analysis Comprehensive Purity Analysis cluster_final Final Assessment Synthesis Synthesis of this compound TLC TLC for Reaction Monitoring Synthesis->TLC MP Melting Point Analysis TLC->MP Purification Purification (e.g., Recrystallization, Chromatography) MP->Purification Isolated_Product Isolated Product Purification->Isolated_Product HPLC HPLC for Quantitative Purity Isolated_Product->HPLC GCMS GC-MS for Volatile Impurities Isolated_Product->GCMS qNMR qNMR for Absolute Purity Isolated_Product->qNMR Elemental Elemental Analysis Isolated_Product->Elemental Final_Purity Final Purity Determination and Documentation HPLC->Final_Purity GCMS->Final_Purity qNMR->Final_Purity Elemental->Final_Purity

Caption: General workflow for the synthesis and purity assessment of this compound.

Method_Selection_Logic node_rect node_rect start Purity Assessment Required is_volatile Are volatile impurities expected? start->is_volatile is_quantitative Is quantitative purity needed? is_volatile->is_quantitative No use_gcms Use GC-MS is_volatile->use_gcms Yes use_hplc Use HPLC is_quantitative->use_hplc Yes use_tlc Use TLC for initial screening is_quantitative->use_tlc No is_absolute Is absolute purity required? use_qnmr Use qNMR is_absolute->use_qnmr Yes end Analysis Complete is_absolute->end No use_gcms->is_quantitative use_hplc->is_absolute use_qnmr->end use_tlc->end

Caption: Decision tree for selecting an appropriate analytical method for purity assessment.

References

Cytotoxic Effects of Cyanopyridine Derivatives: A Comparative Analysis Against Standard Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel anticancer agents has led to the extensive investigation of heterocyclic compounds, with cyanopyridine derivatives emerging as a promising class exhibiting significant cytotoxic effects against various cancer cell lines. This guide provides a comparative overview of the in vitro cytotoxic performance of several 5-Chloro-2-Cyano-3-Nitropyridine derivatives against established anticancer drugs, supported by experimental data and methodologies.

Comparative Cytotoxicity Data

The cytotoxic potential of novel cyanopyridine derivatives is typically evaluated by determining their half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro. The following tables summarize the IC50 values of various cyanopyridine derivatives against different human cancer cell lines, juxtaposed with the performance of standard chemotherapeutic agents.

Compound IDCell LineIC50 (µM)Standard DrugIC50 (µM)
Derivative 1 (2-oxo-3-cyanopyridine) PC-3 (Prostate Carcinoma)27.2 - 525-Fluorouracil (5-FU)Not Specified
MDA-MB-231 (Breast Cancer)27.2 - 525-Fluorouracil (5-FU)Not Specified
HepG2 (Hepatocellular Carcinoma)27.2 - 525-Fluorouracil (5-FU)Not Specified
Derivative 2 (2-thioxo-3-cyanopyridine) PC-3 (Prostate Carcinoma)35.95-Fluorouracil (5-FU)Not Specified
MDA-MB-231 (Breast Cancer)23.45-Fluorouracil (5-FU)Not Specified
HepG2 (Hepatocellular Carcinoma)40.35-Fluorouracil (5-FU)Not Specified
Derivative 3 (unsubstituted phenyl-bearing cyanopyridone) [1]MCF-7 (Breast Adenocarcinoma)1.77 ± 0.10Taxol8.48 ± 0.46
HepG2 (Hepatic Adenocarcinoma)2.71 ± 0.15Taxol14.60 ± 0.79
Derivative 4 (2,4-dichloro substituted cyanopyridone) [1]MCF-7 (Breast Adenocarcinoma)1.39 ± 0.08Taxol8.48 ± 0.46
Derivative 5 (2-oxo-1,2-dihydropyridine-3-carbonitrile) [2]A549 (Lung Carcinoma)0.83DoxorubicinNot Specified
Derivative 6 (2-thioxo-1,2-dihydropyridine-3-carbonitrile) [2]A549 (Lung Carcinoma)0.87DoxorubicinNot Specified

Experimental Protocols

The evaluation of cytotoxic activity is a critical step in the screening of potential anticancer drugs.[3] The following is a generalized protocol for the MTT assay, a widely used colorimetric method to assess cell viability.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

Objective: To determine the cytotoxic effects of this compound derivatives and standard drugs on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7, HepG2, A549)

  • Complete growth medium (e.g., DMEM or RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Test compounds (this compound derivatives) and standard drugs (e.g., Doxorubicin, 5-FU, Taxol)

  • 96-well microplates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Cells are harvested, counted, and seeded into 96-well plates at a density of 5 × 10^3 to 1 × 10^4 cells/well in 100 µL of complete growth medium. Plates are incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: Stock solutions of the test compounds and standard drugs are prepared in DMSO and then diluted to various concentrations with the growth medium. The medium from the cell plates is removed, and 100 µL of the diluted compounds are added to the respective wells. Control wells receive medium with the same concentration of DMSO used for the test compounds.

  • Incubation: The plates are incubated for a further 48-72 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution is added to each well, and the plates are incubated for another 4 hours.

  • Formazan Solubilization: The medium containing MTT is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm or 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.

Visualizing Experimental Workflow and Signaling Pathways

To better understand the experimental process and the potential mechanisms of action of these compounds, the following diagrams are provided.

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture Cancer Cell Culture seeding Cell Seeding in 96-well Plates cell_culture->seeding treatment Incubation with Test Compounds and Standards seeding->treatment compound_prep Preparation of Compound Dilutions compound_prep->treatment mtt_addition Addition of MTT Reagent treatment->mtt_addition formazan_solubilization Dissolving Formazan Crystals mtt_addition->formazan_solubilization absorbance_reading Absorbance Measurement formazan_solubilization->absorbance_reading data_analysis Calculation of Cell Viability absorbance_reading->data_analysis ic50_determination IC50 Value Determination data_analysis->ic50_determination

Caption: Workflow of the in vitro cytotoxicity MTT assay.

Several studies suggest that cyanopyridine derivatives can induce apoptosis, a form of programmed cell death, in cancer cells. One potential mechanism involves the modulation of survivin, an inhibitor of apoptosis protein.[4]

signaling_pathway compound Cyanopyridine Derivative survivin Survivin compound->survivin Inhibits caspases Caspases survivin->caspases Inhibits apoptosis Apoptosis (Cell Death) caspases->apoptosis Induces

Caption: Postulated signaling pathway for apoptosis induction.

References

Enzyme Inhibition Assays: A Comparative Guide to Compounds Derived from Chloro-Cyano-Nitropyridine Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the strategic design and synthesis of enzyme inhibitors are paramount. This guide provides a comparative analysis of the enzyme inhibitory activities of compounds synthesized from or structurally related to 5-Chloro-2-Cyano-3-Nitropyridine. While specific enzyme inhibition data for direct derivatives of this compound is limited in publicly available literature, this guide draws comparisons from structurally similar nitropyridine and cyanopyridine derivatives that have been evaluated against various enzymatic targets.

The inclusion of electron-withdrawing groups like chloro, cyano, and nitro on a pyridine ring makes it a versatile scaffold for developing potent enzyme inhibitors.[1] These functionalities provide multiple reaction sites for synthetic modifications, enabling the generation of diverse compound libraries for screening against various enzymes.[1]

Comparative Analysis of Enzyme Inhibitory Activity

The following table summarizes the inhibitory activities of various nitropyridine and cyanopyridine derivatives against different enzyme targets. This data, gathered from multiple studies, highlights the potential of this chemical class in enzyme inhibition.

Compound Class/DerivativeTarget EnzymeIC50 ValueStandard InhibitorStandard Inhibitor IC50
2-Chloro-5-methyl-3-nitropyridine DerivativesJanus kinase 2 (JAK2)8.5–12.2 µM[2][3]Fedratinib~3 nM
2,6-Dichloro-3-nitropyridine DerivativeGlycogen Synthase Kinase-3 (GSK3)8 nM[3]CHIR-990216.7 nM (GSK-3β)[4]
3-Nitropyridylpiperazine DerivativesJack Bean Urease2.0–2.3 µM[3]Thiourea23.2 µM[3]
5-Nitropyridin-2-yl DerivativeChymotrypsin8.67 ± 0.1 μM[3]--
5-Nitropyridin-2-yl DerivativeUrease29.21 ± 0.98 μM[3]Thiourea23.2 µM[3]
2-Aminopyridine DerivativeJanus kinase 2 (JAK2)9 nM[5]Fedratinib~3 nM
Pyridine-containing triazolothiadiazoleUrease10.35 ± 0.14 µM[6]Thiourea22.48 ± 0.67 µM[6]
Pyridine-containing triazolothiadiazineUrease10.41 ± 0.13 µM[6]Thiourea22.48 ± 0.67 µM[6]

Experimental Protocols

A generalized protocol for an in vitro enzyme inhibition assay is provided below. This protocol can be adapted for specific enzymes and compounds.

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against a specific enzyme.

Materials:

  • Purified target enzyme

  • Substrate for the enzyme

  • Test compounds (dissolved in a suitable solvent, e.g., DMSO)

  • Assay buffer (optimized for pH and ionic strength for the target enzyme)

  • Positive control inhibitor

  • Microplates (e.g., 96-well or 384-well)

  • Plate reader (spectrophotometer, fluorometer, or luminometer, depending on the assay)

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the test compound and the positive control inhibitor in a suitable solvent (e.g., 10 mM in DMSO).

    • Prepare serial dilutions of the test compounds and the positive control in the assay buffer. The final concentration of the solvent should be kept constant across all wells and should not exceed a level that affects enzyme activity (typically <1%).

    • Prepare the enzyme and substrate solutions in the assay buffer at their optimal concentrations.

  • Assay Performance:

    • Add a small volume of the diluted test compound or control to the wells of the microplate.

    • Add the enzyme solution to each well and incubate for a specific period (e.g., 15-30 minutes) at a controlled temperature to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding the substrate solution to all wells.

    • Monitor the reaction progress by measuring the signal (absorbance, fluorescence, or luminescence) at regular intervals or at a single endpoint using a plate reader.

  • Data Analysis:

    • Calculate the percentage of enzyme inhibition for each concentration of the test compound relative to the control (enzyme activity without inhibitor).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a suitable dose-response curve (e.g., a four-parameter logistic model).

Visualizations

Experimental Workflow for Enzyme Inhibition Assay

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis reagent_prep Prepare Reagents (Enzyme, Substrate, Inhibitors) serial_dilution Serial Dilution of Test Compounds reagent_prep->serial_dilution add_inhibitor Add Inhibitor to Microplate serial_dilution->add_inhibitor add_enzyme Add Enzyme & Pre-incubate add_inhibitor->add_enzyme add_substrate Add Substrate & Initiate Reaction add_enzyme->add_substrate read_plate Measure Signal (Plate Reader) add_substrate->read_plate calc_inhibition Calculate % Inhibition read_plate->calc_inhibition plot_curve Plot Dose-Response Curve calc_inhibition->plot_curve calc_ic50 Determine IC50 plot_curve->calc_ic50

Caption: Workflow of a typical in vitro enzyme inhibition assay.

JAK-STAT Signaling Pathway

jak_stat_pathway cytokine Cytokine receptor Cytokine Receptor cytokine->receptor Binds jak JAK receptor->jak Activates p_jak P-JAK jak->p_jak Autophosphorylation stat STAT p_stat P-STAT (Dimer) stat->p_stat Dimerization p_jak->stat Phosphorylates nucleus Nucleus p_stat->nucleus Translocates to gene_transcription Gene Transcription nucleus->gene_transcription Initiates inhibitor Nitropyridine Inhibitor inhibitor->jak Inhibits

References

A Comparative Guide to the Applications of 5-Chloro-2-Cyano-3-Nitropyridine in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive literature review of the applications of 5-Chloro-2-Cyano-3-Nitropyridine (CAS No: 181123-11-5), a versatile heterocyclic building block.[1][2] We will explore its synthetic potential by comparing its reactivity and applications with structurally similar nitropyridine derivatives, supported by experimental data from relevant studies. The unique arrangement of a chloro, a cyano, and a nitro group on the pyridine scaffold makes this compound a highly reactive and valuable intermediate in the synthesis of novel compounds for medicinal and materials science research.[3]

Core Reactivity and Synthetic Utility

This compound is characterized by an electron-deficient pyridine ring, a result of the strong electron-withdrawing effects of the cyano and nitro substituents. This electronic profile dictates its primary modes of reactivity, making it a powerful tool for synthetic chemists.

Key Reactive Sites:

  • C5-Chloro Group: Highly activated for nucleophilic aromatic substitution (SNAr), allowing for the facile introduction of a wide range of functional groups.[3]

  • C3-Nitro Group: Can be reduced to an amino group, providing a handle for further derivatization, such as amide bond formation.[3]

  • C2-Cyano Group: Can be hydrolyzed to a carboxylic acid or transformed into other functional groups.[3] It also plays a significant role as a pharmacophore in drug design.[4]

The inherent reactivity of this scaffold allows for a modular approach to building complex molecules, as illustrated in the workflow below.

G cluster_0 Core Scaffold cluster_1 Primary Reactions cluster_2 Resulting Derivatives Core 5-Chloro-2-Cyano- 3-Nitropyridine SNAr Nucleophilic Substitution (SNAr at C5-Cl) Core->SNAr R-NH2, R-OH, R-SH, etc. Nitro_Reduction Nitro Group Reduction (C3-NO2 -> C3-NH2) Core->Nitro_Reduction Reducing Agents (e.g., Fe/HCl, H2/Pd) Cyano_Hydrolysis Cyano Group Hydrolysis (C2-CN -> C2-COOH) Core->Cyano_Hydrolysis Acid/Base Deriv_A 5-Substituted Pyridines (Diverse Nucleophiles) SNAr->Deriv_A Deriv_B 3-Amino Pyridines Nitro_Reduction->Deriv_B Deriv_C Pyridine-2-Carboxylic Acids Cyano_Hydrolysis->Deriv_C

Caption: General synthetic pathways for derivatizing this compound.

Comparative Analysis of Applications

While specific studies detailing the applications of this compound are limited, extensive research on analogous chloronitropyridines provides a strong predictive framework for its utility. The following table compares the applications of key structural analogs, highlighting the potential for this compound to serve as a precursor for similarly bioactive molecules.

Starting MaterialDerivative SynthesizedApplication/Biological ActivityReference
2-Chloro-3-nitropyridine 3-Nitropyridylpiperazine derivativesUrease inhibitors for treating gastric diseases (IC50 values of 2.0–2.3 μM).[5]
2-Chloro-5-nitropyridine Pyridyloxy-substituted acetophenone oxime ethersInsecticides active against M. separata, P. xylostella, and P. litura (LD50 of 4–12 mg/L).[5]
2-Chloro-5-nitropyridine Nitropyridine-containing herbicidesHerbicidal activity on barnyard grass (IC50 of 27.7 mg/L).[5]
2-Amino-3,5-dichloropyridine 3-Amino-N-(3,5-dichloropyridin-2-yl)-1H-pyrazole-4-carboxamideAntibacterial agent against E. coli and S. aureus (92-100% inhibition). Antioxidant activity.[6]

This comparative data suggests that this compound is a promising candidate for developing novel therapeutic agents and agrochemicals. The presence of the additional cyano group offers a unique opportunity for molecular design compared to its analogs.

The Strategic Role of the Cyano Group in Medicinal Chemistry

The nitrile (cyano) group is not merely a synthetic handle; it is a well-established pharmacophore found in over 30 approved pharmaceutical drugs.[4] Its inclusion in a synthetic building block like this compound is therefore of significant strategic value for drug development.

Key Functions of the Nitrile Pharmacophore:

  • Hydrogen Bond Acceptor: The nitrogen atom of the nitrile can form crucial hydrogen bonds with biological targets, mimicking the interaction of a carbonyl oxygen.[4]

  • Metabolic Stability: The nitrile group is robust and generally not susceptible to metabolic degradation, which can improve the pharmacokinetic profile of a drug candidate.[4]

  • Dipole Interactions: The strong dipole of the nitrile group can engage in favorable interactions within protein binding pockets.[4]

A prominent example is Letrozole, a non-steroidal aromatase inhibitor used in breast cancer treatment, where the nitrile group is essential for its inhibitory activity.[4]

G Bioisosteric relationship of a nitrile and a carbonyl group. cluster_0 Receptor Binding Pocket Donor H-Bond Donor (e.g., N-H) Carbonyl C=O Donor->Carbonyl H-Bond Nitrile C≡N Donor->Nitrile H-Bond

Caption: Nitrile as a bioisostere for a carbonyl group in receptor binding.

Experimental Protocols: A Representative Method

While specific experimental procedures for this compound are proprietary or embedded in patent literature, a generalized protocol for the key nucleophilic substitution reaction can be outlined based on established methods for similar chloronitropyridines.[3][5]

General Experimental Protocol for Nucleophilic Aromatic Substitution (SNAr)

  • Reaction Setup: To a solution of this compound (1.0 eq.) in a suitable aprotic polar solvent (e.g., DMF, DMSO, or NMP), add the desired nucleophile (1.1-1.5 eq.) and a non-nucleophilic base (e.g., K2CO3, Cs2CO3, or DIPEA) (1.5-2.0 eq.).

  • Reaction Conditions: Heat the reaction mixture at a temperature ranging from 60 °C to 120 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-water. If a precipitate forms, collect it by filtration. Otherwise, extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization to yield the desired 5-substituted-2-cyano-3-nitropyridine derivative.

Researchers should optimize conditions such as solvent, base, temperature, and reaction time for each specific nucleophile.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of 5-Chloro-2-Cyano-3-Nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Hazard Assessment and Identification

5-Chloro-2-Cyano-3-Nitropyridine is classified as a hazardous substance.[3] Due to the presence of the pyridine ring and nitro and cyano functional groups, it should be treated with extreme care.[2] Pyridine derivatives are typically harmful if swallowed, in contact with skin, or inhaled, and can cause severe skin and eye irritation.[2][3][4] Therefore, all materials contaminated with this compound must be handled as hazardous chemical waste.[1][2]

Quantitative Hazard Data Summary

The following table summarizes the GHS hazard classifications for this compound. This data should be used as a primary reference for assessing the risks associated with its handling and disposal.

Hazard ClassGHS Hazard Statement
Acute Toxicity, Oral H301: Toxic if swallowed
Acute Toxicity, Dermal H312: Harmful in contact with skin
Skin Corrosion/Irritation H314: Causes severe skin burns and eye damage / H315: Causes skin irritation
Serious Eye Damage/Eye Irritation H318: Causes serious eye damage
Acute Toxicity, Inhalation H332: Harmful if inhaled
Specific target organ toxicity H335: May cause respiratory irritation

Source: PubChem CID 284909[3]

Step-by-Step Disposal Protocol

This protocol outlines the necessary steps for the safe collection, storage, and disposal of this compound waste.

Step 1: Personal Protective Equipment (PPE)

Before handling the chemical waste, ensure you are wearing the appropriate PPE. All waste handling should be conducted in a certified chemical fume hood.[5]

  • Eye Protection: Chemical safety goggles or a face shield are mandatory.[1][5][6]

  • Hand Protection: Wear compatible, chemical-resistant gloves (e.g., Butyl rubber, Viton®).[1] Inspect gloves before each use.

  • Body Protection: A fully-buttoned lab coat or other protective clothing is required.[1]

  • Respiratory Protection: If there is a risk of dust formation or aerosol generation, use a NIOSH-approved respirator.[6]

Step 2: Waste Collection and Segregation

Proper containment is the first step in the disposal process.

  • Container: Collect waste this compound and any contaminated materials (e.g., absorbent pads, gloves, pipette tips) in a designated, leak-proof, and sealable container that is chemically compatible.[2][7]

  • Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and an indication of its hazards (e.g., "Toxic," "Corrosive").[2]

  • Segregation: Do not mix this waste with other chemical waste streams unless compatibility is confirmed.[1] Store it separately from strong oxidizing agents and acids.[1][7]

Step 3: Storage of Waste

Store the sealed hazardous waste container in a designated, well-ventilated, and secure satellite accumulation area away from heat and sources of ignition.[7][8]

Step 4: Handling Spills During Collection

In the event of a small spill in the waste collection area:

  • Ensure proper PPE is worn and the area is well-ventilated.[9]

  • Contain the spill and absorb it with an inert, dry material such as sand, vermiculite, or other non-combustible absorbent.[9]

  • Carefully sweep or scoop up the absorbed material, avoiding dust creation, and place it into the designated hazardous waste container.[5]

  • Clean the spill area thoroughly.[9]

  • For large spills, evacuate the area immediately and contact your institution's Environmental Health and Safety (EHS) department or emergency response team.[7]

Step 5: Final Disposal

The ultimate disposal of this compound must be conducted by professionals in accordance with all regulations.

  • Professional Disposal: Arrange for the collection of the waste container by a licensed hazardous waste disposal company or your institution's EHS department. Disposal procedures must strictly adhere to all local, regional, and national hazardous waste regulations.[9]

  • Incineration: Controlled incineration at high temperatures is a common disposal method for pyridine-based compounds.[10][11]

Note: No specific experimental protocols for the neutralization or deactivation of this compound are available in the provided search results. Do not attempt to neutralize the chemical yourself.

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

A Start: Identify Waste (this compound) B Wear Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator) A->B C Collect Waste in Designated Container B->C D Label Container Clearly ('Hazardous Waste', Chemical Name, Hazards) C->D Spill Spill Occurs C->Spill E Segregate from Incompatible Materials D->E F Store in Secure Satellite Accumulation Area E->F G Arrange for Professional Disposal (EHS or Licensed Contractor) F->G H End: Waste Disposed G->H Spill->G Large Spill (Evacuate & Report) Spill_Proc Follow Spill Protocol (Contain, Absorb, Clean) Spill->Spill_Proc Small Spill Spill_Proc->C

References

Personal protective equipment for handling 5-Chloro-2-Cyano-3-Nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 5-Chloro-2-Cyano-3-Nitropyridine. Adherence to these guidelines is critical to ensure personal safety and minimize environmental impact. This compound is classified as toxic if swallowed, harmful in contact with skin, and may cause severe skin burns and eye damage.[1]

Immediate Safety Information

Proper personal protective equipment (PPE) is mandatory when handling this compound. The following table summarizes the required PPE.

PPE CategoryMinimum RequirementRationale
Eye and Face Protection Chemical safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) approved standards. A face shield should also be worn.Protects against splashes and dust, preventing severe eye irritation or damage.[2]
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber, neoprene) and a flame-retardant, impervious lab coat or coveralls.Prevents skin contact, which can be harmful and cause irritation or burns.[2][3]
Respiratory Protection A full-face respirator with a combination filter for organic vapors and particulates is required if exposure limits are exceeded or if dust is generated. Work should be conducted in a well-ventilated area, preferably a chemical fume hood.[2][3]Protects against inhalation of harmful dust or vapors.[3]

Operational Plan: Step-by-Step Handling Procedure

Strict adherence to the following workflow is necessary to ensure safe handling of this compound.

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe 1. Don Appropriate PPE prep_setup 2. Prepare Well-Ventilated Workspace (Fume Hood) prep_ppe->prep_setup prep_materials 3. Assemble All Necessary Equipment and Reagents prep_setup->prep_materials handle_weigh 4. Carefully Weigh the Compound prep_materials->handle_weigh Proceed to Handling handle_transfer 5. Transfer Compound to Reaction Vessel handle_weigh->handle_transfer handle_reaction 6. Conduct Experiment handle_transfer->handle_reaction cleanup_decon 7. Decontaminate Work Surfaces and Equipment handle_reaction->cleanup_decon Proceed to Cleanup cleanup_waste 8. Segregate and Label Waste cleanup_decon->cleanup_waste cleanup_dispose 9. Dispose of Waste According to Regulations cleanup_waste->cleanup_dispose cleanup_ppe 10. Doff PPE Correctly cleanup_dispose->cleanup_ppe

Fig. 1: A step-by-step workflow for the safe handling of this compound.

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste TypeDisposal Procedure
Unused or Waste Product Dispose of as hazardous waste in accordance with local, regional, and national regulations.[2][4] Do not allow to enter drains or waterways.[5][6]
Contaminated Materials (e.g., gloves, paper towels) Place in a sealed, labeled container and dispose of as hazardous waste.
Empty Containers Triple rinse with a suitable solvent. The rinsate should be collected and treated as hazardous waste. Dispose of the container in accordance with institutional guidelines.

Emergency Procedures

In the event of an exposure or spill, immediate action is required.

Emergency Response Protocol cluster_skin Skin Contact cluster_eye Eye Contact cluster_inhalation Inhalation cluster_ingestion Ingestion exposure Exposure Event skin_remove Immediately remove contaminated clothing. exposure->skin_remove eye_rinse Immediately flush eyes with plenty of water for at least 15 minutes, lifting eyelids occasionally. exposure->eye_rinse inhale_fresh_air Move to fresh air. exposure->inhale_fresh_air ingest_rinse Rinse mouth with water. exposure->ingest_rinse skin_wash Wash skin with plenty of soap and water for at least 15 minutes. skin_remove->skin_wash skin_medical Seek immediate medical attention. skin_wash->skin_medical eye_medical Seek immediate medical attention. eye_rinse->eye_medical inhale_medical If breathing is difficult, give oxygen and seek immediate medical attention. inhale_fresh_air->inhale_medical ingest_vomit Do NOT induce vomiting. ingest_rinse->ingest_vomit ingest_medical Seek immediate medical attention. ingest_vomit->ingest_medical

Fig. 2: Immediate first aid measures for different routes of exposure.

For spills, evacuate the area, wear appropriate PPE, and contain the spill with an inert absorbent material. Collect the material into a sealed container for disposal as hazardous waste. Ensure the area is well-ventilated during cleanup.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.